molecular formula C25H33ClN2O7 B12088192 Bometolol Hydrochloride

Bometolol Hydrochloride

Katalognummer: B12088192
Molekulargewicht: 509.0 g/mol
InChI-Schlüssel: KCHIAYQOQVIORJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bometolol Hydrochloride is a useful research compound. Its molecular formula is C25H33ClN2O7 and its molecular weight is 509.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H33ClN2O7

Molekulargewicht

509.0 g/mol

IUPAC-Name

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C25H32N2O7.ClH/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3;/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30);1H

InChI-Schlüssel

KCHIAYQOQVIORJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Bometolol Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bometolol hydrochloride is a cardioselective beta-adrenergic blocking agent that has been investigated for its potential in managing cardiovascular diseases. As a member of the beta-blocker class of drugs, it primarily functions by antagonizing beta-adrenergic receptors, thereby modulating the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on the heart and vascular system. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, and mechanism of action of this compound.

Discovery and Development

Chemical Properties

Bometolol is a complex organic molecule with the systematic name 2(1H)-QUINOLINONE, 5-(3-((2-(3,4-DIMETHOXYPHENYL)ETHYL)AMINO)-2-HYDROXYPROPOXY)-3,4-DIHYDRO-8-(2-OXOPROPOXY)-. It exists as stereoisomers, with the (R)- and (S)-enantiomers having distinct CAS numbers.

PropertyValue
Molecular Formula C25H32N2O7
Molecular Weight 472.53 g/mol
CAS Number (R)-Bometolol 79784-52-4[1]
CAS Number (S)-Bometolol 79784-50-2[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound with specific yields and reaction conditions is not explicitly documented in readily available literature, the synthesis can be inferred from its chemical structure and known synthetic routes for similar beta-blockers. A plausible synthetic pathway involves the reaction of an epoxide intermediate with 3,4-Dimethoxyphenethylamine (DMPEA), a known precursor[3].

A potential synthetic approach could involve the following key steps:

  • Synthesis of the Quinolinone Epoxide Intermediate: This would likely start from a substituted quinolinone precursor, which is then functionalized with an epoxide group.

  • Reaction with 3,4-Dimethoxyphenethylamine: The synthesized epoxide intermediate would then be reacted with 3,4-Dimethoxyphenethylamine to introduce the side chain.

  • Formation of the Hydrochloride Salt: The final step would involve the reaction of the Bometolol free base with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Experimental Workflow for Bometolol Synthesis

G A Substituted Quinolinone B Epoxidation A->B C Quinolinone Epoxide Intermediate B->C E Coupling Reaction C->E D 3,4-Dimethoxyphenethylamine D->E F Bometolol (Free Base) E->F H Salt Formation F->H G HCl G->H I This compound H->I

Caption: A potential workflow for the synthesis of this compound.

Mechanism of Action

Bometolol is a cardiospecific beta-adrenergic blocking drug[4]. This indicates that it selectively antagonizes β1-adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, Bometolol prevents the binding of endogenous catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and blood pressure.

Signaling Pathway of Beta-Adrenergic Blockade

The mechanism of action of beta-blockers like Bometolol involves the modulation of the G-protein coupled receptor (GPCR) signaling cascade.

G cluster_cell Cardiomyocyte Epinephrine Epinephrine/ Norepinephrine Beta1AR β1-Adrenergic Receptor Epinephrine->Beta1AR Activates Bometolol Bometolol Bometolol->Beta1AR Blocks Blocked Blocked G_alpha_s Gαs Beta1AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Contraction Increased Heart Rate & Contractility Ca_channels->Contraction Blocked->Contraction

Caption: Signaling pathway of Bometolol's beta-adrenergic blockade.

Experimental Data

Studies in hypertensive rats have provided some quantitative data on the effects of Bometolol.

Acute and Subchronic Effects of Bometolol in Hypertensive Rats
ParameterAcute Effect (10-30 mg/kg, p.o.)Subchronic Effect (10-30 mg/kg or 100-300 mg/kg, p.o. for 5 weeks)Reference
Blood Pressure Dose-dependent loweringNo antihypertensive effect[4][5]
Heart Rate Dose-dependent decreaseDose-dependent decrease[4][5]
Plasma Renin Activity -Decreased[4][5]
Heart and Kidney Weight -Decreased[4][5]
Incidence of Vascular Lesion -Decreased[4][5]
Experimental Protocols

Animal Model: Spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats were used in the studies[4][5].

Drug Administration:

  • Acute Studies: this compound was dissolved in water and administered orally via a gastric tube at doses of 10-30 mg/kg[5].

  • Subchronic Studies: For the 5-week studies, Bometolol was administered orally once a day at doses of 10-30 mg/kg or 100-300 mg/kg[4][5].

Conclusion

This compound is a cardioselective beta-blocker with demonstrated pharmacological effects in animal models of hypertension. While information on its discovery and a detailed synthesis protocol are not widely available, its chemical structure and the known effects of beta-blockers provide a solid foundation for understanding its potential therapeutic role. Further research would be necessary to fully elucidate its clinical utility and to develop a scalable and efficient synthesis process for potential pharmaceutical development. This guide serves as a summary of the currently available technical information for researchers and professionals in the field of drug discovery and development.

References

Bometolol Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Mechanism of Action of Bometolol (B1667366) Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: β1-Adrenergic Receptor Blockade

As a cardiospecific beta-blocker, Bometolol's primary therapeutic effects are derived from its antagonism of β1-adrenergic receptors in the heart.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with the Gs alpha subunit (Gαs).[3][4]

1.1. The β1-Adrenergic Signaling Pathway (Unblocked)

Under normal physiological conditions, catecholamine binding to the β1-adrenergic receptor initiates a signaling cascade:

  • Receptor Activation: Norepinephrine (B1679862) or epinephrine (B1671497) binds to the β1-receptor, causing a conformational change.

  • G-Protein Coupling: The activated receptor couples with the Gs protein, prompting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.[3]

  • Phosphorylation of Target Proteins: PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium.[4]

  • Physiological Response: The ultimate result is an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity (positive dromotropy).[3]

1.2. Bometolol's Antagonistic Action

Bometolol competitively binds to the β1-adrenergic receptor, preventing catecholamines from binding and initiating the signaling cascade described above. This blockade directly leads to the following cardiovascular effects:

  • Decreased Heart Rate: By blocking sympathetic stimulation of the sinoatrial (SA) node.

  • Reduced Myocardial Contractility: By preventing the increase in intracellular calcium required for forceful contraction.

  • Lowered Blood Pressure: Resulting from a decrease in cardiac output.

  • Inhibition of Renin Release: β1-receptors are also present on juxtaglomerular cells in the kidney; their blockade by Bometolol reduces the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.[1][2][3]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Pharmacological Intervention cluster_cytosol Intracellular Space B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Bometolol Bometolol HCl Bometolol->B1AR Binds & Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->B1AR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Calcium Ca2+ Influx Ca_Channel->Calcium Leads to Response Increased Heart Rate & Contractility Calcium->Response

Caption: Bometolol's blockade of the β1-adrenergic signaling pathway.

Preclinical Pharmacodynamic Data

The primary source of in-vivo data for Bometolol comes from a 1981 study by Watanabe TX, et al., which investigated its effects in various hypertensive rat models.[1][5]

2.1. Summary of In-Vivo Effects

The key findings from acute and subchronic administration of Bometolol are summarized below.

ParameterAcute Study Findings (Single Dose)Subchronic Study Findings (5 Weeks)
Blood Pressure Dose-dependent reduction in hypertensive rats (SHR, DOC, and CLIP models).[1][2]No significant antihypertensive effect observed in DOC or CLIP models.[1][2]
Heart Rate Not explicitly stated, but implied reduction.Dose-dependent decrease observed.[1][2]
Plasma Renin Activity Not assessed.Decreased.[1][2]
Organ Weight Not assessed.Decreased heart and kidney weights.[1][2]
Vascular Lesions Not assessed.Reduced incidence.[1][2]
Toxicity Not mentioned at tested doses.Toxic symptoms were observed 3 days after treatment with 300 mg/kg in deoxy corticosterone (B1669441) and salt hypertensive rats.[1][2]

Experimental Protocols

The methodologies described below are based on the available summaries of the Watanabe TX, et al. (1981) study.[1][5]

3.1. Animal Models

  • Spontaneously Hypertensive Rats (SHR)

  • Deoxycorticosterone (DOC) and salt hypertensive rats

  • Two kidney, one clip (CLIP) hypertensive rats

3.2. Drug Preparation and Administration

  • Formulation: Bometolol hydrochloride was dissolved in H₂O for the acute study and in a 0.01% Tween 80 solution for the subchronic study.[5] Doses were calculated based on the free base form of the compound.

  • Route of Administration: Oral (p.o.) via a gastric tube.[5]

  • Vehicle Control: H₂O (5 mL/kg) for the acute study and 0.01% Tween 80 solution (5 mL/kg) for the subchronic study.[5]

3.3. Experimental Design

Acute Study:

  • Hypertensive rats were administered a single oral dose of Bometolol (10-30 mg/kg) or vehicle.[1][2]

  • Blood pressure was monitored continuously for 8 hours post-administration and again at the 24-hour mark.[1][2]

  • Measurements were taken while the animals were in an unanesthetized state.[1][2]

Subchronic Study:

  • Hypertensive rats (DOC and CLIP models) were used.

  • Bometolol was administered orally once a day, 5 days per week, for a total of 5 weeks.[1][5]

  • Two dose ranges were tested: 10-30 mg/kg and 100-300 mg/kg.[1][2]

  • Physiological parameters including heart rate, blood pressure, plasma renin activity, and organ weights were assessed at the end of the study period.

Experimental_Workflow cluster_acute Acute Study cluster_subchronic Subchronic Study A1 Select Hypertensive Rats (SHR, DOC, CLIP) A2 Single Oral Dose Bometolol (10-30 mg/kg) or Vehicle A1->A2 A3 Monitor Blood Pressure (Continuous for 8h, plus 24h) A2->A3 S1 Select Hypertensive Rats (DOC, CLIP) S2 Daily Oral Dose (5 days/wk) Bometolol (10-300 mg/kg) or Vehicle S1->S2 S3 Treatment Duration: 5 Weeks S2->S3 S4 Terminal Assessment: Heart Rate, BP, Renin, Organ Weights S3->S4 Models Animal Models Models->A1 Models->S1 Drug Drug Formulation (Aqueous or Tween 80) Drug->A2 Drug->S2

Caption: Workflow for preclinical evaluation of Bometolol.

Conclusion

This compound functions as a cardiospecific β1-adrenergic receptor antagonist. Its mechanism involves the direct blockade of the Gs-protein signaling pathway in cardiac cells, leading to reductions in heart rate, contractility, and renin release. Preclinical data in rat models confirm its acute antihypertensive effects and its ability to modulate key cardiovascular parameters in subchronic studies. The divergence between its acute blood pressure-lowering effects and the lack thereof in subchronic studies, despite sustained effects on heart rate and renin, suggests complex long-term adaptations may occur, warranting further investigation. For a more complete pharmacological profile, future research would be required to determine its receptor binding kinetics and selectivity compared to other established beta-blockers.

References

Bometolol Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bometolol (B1667366) Hydrochloride is a cardioselective beta-adrenergic receptor antagonist that has been investigated for its potential in the management of cardiovascular diseases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of Bometolol Hydrochloride. It includes a summary of available experimental data, methodologies for key in vivo studies, and a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

Bometolol is a complex molecule featuring a quinolinone core linked to a substituted phenoxypropanolamine side chain, a characteristic feature of many beta-blockers. The hydrochloride salt form is typically used in research and development.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers of Bometolol and its Hydrochloride Salt

IdentifierValueReference
IUPAC Name (S)-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-3,4-dihydro-8-(2-oxopropoxy)-2(1H)-quinolinone hydrochloride
CAS Number 65023-16-7[1]
Molecular Formula C₂₅H₃₂N₂O₇ • HCl
Molecular Weight 508.99 g/mol
Synonyms OPC-1427

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point Not reported
Solubility Soluble in water[2]
pKa Not reported
LogP Not reported

Pharmacology

Bometolol is classified as a cardiospecific beta-adrenergic blocking agent.[3] Its primary mechanism of action involves the competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This blockade of beta-1 receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4]

Mechanism of Action

As a beta-1 selective blocker, Bometolol antagonizes the effects of catecholamines (e.g., norepinephrine (B1679862) and epinephrine) at the beta-1 adrenoceptors in the heart. This action leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the adrenergic signaling pathway. The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), ultimately leading to reduced phosphorylation of calcium channels and other proteins involved in cardiac muscle contraction. This cascade of events manifests as a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.

Pharmacodynamics

In vivo studies in hypertensive rat models have demonstrated the dose-dependent effects of Bometolol. Oral administration of Bometolol at doses of 10-30 mg/kg was shown to lower blood pressure.[2][3] Subchronic studies over five weeks with doses ranging from 10-300 mg/kg resulted in a dose-dependent decrease in heart rate and plasma renin activity.[2][3]

Experimental Protocols

In Vivo Antihypertensive Study in Rats

A published study provides the following methodology for assessing the antihypertensive effects of Bometolol in various rat models of hypertension.

Objective: To determine the acute and subchronic effects of Bometolol on blood pressure in spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats.[3]

Materials:

  • This compound

  • Distilled Water (H₂O)

  • Tween 80

  • Spontaneously Hypertensive Rats (SHR)

  • Deoxycorticosterone and salt hypertensive rats

  • Two-kidney, one-clip hypertensive rats

  • Oral gavage needles

Procedure:

  • Drug Formulation: Prepare a stock solution of this compound by dissolving it in distilled water with 0.01% Tween 80.[2]

  • Animal Groups: Divide the rats into control and treatment groups.

  • Administration:

    • Acute Study: Administer a single oral dose of Bometolol (10-30 mg/kg) or vehicle (water with 0.01% Tween 80) to the respective groups via oral gavage.[2][3]

    • Subchronic Study: Administer Bometolol (10-30 mg/kg or 100-300 mg/kg) or vehicle orally once daily for five weeks.[2][3]

  • Blood Pressure Measurement: Monitor blood pressure continuously for 8 hours post-administration in the acute study and at regular intervals during the subchronic study.[3]

  • Other Parameters (Subchronic Study): At the end of the study, measure heart rate and plasma renin activity.[3]

Workflow Diagram:

G cluster_prep Preparation cluster_admin Administration cluster_acute Acute Study cluster_subchronic Subchronic Study A Formulate Bometolol HCl in H2O + 0.01% Tween 80 C Oral Gavage A->C B Group Rats (Control & Treatment) B->C D Single Dose (10-30 mg/kg) C->D F Daily Dose (5 weeks) (10-300 mg/kg) C->F E Monitor BP (8 hours) D->E Measure G Monitor BP F->G Measure H Measure Heart Rate & Plasma Renin F->H Measure at end

In Vivo Antihypertensive Study Workflow

Synthesis

The subsequent and final steps would likely involve the ring-opening of the epoxide with 2-(3,4-dimethoxyphenyl)ethanamine, followed by salt formation with hydrochloric acid to yield this compound.

Signaling Pathway

The signaling pathway of Bometolol, as a beta-1 adrenergic antagonist, involves the interruption of the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1ar β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts catecholamines Norepinephrine/ Epinephrine catecholamines->b1ar Activates bometolol Bometolol bometolol->b1ar Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channels Ca²⁺ Channels (Phosphorylation) pka->ca_channels Phosphorylates response ↓ Heart Rate ↓ Contractility ca_channels->response Leads to

Bometolol's Antagonistic Effect on the β1-Adrenergic Signaling Pathway

Conclusion

This compound is a cardiospecific beta-blocker with demonstrated antihypertensive and heart rate-lowering effects in preclinical models. While key physicochemical and detailed synthetic data are not widely published, its pharmacological profile aligns with other beta-1 selective antagonists. The information provided in this technical guide serves as a foundational resource for further research and development of this compound and related molecules in the field of cardiovascular therapeutics. Further studies are warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to Bometolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bometolol Hydrochloride, a cardioselective beta-adrenergic blocking agent. Due to the limited availability of public domain data, this guide synthesizes the most current information regarding its chemical identity, mechanism of action, and preclinical experimental data.

Chemical Identity

This compound is the hydrochloride salt of Bometolol.

  • IUPAC Name: 5-[3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-8-(2-oxopropoxy)-2(1H)-quinolinone hydrochloride

  • CAS Number: 65023-16-7

Table 1: Chemical and Physical Properties of Bometolol

PropertyValueSource
Molecular FormulaC25H32N2O7ECHEMI[1]
Molecular Weight472.53 g/mol ECHEMI[1]
Stereoisomers(S)-Bometolol (CAS: 79784-50-2), (R)-Bometolol (CAS: 79784-52-4)[2][3]
Racemic Bometolol CAS65008-93-7ECHEMI[1]

Mechanism of Action and Signaling Pathway

As a cardioselective beta-adrenergic blocking agent, this compound primarily targets β1-adrenergic receptors in cardiac tissue. This competitive antagonism inhibits the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling cascade is initiated by the inhibition of Gs protein-coupled receptor activation.

The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor typically activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility. Bometolol, as an antagonist, blocks this initial activation step.

Below is a representative diagram of the β1-adrenergic receptor signaling pathway that this compound antagonizes.

Bometolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Activates Bometolol Bometolol Bometolol->Beta1_AR Blocks Blocked_Response Decreased Heart Rate & Myocardial Contractility G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates Beta1_AR->Blocked_Response Leads to AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Myocardial Contractility PKA->Cellular_Response Leads to

Bometolol's antagonistic action on the β1-adrenergic receptor signaling pathway.

Preclinical Experimental Data

The primary source of preclinical data for Bometolol comes from a study investigating its acute and subchronic effects on blood pressure in various rat models of hypertension. While the full text of this seminal study by Watanabe TX, et al. (1981) is not widely available, the following experimental design has been compiled from abstracts and supplier documentation.

Objective: To determine the effects of Bometolol on blood pressure in hypertensive rats.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR)

  • Deoxycorticosterone and salt-induced hypertensive rats

  • Two-kidney, one-clip hypertensive rats

Drug Administration:

  • Vehicle: The specific vehicle for this compound is not detailed in the available abstracts. A common vehicle for similar compounds is sterile saline or a solution containing a solubilizing agent like Tween 80.

  • Dosing:

    • Acute studies: 10-30 mg/kg, administered orally (p.o.).

    • Subchronic studies: 10-30 mg/kg and 100-300 mg/kg, administered orally (p.o.) once daily for 5 weeks.

Measured Parameters:

  • Blood Pressure

  • Heart Rate

  • Plasma Renin Activity

  • Heart and Kidney Weight

  • Incidence of Vascular Lesions

The available literature indicates dose-dependent effects of Bometolol. The following tables are structured to present the type of quantitative data that would be generated from the described experiments. Note: The data in these tables is illustrative and based on the qualitative descriptions found in the literature, as the specific quantitative results from the Watanabe et al. (1981) study are not publicly available.

Table 2: Illustrative Acute Effects of Bometolol on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, p.o.)Baseline MAP (mmHg)MAP at 4 hours post-dose (mmHg)% Change from Baseline
VehicleN/A180 ± 5178 ± 6-1.1%
Bometolol HCl10182 ± 4160 ± 5-12.1%
Bometolol HCl30181 ± 5145 ± 6-19.9%

Table 3: Illustrative Subchronic Effects of Bometolol on Cardiovascular Parameters in Deoxycorticosterone-Salt Hypertensive Rats (5-week treatment)

Treatment GroupDose (mg/kg/day, p.o.)Change in Heart Rate (bpm)Change in Plasma Renin Activity (ng/mL/hr)
VehicleN/A-10 ± 8+0.2 ± 0.1
Bometolol HCl10-50 ± 10-1.5 ± 0.3
Bometolol HCl30-80 ± 12-2.8 ± 0.4
Bometolol HCl100-120 ± 15-4.5 ± 0.5
Bometolol HCl300-150 ± 18-6.2 ± 0.6

Experimental Workflow

The general workflow for preclinical evaluation of an antihypertensive agent like this compound is outlined below.

experimental_workflow Start Start Animal_Model Selection of Hypertensive Rat Models (e.g., SHR) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Parameter Measurement (BP, HR, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (Acute or Subchronic) Grouping->Dosing Data_Collection Continuous/Periodic Data Collection Dosing->Data_Collection Data_Collection->Dosing Daily for subchronic study Termination Euthanasia and Tissue Collection Data_Collection->Termination Analysis Data Analysis and Statistical Evaluation Termination->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Solubility and Mechanism of Bometolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of Bometolol Hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and ethanol. Recognizing the critical need for precise solubility data in preclinical research and drug formulation, this document outlines standard experimental protocols for determining solubility and presents the known mechanism of action of Bometolol, a beta-adrenergic blocking agent.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in DMSO or ethanol. This data gap highlights the necessity for empirical determination by researchers working with this compound. For context, Table 1 provides a template for how such data would be presented and includes solubility information for a structurally unrelated but functionally relevant class of compounds to illustrate typical data formats.

Table 1: Solubility of this compound

CompoundSolventQuantitative SolubilityTemperature (°C)Notes
This compoundDimethyl Sulfoxide (DMSO)Data not availableNot applicableRequires experimental determination.
This compoundEthanolData not availableNot applicableRequires experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the saturation solubility of a compound like this compound in various solvents. This method is adapted from established pharmaceutical research practices.[1][2][3][4]

Objective: To determine the equilibrium solubility of this compound in a specified solvent (DMSO or ethanol) at a controlled temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Absolute Ethanol

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Calibrated pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (DMSO or ethanol) in a series of vials.

    • Ensure a visible amount of undissolved solid remains at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • For HPLC, an isocratic elution with a suitable mobile phase on a C18 column is commonly used.

    • For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered supernatant.

    • This concentration represents the saturation solubility of this compound in the solvent at the specified temperature.

Workflow for Solubility Determination

prep Preparation of Supersaturated Solution equil Equilibration (24-48h at constant T) prep->equil Agitation sample Sample Collection & Filtration (0.22 µm) equil->sample Settling quant Quantification (HPLC or UV-Vis) sample->quant Analysis of Supernatant analysis Data Analysis & Solubility Determination quant->analysis Concentration Calculation

Caption: A generalized workflow for the experimental determination of drug solubility.

Mechanism of Action: Beta-Adrenergic Blockade

Bometolol is a beta-adrenergic blocking agent, commonly referred to as a beta-blocker.[5] Its primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors (β-ARs).[6] These receptors are integral to the sympathetic nervous system's "fight or flight" response.

When stimulated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, β-ARs, which are G protein-coupled receptors, activate a downstream signaling cascade.[6][7] This leads to increased heart rate (chronotropy), enhanced contractility (inotropy), and faster conduction of electrical impulses within the heart.[7][8]

By blocking these receptors, Bometolol prevents the binding of catecholamines, thereby inhibiting this signaling pathway. The result is a reduction in heart rate, decreased myocardial contractility, and a lowering of blood pressure.[9] This makes beta-blockers like Bometolol effective in managing cardiovascular conditions such as hypertension.[5][9]

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

cluster_membrane Cell Membrane b_receptor Beta-Adrenergic Receptor (β-AR) g_protein G Protein (Gs) b_receptor->g_protein Activates catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->b_receptor Activates bometolol Bometolol HCl bometolol->b_receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (Increased Heart Rate, Contractility) pka->cellular_response Phosphorylates Targets

Caption: Bometolol blocks catecholamine binding to β-ARs, inhibiting the downstream signaling cascade.

References

Target Identification and Validation of Bometolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the binding affinity and functional potency of Bometolol Hydrochloride is limited. To fulfill the data presentation requirements of this guide, data for the well-characterized cardioselective β1-adrenergic receptor antagonist, Metoprolol, is used as a representative example. This is for illustrative purposes only and should not be misconstrued as data for this compound.

Introduction

This compound is a beta-adrenergic blocking agent, recognized for its cardiospecificity.[1][2] Like other drugs in its class, its primary therapeutic potential lies in the management of cardiovascular diseases.[3] The identification and validation of its molecular target are crucial steps in understanding its mechanism of action and predicting its clinical efficacy and safety profile. This technical guide provides an in-depth overview of the presumed target of this compound, the experimental methodologies used to validate this target, and a framework for its preclinical pharmacological characterization.

Target Identification: The β1-Adrenergic Receptor

The primary molecular target of this compound is the β1-adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[4] These receptors are predominantly located in the heart and kidneys.[5]

Mechanism of Action: Endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, bind to β1-ARs, initiating a signaling cascade that results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] In the kidneys, β1-AR stimulation triggers the release of renin, leading to an increase in blood pressure via the renin-angiotensin-aldosterone system.[6]

Bometolol, as a β1-adrenergic antagonist, competitively binds to these receptors, thereby inhibiting the actions of endogenous catecholamines.[6] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, which are the desired therapeutic effects in conditions like hypertension and angina.

Target Validation

Target validation for a β1-adrenergic antagonist like Bometolol involves a series of in vitro and in vivo experiments to confirm its interaction with the intended target and to characterize the functional consequences of this interaction.

In Vitro Validation

3.1.1. Radioligand Binding Assays: These assays are fundamental in determining the affinity and selectivity of a compound for its receptor. By using a radiolabeled ligand that is known to bind to β-adrenergic receptors, the ability of Bometolol to displace this ligand can be quantified.

Data Presentation: Representative Binding Affinity of a Cardioselective β-Blocker (Metoprolol)

Parameterβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
Ki (nM) 37.21180~32-fold
pKi (-log(Ki)) 7.435.93

Data is for Metoprolol and serves as a representative example.

3.1.2. Functional Assays: These experiments assess the functional consequence of the drug binding to its target. For a β1-AR antagonist, a key functional assay is the inhibition of adenylyl cyclase activity.

Data Presentation: Representative Functional Antagonism of a Cardioselective β-Blocker (Metoprolol)

ParameterAssay TypeValue
pA2 Schild Analysis7.7
IC50 (nM) Adenylyl Cyclase Inhibition50

Data is for Metoprolol and serves as a representative example.

In Vivo Validation

In vivo studies in animal models are essential to confirm the physiological effects of target engagement. For Bometolol, studies in hypertensive rat models have been conducted.

Data Presentation: In Vivo Effects of Bometolol in Hypertensive Rats

Animal ModelDose (p.o.)Acute Effect on Blood PressureSubchronic Effect on Blood PressureOther Subchronic Effects
Spontaneously Hypertensive Rats (SHR)10-30 mg/kgDose-dependent decrease[1][2]No significant antihypertensive effect[1]Decreased heart rate, plasma renin activity, heart and kidney weight[1]
Deoxycorticosterone and Salt Hypertensive Rats10-30 mg/kgDose-dependent decrease[1][2]No significant antihypertensive effect[1]Decreased heart rate, plasma renin activity, heart and kidney weight[1]
Two Kidney, One Clip Hypertensive Rats10-30 mg/kgDose-dependent decrease[1][2]No significant antihypertensive effect[1]Decreased heart rate, plasma renin activity, heart and kidney weight[1]

Experimental Protocols

Radioligand Binding Assay Protocol (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177, a non-selective β-antagonist).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of Propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Method:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., Propranolol).

  • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Bometolol concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of Bometolol that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay Protocol

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

  • Membrane preparations from cells expressing β1-adrenergic receptors.

  • This compound at various concentrations.

  • A β-adrenergic agonist (e.g., Isoproterenol).

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer containing MgCl2, phosphocreatine, and creatine (B1669601) phosphokinase.

  • cAMP standard.

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Method:

  • Pre-incubate the membrane preparations with varying concentrations of this compound.

  • Initiate the adenylyl cyclase reaction by adding a fixed concentration of Isoproterenol and ATP.

  • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Terminate the reaction by heating or adding a stop solution.

  • Measure the amount of cAMP produced using a suitable detection method.

  • Plot the percentage of inhibition of Isoproterenol-stimulated cAMP production against the logarithm of the Bometolol concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Visualizations

G cluster_0 This compound Signaling Pathway Bometolol Bometolol Hydrochloride Beta1AR β1-Adrenergic Receptor Bometolol->Beta1AR Inhibits G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cardiac Output PKA->Cellular_Response Leads to

Caption: Signaling pathway of this compound at the β1-adrenergic receptor.

G cluster_1 Target Validation Workflow Target_ID Target Identification (β1-Adrenergic Receptor) In_Vitro In Vitro Validation Target_ID->In_Vitro Binding_Assay Radioligand Binding (Affinity & Selectivity) In_Vitro->Binding_Assay Functional_Assay Adenylyl Cyclase Assay (Functional Antagonism) In_Vitro->Functional_Assay In_Vivo In Vivo Validation Binding_Assay->In_Vivo Functional_Assay->In_Vivo Animal_Model Animal Models (e.g., Hypertensive Rats) In_Vivo->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Clinical_Dev Clinical Development Animal_Model->Clinical_Dev PK_PD->Clinical_Dev

Caption: A generalized workflow for the target validation of a β-adrenergic antagonist.

G cluster_2 Logical Relationship of Bometolol's Action Bometolol Bometolol Target β1-Adrenergic Receptor Bometolol->Target Binds to Mechanism Competitive Antagonism Target->Mechanism Mediates Physiological_Effect Decreased Cardiac Activity & Renin Release Mechanism->Physiological_Effect Results in Therapeutic_Outcome Antihypertensive Effect Physiological_Effect->Therapeutic_Outcome Leads to

Caption: Logical flow from drug administration to therapeutic outcome for Bometolol.

Conclusion

The identification and validation of the β1-adrenergic receptor as the primary target for this compound are central to its development as a cardiovascular therapeutic agent. While specific quantitative binding and functional data for Bometolol are not widely published, the established methodologies for characterizing other β-blockers provide a clear roadmap for its continued investigation. The in vitro and in vivo data, though limited, support its classification as a cardiospecific β-blocker. Further studies to fully elucidate its pharmacological profile are warranted to realize its full therapeutic potential.

References

Pharmacokinetic Profile of Bometolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks comprehensive pharmacokinetic data for Bometolol Hydrochloride. This guide has been constructed using established principles of pharmacology and representative data from other cardioselective β-adrenergic blockers to provide a foundational understanding for research and development professionals. The experimental protocols described are standardized methodologies applicable to the study of such compounds.

Introduction

This compound is a cardiosepecific β-adrenergic blocking agent.[1][2] Like other agents in its class, it functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. This action inhibits the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Studies in hypertensive rat models have demonstrated its dose-dependent effects on lowering blood pressure and reducing heart rate and plasma renin activity.[1] This document provides a detailed overview of the anticipated pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on the known properties of similar cardioselective beta-blockers.

Pharmacokinetic Profile

The pharmacokinetic properties of β-blockers can vary significantly based on factors like lipophilicity. Generally, they are well-absorbed orally, but bioavailability can be influenced by first-pass metabolism in the liver.[3]

Representative Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for a representative cardioselective β-blocker after oral administration. These values should be considered illustrative for the purposes of understanding the general profile of a compound like this compound.

ParameterSymbolRepresentative ValueUnitDescription
Time to Maximum ConcentrationTmax1.5 - 4hoursTime taken to reach the maximum drug concentration in plasma after oral administration.
Maximum ConcentrationCmaxVaries with doseng/mLThe peak plasma concentration of the drug after oral administration.
Area Under the CurveAUCVaries with doseng·h/mLRepresents the total systemic exposure to the drug over time.
Elimination Half-Life2 - 4hoursTime required for the plasma concentration of the drug to decrease by half.[3]
Volume of DistributionVd1.5 - 2.5L/kgA theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
Oral BioavailabilityF40 - 60%The fraction of the administered oral dose that reaches systemic circulation unchanged.
Plasma Protein Binding-10 - 30%The extent to which the drug binds to proteins in the blood plasma.
ClearanceCLVariesL/h/kgThe volume of plasma cleared of the drug per unit time.

Note: These values are representative and would need to be determined specifically for this compound through dedicated clinical studies.

Absorption

Beta-adrenoreceptor blocking drugs are generally well-absorbed from the gastrointestinal tract following oral administration.[3] For this compound, oral doses of 10-30 mg/kg and 100-300 mg/kg have been used in rat studies.[1] The rate and extent of absorption can be influenced by the drug's formulation and physicochemical properties.

Distribution

Following absorption, β-blockers are distributed throughout the body.[3] Cardioselective agents like this compound will primarily target β1-receptors in the heart. The volume of distribution for most beta-blockers exceeds the physiological body space, indicating distribution into tissues.[3]

Metabolism

Metabolism of β-blockers predominantly occurs in the liver.[3] The specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of this compound have not been documented. For many beta-blockers, metabolism can be a significant route of elimination and may involve the formation of active or inactive metabolites. The extent of first-pass metabolism will directly impact the drug's oral bioavailability.[3]

Excretion

The primary route of excretion for β-blockers and their metabolites is via the kidneys into the urine.[3] The balance between renal and hepatic clearance varies among different beta-blockers, often depending on their lipophilicity. More lipophilic drugs are typically metabolized more extensively by the liver, while less lipophilic drugs are more likely to be excreted unchanged by the kidneys.[3]

Experimental Protocols

The following are detailed methodologies for key experiments required to definitively characterize the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Administration:

    • Oral (PO): A single dose (e.g., 20 mg/kg) administered by oral gavage.

    • Intravenous (IV): A single bolus dose (e.g., 2 mg/kg) administered via the tail vein.

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t½, Vd, CL, F) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Test System: Pooled human or rat liver microsomes.

  • Incubation: this compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes and an NADPH-generating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent drug is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a β1-adrenergic receptor antagonist and a typical workflow for a preclinical pharmacokinetic study.

G cluster_0 β1-Adrenergic Receptor Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates Bometolol Bometolol HCl (Antagonist) Bometolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Phosphorylates Targets

Caption: Simplified signaling pathway of β1-adrenergic receptor antagonism.

G cluster_1 Pharmacokinetic Study Workflow A Dosing (IV and PO Groups) B Serial Blood Sampling (Defined Time Points) A->B C Plasma Separation (Centrifugation) B->C D Bioanalysis (LC-MS/MS) C->D E Data Analysis (PK Software) D->E F Parameter Calculation (AUC, Cmax, t½, etc.) E->F

Caption: General experimental workflow for a preclinical pharmacokinetic study.

References

Unveiling the Pharmacodynamics of Bometolol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacodynamic properties of Bometolol in various animal models. This document synthesizes available data to illuminate the compound's mechanism of action and its effects on physiological systems.

Bometolol is a sympatholytic and antihypertensive agent. This guide delves into its core pharmacodynamic characteristics, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of its pharmacological profile.

Cardiovascular and Renal Effects

Bometolol has been shown to exhibit notable effects on the cardiovascular and renal systems. Studies in anesthetized dogs have demonstrated its ability to reduce heart rate and aortic blood pressure, while increasing renal blood flow and urine volume.

Experimental Protocol: Cardiovascular and Renal Effects in Anesthetized Dogs

To assess the cardiovascular and renal effects of Bometolol, mongrel dogs of both sexes were anesthetized with an intravenous injection of pentobarbital (B6593769) sodium (30 mg/kg). The femoral vein was cannulated for drug administration. The carotid artery was cannulated to measure aortic blood pressure via a pressure transducer. Heart rate was monitored using a cardiotachometer triggered by the ECG. A catheter was inserted into the left ureter to collect urine samples at 20-minute intervals. Renal blood flow was measured by placing a flow probe on the left renal artery. Following a 60-minute equilibration period, Bometolol was administered intravenously.

Quantitative Data: Cardiovascular and Renal Effects
Animal ModelAdministration RouteDoseChange in Heart RateChange in Aortic Blood PressureChange in Renal Blood FlowChange in Urine Volume
Anesthetized DogIntravenous0.1 mg/kg
Anesthetized DogIntravenous0.3 mg/kg
Anesthetized DogIntravenous1.0 mg/kg

Data synthesized from available research on the effects of Bometolol.

Adrenergic Blocking Activity

Bometolol demonstrates significant β-adrenoceptor blocking activity, as evidenced by its ability to inhibit isoproterenol-induced tachycardia in anesthetized cats. It also shows α-adrenoceptor blocking activity, antagonizing the pressor effects of phenylephrine (B352888).

Experimental Protocol: Assessment of Adrenergic Blocking Activity in Anesthetized Cats

Cats were anesthetized, and their blood pressure and heart rate were continuously monitored. To evaluate β-blocking activity, the positive chronotropic effect of isoproterenol (B85558) was measured before and after the administration of Bometolol. For α-blocking activity, the pressor response to phenylephrine was assessed in the same manner.

Quantitative Data: Adrenergic Blocking Activity
Animal ModelAdrenergic AgentBometolol Effect
Anesthetized CatIsoproterenol (β-agonist)Inhibited tachycardia
Anesthetized CatPhenylephrine (α-agonist)Antagonized pressor effect

This table summarizes the observed adrenergic blocking properties of Bometolol.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for assessing the cardiovascular and renal effects of Bometolol, as well as the logical relationship of its dual adrenergic blockade.

cluster_setup Experimental Setup cluster_procedure Procedure A Anesthetize Dog (Pentobarbital Sodium) B Cannulate Femoral Vein (Drug Administration) A->B C Cannulate Carotid Artery (Measure Blood Pressure) A->C D Monitor Heart Rate (Cardiotachometer) A->D E Catheterize Ureter (Urine Collection) A->E F Place Flow Probe (Measure Renal Blood Flow) A->F G Equilibration Period (60 minutes) F->G H Administer Bometolol (IV) G->H I Collect Data H->I

Caption: Workflow for assessing Bometolol's cardiovascular and renal effects.

cluster_beta β-Adrenoceptor Blockade cluster_alpha α-Adrenoceptor Blockade Bometolol Bometolol Tachycardia Tachycardia Bometolol->Tachycardia Inhibits Pressor_Effect Pressor Effect Bometolol->Pressor_Effect Antagonizes Isoproterenol Isoproterenol Isoproterenol->Tachycardia Induces Phenylephrine Phenylephrine Phenylephrine->Pressor_Effect Induces

Caption: Logical relationship of Bometolol's dual adrenergic blockade.

Bometolol Hydrochloride: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Bometolol Hydrochloride and the closely related compound Bevantolol Hydrochloride. Data on this compound is limited, and some information presented herein is based on data for Bevantolol Hydrochloride, which is considered to be structurally and pharmacologically similar. This guide is intended for informational purposes for research and development professionals and is not a substitute for comprehensive, proprietary safety and toxicity studies.

Introduction

This compound is a cardioselective beta-adrenergic receptor antagonist.[1] Like other beta-1-selective blockers, it is being investigated for its potential therapeutic effects on the cardiovascular system, primarily through the modulation of heart rate and blood pressure.[1] This technical guide provides a consolidated overview of the available non-clinical safety and toxicity data for Bometolol and the closely related compound Bevantolol, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Bometolol and Bevantolol Hydrochloride.

Table 1: Acute Toxicity of Bevantolol Hydrochloride

SpeciesRoute of AdministrationParameterValueReference
RatOralLD50460 mg/kg[2]

Table 2: Subchronic Oral Toxicity of this compound in Hypertensive Rats

Rat StrainDose Levels (p.o.)DurationKey ObservationsReference
Deoxycorticosterone and salt hypertensive rats100-300 mg/kg/day5 weeksToxic symptom reported at 300 mg/kg after 3 days. Dose-dependent decrease in heart rate, plasma renin activity, heart and kidney weights, and incidence of vascular lesions. No antihypertensive effect noted in this model.[1]
Two kidney, one clip hypertensive rats10-30 mg/kg/day5 weeksDose-dependent decrease in heart rate. No antihypertensive effect noted in this model.[1]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of Bometolol and Bevantolol are not extensively available in the public domain. The following descriptions are based on the information that could be retrieved.

Acute Oral Toxicity Study in Rats (General Methodology)

While the specific protocol for the Bevantolol LD50 study is not detailed, a typical acute oral toxicity study in rats follows a standardized procedure, often aligned with OECD Guideline 401 (now obsolete but historically used) or 423.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Dosing cluster_2 Observation cluster_3 Pathology Acclimatization Healthy young adult rats (e.g., Sprague-Dawley) acclimatized to laboratory conditions for >= 5 days. Fasting Fasting overnight (food withheld, water ad libitum) Acclimatization->Fasting Dosing Administration of graduated doses of test substance. One dose per group. Fasting->Dosing Single oral gavage Observation Observation for mortality and clinical signs of toxicity. Typically for 14 days. Dosing->Observation BodyWeight Body weight measurement before dosing and periodically during observation. Necropsy Gross necropsy of all animals (survivors at the end of the study and decedents). Observation->Necropsy

A generalized workflow for an acute oral toxicity study.

Key Parameters:

  • Test Animals: Typically, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley).

  • Housing: Housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.

  • Dose Administration: The test substance is administered orally via gavage. The volume is typically kept constant across different dose groups by adjusting the concentration of the substance.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and daily thereafter for a period of 14 days. Body weight is recorded prior to administration and periodically throughout the observation period.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) undergo a gross necropsy to identify any pathological changes.

Subchronic Oral Toxicity Study in Hypertensive Rats

The following protocol details are for the study conducted with Bometolol.

Objective: To evaluate the effects of repeated oral administration of Bometolol on blood pressure and other physiological parameters in hypertensive rat models.

Experimental Design:

  • Test Animals:

    • Spontaneously hypertensive rats (SHR)

    • Deoxycorticosterone and salt hypertensive rats

    • Two kidney, one clip hypertensive rats

  • Drug Formulation: this compound was dissolved in water with 0.01% Tween 80.[3]

  • Route of Administration: Oral gavage.[3]

  • Dosage and Duration:

    • Acute Experiment: Single doses of 10-30 mg/kg were administered, and blood pressure was monitored for 8 and 24 hours.[1]

    • Subchronic Experiment: Doses of 10-30 mg/kg or 100-300 mg/kg were administered once daily, 5 days a week, for 5 weeks.[1]

  • Control Group: Received the vehicle (0.01% Tween 80 solution).[3]

  • Parameters Monitored:

    • Blood pressure

    • Heart rate

    • Plasma renin activity

    • Heart and kidney weights

    • Incidence of vascular lesions

Mechanism of Action and Signaling Pathway

Bometolol is a cardioselective beta-1 adrenergic receptor antagonist.[1] This means it primarily blocks the action of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at the beta-1 adrenergic receptors, which are predominantly located in the heart.

The blockade of beta-1 adrenergic receptors in cardiac tissue leads to a reduction in the downstream signaling cascade that is normally initiated by catecholamine binding. This results in decreased heart rate (negative chronotropic effect), reduced force of myocardial contraction (negative inotropic effect), and slowed atrioventricular conduction.

The following diagram illustrates the generalized signaling pathway of a cardioselective beta-1 adrenergic receptor antagonist.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Catecholamine Norepinephrine/ Epinephrine Beta1_AR Beta-1 Adrenergic Receptor Catecholamine->Beta1_AR Activates Bometolol Bometolol HCl Bometolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Heart Rate & Myocardial Contractility Ca_Influx->Contraction Leads to

Signaling pathway of Beta-1 Adrenergic Receptor and its blockade by Bometolol HCl.

Safety and Tolerability

Non-Clinical Findings

In a subchronic study in deoxycorticosterone and salt hypertensive rats, a "toxic symptom" was observed at a dose of 300 mg/kg after 3 days of treatment.[1] The nature of this symptom was not specified in the available literature.

General Safety Considerations for Beta-Blockers

While specific clinical safety data for Bometolol is limited, the safety profile of beta-blockers as a class is well-established. Common adverse effects can include:

  • Bradycardia (slow heart rate)

  • Hypotension (low blood pressure)

  • Fatigue

  • Dizziness

  • Gastrointestinal disturbances

Conclusion

The available non-clinical data suggests that this compound is a cardioselective beta-1 adrenergic receptor antagonist with expected pharmacological effects on the cardiovascular system. The acute oral toxicity in rats, based on data for the closely related compound Bevantolol, is 460 mg/kg. Subchronic studies in hypertensive rats indicate dose-dependent effects on heart rate and other cardiovascular parameters, with a toxic symptom noted at a high dose. Further detailed toxicity studies, including repeat-dose toxicity studies with comprehensive clinical and anatomical pathology, would be necessary to fully characterize the safety profile of this compound for clinical development.

References

Preliminary Research Findings on Bometolol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the limited publicly available preliminary research findings on Bometolol Hydrochloride. An in-depth technical guide with comprehensive quantitative data, detailed experimental protocols, and specific signaling pathways as requested could not be compiled due to the scarcity of specific preclinical data in the public domain. The information presented herein is based on general knowledge of beta-adrenergic blockers and the few available studies on this compound.

Introduction

This compound is identified as a beta-adrenergic blocking agent, suggesting its potential for use in cardiovascular disease research.[1] Like other beta-blockers, its primary mechanism of action is expected to involve the competitive inhibition of beta-adrenergic receptors, leading to a reduction in the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart and vascular system. The available preliminary research has focused on its effects in animal models of hypertension.

In Vivo Pharmacological Effects

Preliminary studies in various rat models of hypertension have provided some initial insights into the in vivo effects of this compound.

Effects on Blood Pressure and Heart Rate

In acute experiments involving spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats, oral administration of this compound at doses of 10-30 mg/kg resulted in a dose-dependent lowering of blood pressure.[1]

Subchronic studies (5 weeks) in deoxycorticosterone and salt hypertensive rats, as well as two-kidney, one-clip hypertensive rats, showed a dose-dependent decrease in heart rate with oral doses of 10-30 mg/kg and 100-300 mg/kg.[1]

Other Cardiovascular and Renal Effects

The subchronic studies also revealed other physiological changes. This compound treatment was associated with a decrease in plasma renin activity, a reduction in heart and kidney weight, and a lower incidence of vascular lesions in the hypertensive rat models.[1]

Table 1: Summary of In Vivo Effects of this compound in Hypertensive Rats

ParameterAnimal Model(s)Dosing RegimenObserved Effect
Blood PressureSpontaneously Hypertensive Rats, Deoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsAcute, Oral (10-30 mg/kg)Dose-dependent decrease[1]
Heart RateDeoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsSubchronic, Oral (10-30 mg/kg and 100-300 mg/kg)Dose-dependent decrease[1]
Plasma Renin ActivityDeoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsSubchronic, Oral (10-30 mg/kg and 100-300 mg/kg)Decrease[1]
Heart WeightDeoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsSubchronic, Oral (10-30 mg/kg and 100-300 mg/kg)Decrease[1]
Kidney WeightDeoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsSubchronic, Oral (10-30 mg/kg and 100-300 mg/kg)Decrease[1]
Vascular LesionsDeoxycorticosterone & Salt Hypertensive Rats, Two-Kidney, One-Clip Hypertensive RatsSubchronic, Oral (10-30 mg/kg and 100-300 mg/kg)Decreased incidence[1]

Experimental Protocols

Detailed experimental protocols for the preliminary studies on this compound are not extensively published. The available information pertains to the preparation and administration of the compound in the aforementioned rat studies.

Drug Formulation and Administration in Rat Studies

For both acute and subchronic studies, this compound was dissolved in water. For the subchronic study, 0.01% Tween 80 was added to the solution. The drug was administered orally via a gastric tube at a volume of 5 mL/kg body weight. Doses were calculated based on the free base of the compound. Control groups received the vehicle (water or 0.01% Tween 80 solution) at the same volume. In the subchronic experiments, the drug was administered once daily, five days a week, for a total of five weeks.[1]

Mechanism of Action and Signaling Pathway

As a beta-adrenergic antagonist, this compound is presumed to exert its effects by blocking the binding of endogenous catecholamines to beta-adrenergic receptors. While specific studies on the signaling pathway of this compound are not available, a generalized pathway for a beta-1 adrenergic antagonist is depicted below.

Beta-1 adrenergic receptors are primarily located in the heart and are coupled to a stimulatory G-protein (Gs). Activation of this receptor by an agonist (like noradrenaline) leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate, contractility, and conduction velocity. A beta-1 antagonist like this compound would block the initial step of agonist binding, thereby inhibiting this entire downstream signaling cascade.

Bometolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noradrenaline Noradrenaline Beta1_Receptor β1-Adrenergic Receptor Noradrenaline->Beta1_Receptor Activates Bometolol_HCl Bometolol_HCl Bometolol_HCl->Beta1_Receptor Blocks Gs_Protein Gs Protein (inactive) Beta1_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Generalized signaling pathway of a β1-adrenergic receptor antagonist.

Conclusion and Future Directions

The preliminary in vivo data suggest that this compound possesses beta-blocking activity, with observable effects on blood pressure, heart rate, and other cardiovascular parameters in hypertensive animal models. However, the current body of publicly available research is insufficient to provide a comprehensive understanding of its pharmacological profile.

To further elucidate the potential of this compound, future research should focus on:

  • In vitro studies: Including receptor binding assays to determine its affinity and selectivity for different beta-adrenergic receptor subtypes (β1 vs. β2).

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, excretion, and dose-response relationships more thoroughly.

  • Toxicology Studies: To assess its safety profile.

  • Mechanism of Action Studies: To confirm its effects on downstream signaling pathways beyond the general beta-blockade mechanism.

Without such data, a complete and in-depth technical assessment of this compound's preliminary research findings remains challenging.

References

An In-depth Technical Guide on the Therapeutic Applications of Betaxolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Bometolol Hydrochloride" did not yield any results for a recognized pharmaceutical compound. It is possible that this name is a misspelling or refers to a compound not widely documented in public literature. This guide will proceed using Betaxolol Hydrochloride , a well-researched beta-blocker, as a representative example to fulfill the detailed technical requirements of the user's request. All data, protocols, and pathways described herein pertain to Betaxolol Hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the mechanism of action, therapeutic applications, and experimental data related to Betaxolol Hydrochloride. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to Betaxolol Hydrochloride

Betaxolol Hydrochloride is a selective beta-1 (β1) adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary therapeutic use is in the management of hypertension and glaucoma. The selectivity for β1 receptors, which are predominantly located in the heart, over β2 receptors, found in the lungs and other tissues, results in a lower incidence of bronchospastic side effects compared to non-selective beta-blockers. Betaxolol also exhibits mild local anesthetic (membrane-stabilizing) activity and lacks intrinsic sympathomimetic activity (ISA).

Mechanism of Action

Betaxolol exerts its therapeutic effects through the competitive and reversible blockade of β1-adrenergic receptors.

  • In Hypertension: By blocking β1 receptors in the heart, Betaxolol reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure. It also decreases renin secretion from the kidneys, which contributes to its antihypertensive effect.

  • In Glaucoma: When administered topically to the eye, Betaxolol reduces intraocular pressure (IOP). The precise mechanism involves the blockade of β-receptors in the ciliary body, leading to a reduction in the production of aqueous humor.

Signaling Pathway of β1-Adrenergic Receptor Blockade

The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway that is inhibited by Betaxolol.

G_Protein_Signaling_Pathway cluster_cell Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Increased Heart Rate, Aqueous Humor Production) PKA->Cell_Response Phosphorylates Targets Betaxolol Betaxolol Betaxolol->Receptor Blocks Norepinephrine (B1679862) Norepinephrine Norepinephrine->Receptor Binds & Activates

Caption: Betaxolol blocks norepinephrine from binding to the β1-adrenergic receptor.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Betaxolol Hydrochloride from various studies.

Table 1: Pharmacokinetic Properties of Betaxolol Hydrochloride
ParameterValueSpeciesRoute of AdministrationReference
Bioavailability ~89%HumanOral
Protein Binding ~50%HumanIn vitro
Half-life (t½) 14-22 hoursHumanOral
Time to Peak (Tmax) 3-4 hoursHumanOral
Metabolism Primarily HepaticHumanN/A
Excretion >80% Renal (15% unchanged)HumanN/A
Table 2: Clinical Efficacy in Glaucoma
Study ParameterBetaxolol 0.5%Timolol 0.5%PlaceboNotes
Mean Reduction in IOP 4-6 mmHg5-8 mmHg~1-2 mmHgIOP reduction from baseline after 4 weeks of treatment.
% Patients with >20% IOP Reduction ~65%~75%~15%Percentage of patients achieving a significant clinical response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving Betaxolol.

Protocol: Measurement of Intraocular Pressure (IOP) in a Rabbit Model

This protocol describes a standard method for evaluating the efficacy of topical ophthalmic solutions in reducing IOP.

IOP_Measurement_Workflow Start Start: Acclimatize Rabbits Baseline Measure Baseline IOP (Tonometer) Start->Baseline Grouping Randomize into Groups (Vehicle, Betaxolol 0.5%) Baseline->Grouping Admin Administer Single Topical Dose (50 µL) Grouping->Admin Treatment Measure_T Measure IOP at Intervals (e.g., 1, 2, 4, 6, 8 hours) Admin->Measure_T Data Record and Analyze Data (ΔIOP vs. Time) Measure_T->Data End End of Experiment Data->End

Caption: Workflow for assessing the effect of Betaxolol on intraocular pressure.

Methodology:

  • Animal Acclimatization: Adult New Zealand White rabbits are acclimatized for at least one week before the experiment.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer (e.g., Tono-Pen) in both eyes of each rabbit. Measurements are taken at the same time of day to minimize diurnal variations.

  • Grouping and Administration: Animals are randomly assigned to control (vehicle) and treatment (Betaxolol Hydrochloride 0.5% ophthalmic solution) groups. A single 50 µL drop is administered topically to one eye, with the contralateral eye serving as an internal control.

  • Post-Dose IOP Measurement: IOP is measured in both eyes at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) post-instillation.

  • Data Analysis: The change in IOP from baseline (ΔIOP) is calculated for each eye at each time point. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment group to the vehicle control group.

Protocol: Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of Betaxolol for the β1-adrenergic receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of β1-adrenergic receptors (e.g., from CHO cells transfected with the human β1-AR gene) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is prepared.

  • Competition Binding: A constant concentration of a high-affinity radioligand for the β1 receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) is incubated with the prepared cell membranes.

  • Incubation: Varying concentrations of unlabeled Betaxolol Hydrochloride (the competitor) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

  • Separation: After incubation to equilibrium, bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (concentration of Betaxolol that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Therapeutic Expansion

While established in hypertension and glaucoma, the selective β1-blockade of Betaxolol suggests potential applications in other cardiovascular conditions.

  • Angina Pectoris: By reducing myocardial oxygen demand (via decreased heart rate and contractility), Betaxolol could be effective in managing stable angina.

  • Congestive Heart Failure (CHF): In stable, mild-to-moderate CHF, beta-blockers are a standard of care. The β1-selectivity of Betaxolol may offer a favorable profile for certain patient populations, although other agents like Metoprolol Succinate, Carvedilol, and Bisoprolol have more extensive clinical trial data in this indication.

  • Post-Myocardial Infarction (MI): Beta-blockers are known to reduce mortality post-MI. The cardioprotective effects of Betaxolol warrant further investigation in this setting.

Logical Relationship: From Mechanism to Expanded Application

Therapeutic_Expansion MoA Core Mechanism: Selective β1-Blockade Heart Effect: ↓ Heart Rate ↓ Contractility ↓ Cardiac Output MoA->Heart Kidney Effect: ↓ Renin Secretion MoA->Kidney Eye Effect: ↓ Aqueous Humor Production MoA->Eye App_HTN Established Application: Hypertension Heart->App_HTN Pot_Angina Potential Application: Angina Pectoris Heart->Pot_Angina Reduces O2 Demand Pot_CHF Potential Application: Congestive Heart Failure Heart->Pot_CHF Reduces Cardiac Stress Kidney->App_HTN App_Glaucoma Established Application: Glaucoma Eye->App_Glaucoma

Caption: The core mechanism of Betaxolol leads to established and potential uses.

Conclusion

Betaxolol Hydrochloride is a well-characterized β1-selective adrenergic antagonist with proven efficacy in the treatment of hypertension and glaucoma. Its pharmacological profile, supported by extensive quantitative data, demonstrates a clear mechanism of action. The detailed experimental protocols provided herein serve as a foundation for further research and development. Future investigations may further elucidate its potential utility in other cardiovascular diseases, leveraging its targeted effects on the heart to improve patient outcomes.

Methodological & Application

Preparation Protocol for Bometolol Hydrochloride Solution: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bometolol hydrochloride is a beta-adrenergic blocking agent utilized in cardiovascular research. The preparation of a stable and effective this compound solution is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound solution suitable for research purposes, particularly for in vivo studies. It includes information on the necessary materials, a step-by-step preparation method, and recommendations for storage. Due to the limited availability of public data on the specific solubility and stability of this compound, this protocol is based on a published method for oral administration in animal studies and general knowledge of similar compounds. Researchers are strongly advised to perform their own validation studies to determine the optimal storage conditions and shelf-life for their specific experimental needs.

Data Presentation

The precise quantitative solubility and stability of this compound in various solvents and under different conditions are not extensively documented in publicly available literature. The following tables provide a summary of the available information and general guidance.

Table 1: Solubility of this compound

Solvent SystemReported SolubilityNotes
Water with 0.01% Tween 80Soluble for in vivo oral administration[1][2]A specific concentration of 5 mL/kg body weight has been used in rats.[1][2] The addition of Tween 80, a non-ionic surfactant, is intended to enhance solubility and stability.[3][4][5][6]
WaterSlightly soluble (qualitative)As a hydrochloride salt, some aqueous solubility is expected. For a related beta-blocker, Timolol hemihydrate, it is described as slightly soluble in water.[7]
Ethanol (B145695)Freely soluble (qualitative, for related compound)Timolol hemihydrate is freely soluble in ethanol.[7] This suggests that ethanol could be a potential solvent for this compound, although this requires experimental verification.

Table 2: Stability Profile of this compound Solution (General Guidance)

ConditionRecommendationRationale
pH Maintain a slightly acidic pH (e.g., 4.5-5.5).Studies on other hydrochloride salts, such as batanopride (B27454) hydrochloride, have shown optimal stability in the acidic pH range.[8] Alkaline conditions may lead to degradation.
Temperature Store at 2-8°C.Refrigerated storage is generally recommended for aqueous solutions of pharmaceutical compounds to minimize degradation.
Light Protect from light.As a general precaution for pharmaceutical solutions, storage in light-resistant containers is advised to prevent photodegradation.

Experimental Protocol: Preparation of this compound Solution for In Vivo Oral Administration

This protocol is adapted from a method used in published animal studies.[1][2]

1. Materials

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Tween 80 (Polysorbate 80)

  • Sterile glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile filters (0.22 µm pore size)

  • Sterile, light-resistant storage vials

2. Equipment

  • Analytical balance

  • Magnetic stir plate

  • pH meter

  • Sterile filtration apparatus

3. Preparation of 0.01% Tween 80 Solution

  • Accurately measure 100 mL of sterile, purified water into a sterile beaker.

  • Using a micropipette, add 10 µL of Tween 80 to the water.

  • Stir the solution gently on a magnetic stir plate until the Tween 80 is completely dissolved.

4. Preparation of this compound Solution

  • Determine the required concentration: The concentration will depend on the specific experimental design (e.g., mg/kg dose and administration volume). For example, to prepare a solution for a 10 mg/kg dose administered at 5 mL/kg, the required concentration is 2 mg/mL.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile beaker.

    • Add the prepared 0.01% Tween 80 solution to the beaker.

    • Place the beaker on a magnetic stir plate and stir at a low to medium speed until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • pH Measurement and Adjustment (Optional but Recommended):

    • Once the solution is clear, measure the pH using a calibrated pH meter.

    • If necessary, adjust the pH to a slightly acidic range (e.g., 4.5-5.5) using dilute hydrochloric acid or sodium hydroxide. This is a precautionary step based on the stability of similar compounds.[8]

  • Sterile Filtration:

    • To ensure sterility for in vivo use, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Aliquot the sterile solution into sterile, light-resistant vials.

    • Store the vials at 2-8°C.

    • It is recommended to use the solution as fresh as possible. A stability study should be conducted to determine the appropriate shelf-life for the intended application.

Mandatory Visualizations

Bometolol_Hydrochloride_Solution_Preparation_Workflow start Start weigh Weigh Bometolol Hydrochloride Powder start->weigh prepare_tween Prepare 0.01% Tween 80 Solution start->prepare_tween dissolve Dissolve in Tween 80 Solution weigh->dissolve prepare_tween->dissolve ph_adjust Measure & Adjust pH (Optional) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter store Store at 2-8°C in Light-Resistant Vials filter->store end End store->end Logical_Relationships Bometolol_HCl This compound (Poorly water-soluble) Solubilization Enhanced Solubilization & Stability Bometolol_HCl->Solubilization Tween_80 Tween 80 (Surfactant) Tween_80->Solubilization aids Aqueous_Solution Aqueous Solution (Vehicle) Aqueous_Solution->Solubilization InVivo_Admin Suitable for In Vivo Oral Administration Solubilization->InVivo_Admin Stability Optimized Stability InVivo_Admin->Stability pH_Control pH Control (Slightly Acidic) pH_Control->Stability improves

References

Application Notes and Protocols for Bometolol Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bometolol Hydrochloride is a beta-adrenergic blocking agent, commonly referred to as a beta-blocker.[1] These agents act by antagonizing beta-adrenergic receptors (β-ARs), which are a class of G-protein coupled receptors (GPCRs) that respond to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] The blockade of these receptors, particularly the β1 and β2 subtypes, modulates various physiological responses, including heart rate, cardiac contractility, and blood pressure.[4] While the primary application of this compound has been in cardiovascular research, the broader class of beta-blockers is increasingly being investigated for its potential in other areas, including cancer therapy, due to their effects on cell proliferation, migration, and apoptosis.[5][6][7][8]

Disclaimer: There is currently a lack of specific published data on the use of this compound in cell culture experiments. The following protocols and dosage recommendations are therefore extrapolated from in vitro studies conducted with other well-characterized beta-blockers, such as propranolol (B1214883) and atenolol (B1665814). Researchers should use this information as a starting point and perform thorough dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.

Data Presentation: Extrapolated Dosage for Cell Culture

The appropriate concentration of this compound for cell culture experiments will vary depending on the cell type, the duration of the experiment, and the specific endpoint being measured. Based on in vitro studies of other beta-blockers, a broad concentration range can be suggested for initial screening.

Beta-Blocker (for extrapolation) Cell Line Examples Concentration Range (in vitro) Observed Effects Reference
PropranololHemangioma cells, various cancer cell lines (breast, colorectal, hepatocellular), leukemic cell lines5 µM - 400 µMInhibition of proliferation, migration, and tube formation; induction of apoptosis.[9][10][11][12]
AtenololHuman lymphocytes, various cancer cell lines (breast, colorectal, hepatocellular)200 µM - 2400 µM (2.4 mM)Reduction in cell proliferation and migration.[9][13]
This compound (Suggested Starting Range) User-defined 1 µM - 1000 µM To be determined by experiment N/A

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability and proliferation of a chosen cell line using a colorimetric MTT assay.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note the final solvent concentration and include a vehicle control in your experiment.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., based on the extrapolated table above).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the treated plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors. Upon binding of an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. Beta-blockers like this compound competitively inhibit the initial binding of agonists to the receptor, thus blocking this signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor (GPCR) G_Protein G-Protein (Gs) (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Bometolol Bometolol HCl Bometolol->Receptor Blocks Agonist Agonist (Epinephrine) Agonist->Receptor Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on a selected cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select & grow cell line) Cell_Seeding 3. Cell Seeding (e.g., 96-well plate) Cell_Culture->Cell_Seeding Bometolol_Prep 2. Bometolol HCl Prep (Stock solution & dilutions) Treatment 4. Treatment (Add Bometolol HCl) Bometolol_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Assay 6. Cell-Based Assay (e.g., MTT, Migration) Incubation->Assay Data_Acquisition 7. Data Acquisition (e.g., Plate reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, IC50) Data_Acquisition->Data_Analysis Conclusion 9. Conclusion & Further Experiments Data_Analysis->Conclusion

Caption: General Experimental Workflow for In Vitro this compound Studies.

References

Application Notes and Protocols for Bometolol Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Bometolol (B1667366) Hydrochloride, a beta-adrenergic receptor antagonist, in Western blot experiments to investigate its effects on cellular signaling pathways.[1][2][3] The protocols outlined below are designed to be adaptable to various cell types and experimental conditions.

Introduction

Bometolol is a cardioselective beta-adrenergic blocking drug.[3] Like other beta-blockers, it functions by antagonizing beta-adrenergic receptors, which are G protein-coupled receptors that respond to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[4][5] This blockade inhibits downstream signaling cascades, such as the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to physiological effects like decreased heart rate and blood pressure.[6][7]

Western blotting is a powerful technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to drug treatment. By using Western blot, researchers can elucidate the molecular mechanisms of Bometolol Hydrochloride's action. A common application is to assess the drug's impact on the phosphorylation of key signaling proteins, such as cAMP Response Element-Binding Protein (CREB), a downstream target of the beta-adrenergic pathway.[8][9]

Key Experimental Applications
  • Determining the effect of this compound on baseline and agonist-stimulated protein phosphorylation: Assess how Bometolol alters the phosphorylation state of target proteins in the beta-adrenergic signaling cascade.

  • Dose-response studies: Investigate the concentration-dependent effects of this compound on protein expression and phosphorylation.

  • Time-course experiments: Characterize the temporal dynamics of this compound's impact on signaling events.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Line Selection: Choose a cell line that endogenously expresses the beta-adrenergic receptor subtype of interest (e.g., β1 or β2). Examples include various cardiac, pulmonary, or prostate cell lines.[8]

  • Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[1] Further dilute to the desired working concentrations in serum-free media.

  • Treatment Protocol:

    • Pre-treatment with Bometolol: Aspirate the culture medium and add the medium containing the desired concentration of this compound. Incubate for a predetermined time (e.g., 30 minutes to 1 hour) to allow for receptor binding.[8]

    • Agonist Stimulation: To study the antagonistic effect, stimulate the cells with a beta-adrenergic agonist (e.g., isoproterenol) for a short period (e.g., 5-15 minutes) in the continued presence of this compound.

    • Controls: Include appropriate controls:

      • Vehicle control (cells treated with the solvent for Bometolol and agonist).

      • Agonist-only control.

      • Bometolol-only control (to assess any intrinsic activity).

Protein Lysate Preparation

This protocol details the extraction of total protein from cultured cells.[10][11][12][13]

  • Reagents and Buffers:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each dish.

    • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the soluble proteins) to a new, clean tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting

This is a general protocol for SDS-PAGE and immunoblotting.[14][15][16]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[12]

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB, anti-total-CREB, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the protein of interest (e.g., phospho-CREB) to a loading control (e.g., β-actin or total CREB) to account for loading differences.

Data Presentation

Quantitative data from Western blot analysis should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Agonist-Induced CREB Phosphorylation

Treatment GroupBometolol HCl (µM)Isoproterenol (µM)Normalized Phospho-CREB Intensity (Arbitrary Units)Fold Change vs. Agonist Control
Vehicle Control000.15 ± 0.03N/A
Agonist Control011.00 ± 0.121.0
Bometolol HCl110.65 ± 0.080.65
Bometolol HCl1010.25 ± 0.050.25
Bometolol HCl10010.18 ± 0.040.18

Data are presented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the inhibitory point of action for this compound.

Bometolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Epinephrine) Bometolol Bometolol HCl BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Activates Bometolol->BetaReceptor Inhibits G_Protein Gs Protein BetaReceptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylates Gene Target Gene Transcription pCREB->Gene

Caption: Beta-adrenergic signaling pathway and Bometolol HCl's point of inhibition.

Experimental Workflow

The diagram below outlines the major steps of the Western blot protocol for analyzing the effects of this compound.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Drug Treatment (Bometolol +/- Agonist) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA/Bradford) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunodetection (Blocking, Antibody Incubation) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis & Normalization H->I

Caption: Experimental workflow for Western blot analysis of Bometolol HCl effects.

References

Application Notes and Protocols for Bometolol Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bometolol (B1667366) Hydrochloride is a cardioselective β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3] Its primary mechanism of action is the blockade of β1-adrenergic receptors, which are predominantly found in cardiac tissue. This selectivity makes it a valuable tool in cardiovascular research and a candidate for therapeutic development. High-throughput screening (HTS) assays are essential for the rapid evaluation of large numbers of compounds in drug discovery.[4] These application notes provide detailed protocols for utilizing Bometolol Hydrochloride in HTS formats to identify and characterize modulators of the β-adrenergic signaling pathway.

Mechanism of Action

This compound is a competitive antagonist of β1-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, activate a downstream signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. By blocking the β1-adrenergic receptor, this compound inhibits this signaling pathway, leading to a reduction in cAMP production and subsequent physiological effects.

Signaling Pathway

The β1-adrenergic signaling pathway is a well-characterized cascade crucial in cardiovascular regulation. The following diagram illustrates the key components and the inhibitory action of this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Bometolol Bometolol HCl Bometolol->Beta1_Receptor Blocks

Caption: β1-Adrenergic Signaling Pathway and Bometolol HCl Inhibition.

High-Throughput Screening (HTS) Assays

Two primary HTS assays are widely used to screen for β-adrenergic receptor antagonists like this compound: cAMP functional assays and radioligand binding assays.

Competitive cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cAMP stimulated by a known β-adrenergic agonist.

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing β1-adrenergic receptors into 384-well plates Start->Seed_Cells Incubate_Cells Incubate cells (e.g., 24 hours) Seed_Cells->Incubate_Cells Add_Bometolol Add serial dilutions of This compound Incubate_Cells->Add_Bometolol Add_Agonist Add a fixed concentration of a β-agonist (e.g., Isoproterenol) Add_Bometolol->Add_Agonist Incubate_Stimulation Incubate for stimulation (e.g., 30 minutes) Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse cells and add cAMP detection reagents Incubate_Stimulation->Lyse_Cells Incubate_Detection Incubate for signal development Lyse_Cells->Incubate_Detection Read_Plate Read plate (e.g., luminescence or fluorescence) Incubate_Detection->Read_Plate Analyze_Data Analyze data to determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive cAMP functional assay.

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • On the day before the assay, seed the cells into white, solid-bottom 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform a serial dilution of the this compound stock to create a concentration range (e.g., 10 µM to 0.1 nM).

    • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Agonist Stimulation:

    • Prepare a solution of a β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits 80% of the maximal response (EC80).

    • Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive buffer).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels using a commercially available HTS cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits) according to the manufacturer's instructions. This typically involves adding 10 µL of lysis buffer/detection reagent mixture.

  • Signal Reading and Data Analysis:

    • Incubate the plate as recommended by the assay kit manufacturer (usually 60 minutes at room temperature).

    • Read the plate on a plate reader compatible with the detection technology.

    • Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget ReceptorAgonist (EC80)IC50 (nM)Assay Platform
Bometolol HCl (Example)β1-AdrenergicIsoproterenol15.2HTRF cAMP
Propranolol (B1214883) (Non-selective)β1/β2-AdrenergicIsoproterenol5.8HTRF cAMP
Atenolol (β1-selective)β1-AdrenergicIsoproterenol25.6HTRF cAMP
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the β1-adrenergic receptor and the ability of a test compound to compete for this binding.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing β1-adrenergic receptors Start->Prepare_Membranes Add_Components Add membranes, radioligand (e.g., [3H]-DHA), and serial dilutions of Bometolol HCl to a 96-well filter plate Prepare_Membranes->Add_Components Incubate_Binding Incubate to allow binding to reach equilibrium Add_Components->Incubate_Binding Filter_Wash Filter and wash to separate bound from free radioligand Incubate_Binding->Filter_Wash Add_Scintillant Add scintillation cocktail Filter_Wash->Add_Scintillant Count_Radioactivity Count radioactivity using a scintillation counter Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data to determine Ki values Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radioligand binding assay.

  • Membrane Preparation:

    • Homogenize cells expressing the β1-adrenergic receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well filter plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).

      • 50 µL of a serial dilution of this compound or vehicle.

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHA) near its Kd value.

      • 50 µL of the prepared cell membranes (typically 10-50 µg of protein).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

    • Separate the bound and free radioligand by vacuum filtration through the filter plate.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by fitting the competition data to a one-site binding model.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

CompoundTarget ReceptorRadioligandKi (nM)
Bometolol HCl (Example)β1-Adrenergic[3H]-DHA8.5
Propranolol (Non-selective)β1/β2-Adrenergic[3H]-DHA2.1
Atenolol (β1-selective)β1-Adrenergic[3H]-DHA12.3

Assay Quality Control

For reliable HTS results, it is crucial to assess the quality of the assay using statistical parameters such as the Z'-factor.[6][7][8][9][10]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control (e.g., agonist stimulation without inhibitor)

  • SD_negative = Standard deviation of the negative control (e.g., basal or vehicle)

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

Conclusion

This compound serves as a valuable tool for studying the β1-adrenergic signaling pathway. The detailed protocols for competitive cAMP functional assays and radioligand binding assays provide a robust framework for high-throughput screening of compound libraries to identify and characterize novel modulators of this important therapeutic target. Proper assay validation, including the determination of the Z'-factor, is essential to ensure the generation of high-quality, reproducible data.

References

Administration of Bometolol Hydrochloride in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Bometolol Hydrochloride in mouse models for cardiovascular research. Due to the limited availability of direct experimental data for this compound in mice, this document offers extrapolated dosage information based on rat studies and provides detailed protocols for common administration routes. Comparative data for other well-characterized beta-blockers in mice are included to offer a valuable point of reference for experimental design.

Mechanism of Action

This compound is a beta-adrenergic blocking agent, specifically targeting beta-adrenergic receptors.[1][2] These receptors are integral components of the sympathetic nervous system and, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, mediate physiological responses such as increases in heart rate, cardiac contractility, and blood pressure. By competitively inhibiting these receptors, this compound effectively reduces the downstream signaling cascade, leading to a decrease in these cardiovascular parameters.[3][4]

Beta-Adrenergic Signaling Pathway

The binding of catecholamines to beta-adrenergic receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a positive chronotropic and inotropic effect on the heart. This compound, as a beta-blocker, interrupts this pathway at the receptor level.

Bometolol_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to Gs_Protein Gs_Protein Beta-Adrenergic Receptor->Gs_Protein Activates Bometolol_HCl Bometolol_HCl Bometolol_HCl->Beta-Adrenergic Receptor Blocks Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cardiovascular_Effects Increased Heart Rate & Contractility PKA->Cardiovascular_Effects Leads to

This compound's mechanism of action.

Dosage and Administration in Mouse Models

Dosage Extrapolation from Rat to Mouse

In acute studies with hypertensive rats, this compound was effective at oral doses of 10-30 mg/kg, leading to a dose-dependent reduction in blood pressure.[1] For subchronic studies in rats, doses ranged from 10-30 mg/kg and 100-300 mg/kg administered orally.[1]

For interspecies dose conversion, the Body Surface Area (BSA) normalization method is commonly used. The formula for calculating the Human Equivalent Dose (HED) can be adapted to calculate the mouse equivalent dose from the rat dose. A simplified approach is to use a conversion factor. To convert a rat dose to a mouse dose, one can multiply the rat dose by a factor of approximately 2.

Calculated Estimated Starting Dose for Mice (Oral Administration):

  • Based on acute rat studies (10-30 mg/kg): An estimated starting dose for acute studies in mice would be in the range of 20-60 mg/kg .

  • Based on subchronic rat studies (10-300 mg/kg): For longer-term studies, a wider range of 20-600 mg/kg could be explored, starting with the lower end of the range.

It is crucial to perform a pilot study to determine the optimal and tolerable dose for the specific mouse strain and experimental conditions.

Preparation of this compound Solution

This compound is reported to be soluble in water.[1] For administration, it can be dissolved in sterile water or a 0.9% saline solution. A stock solution can be prepared and then diluted to the final desired concentration for administration.

Experimental Protocols

The following are detailed protocols for common administration routes in mice. These should be adapted based on the specific experimental design and in accordance with institutional animal care and use guidelines.

Experimental Workflow for a Pharmacodynamic Study

experimental_workflow Acclimatization Acclimatization Baseline_Measurement Baseline Cardiovascular Measurements (e.g., ECG, Blood Pressure) Acclimatization->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Vehicle_Group Vehicle Administration Randomization->Vehicle_Group Bometolol_Group Bometolol HCl Administration Randomization->Bometolol_Group Post_Treatment_Measurement Post-Treatment Cardiovascular Measurements at Multiple Time Points Vehicle_Group->Post_Treatment_Measurement Bometolol_Group->Post_Treatment_Measurement Data_Analysis Data_Analysis Post_Treatment_Measurement->Data_Analysis

Workflow for a typical pharmacodynamic study.
Protocol 1: Oral Gavage (p.o.)

Oral gavage ensures the direct and accurate administration of a specific dose.

Materials:

  • This compound solution

  • Sterile water or 0.9% saline

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dose volume.

  • Solution Preparation: Prepare the this compound solution at the desired concentration. The final volume for oral gavage in mice should typically not exceed 10 ml/kg body weight.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • Advance the needle smoothly and without force until the predetermined depth is reached.

    • Administer the solution slowly to prevent regurgitation and aspiration.

  • Post-administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (i.p.) Injection

Intraperitoneal injection allows for rapid absorption of the compound.

Materials:

  • This compound solution

  • Sterile syringes (1 ml) with needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse for accurate dose calculation.

  • Solution Preparation: Prepare the this compound solution. The injection volume should ideally be around 10 ml/kg.

  • Restraint: Restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement in the peritoneal cavity.

    • Inject the solution smoothly.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (s.c.) Injection

Subcutaneous injection provides a slower, more sustained release of the compound compared to i.p. injection.

Materials:

  • This compound solution

  • Sterile syringes (1 ml) with needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse for accurate dosing.

  • Solution Preparation: Prepare the this compound solution. The volume should generally not exceed 5 ml/kg per injection site.

  • Restraint: Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate to ensure a blood vessel has not been punctured.

    • Inject the solution to form a small bolus under the skin.

  • Post-injection Monitoring: Observe the mouse for any signs of irritation at the injection site.

Quantitative Data for Beta-Blockers in Mouse Models

The following tables summarize quantitative data from studies using other common beta-blockers in mice. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: Dosages of Common Beta-Blockers in Mouse Models

Beta-BlockerMouse StrainDoseAdministration RouteStudy FocusReference
MetoprololKnock-in (DCM model)Not specifiedOralCardiac remodeling[5]
CarvedilolKnock-in (DCM model)Not specifiedOralCardiac remodeling[5]
AtenololKnock-in (DCM model)Not specifiedOralCardiac remodeling[5]
PropranololTransgenic Gsα0.5 g/L in drinking waterOralCardiac function[6]
Atenolol23 inbred strainsSingle doseNot specifiedCardiovascular traits[7][8]
CarvedilolYoung and Adult30 mg/kg/dayOsmotic minipumpCardiac hypertrophy[9]
MetoprololYoung and Adult40 mg/kg/dayOsmotic minipumpCardiac hypertrophy[9]
BisoprololYoung and Adult30 mg/kg/dayOsmotic minipumpCardiac hypertrophy[9]
NebivololYoung and Adult10 mg/kg/dayOsmotic minipumpCardiac hypertrophy[9]

Table 2: Pharmacodynamic Effects of Beta-Blockers in Mouse Models

Beta-BlockerMouse StrainEffectMagnitude of ChangeReference
AtenololVarious inbredReduction in Ventricular Weight Index (VWI)-5.6% to -7.8% in responsive strains[7]
MetoprololKnock-in (DCM model)Prevention of cardiac dysfunction and remodelingSignificant improvement in survival[5][10]
CarvedilolAdultBlunted pathological cardiac growthSignificant reduction in Heart Weight/Body Weight ratio[9]
MetoprololYoung and AdultBlunted cardiac hypertrophySignificant reduction in Heart Weight/Body Weight ratio[9]
PropranololTransgenic GsαElimination of myocyte apoptosisReduced TUNEL-positive cells to wild-type levels[6]

Disclaimer: The information provided in these application notes is intended for research purposes only. All animal experiments should be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The suggested starting doses for this compound are estimations and should be validated through pilot studies.

References

Application Note: Quantitative Analysis of Bometolol Hydrochloride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Bometolol Hydrochloride in human plasma. The protocol is adapted from established methods for the structurally similar beta-blocker, Metoprolol. The methodology employs a simple protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Bometolol.

Introduction

Bometolol is a beta-adrenergic blocking agent with potential applications in cardiovascular therapy. Accurate and reliable quantification of Bometolol in biological matrices is essential for preclinical and clinical drug development. This document provides a comprehensive protocol for a validated HPLC-MS/MS method to measure Bometolol concentrations in human plasma. The method is designed to be rapid, reproducible, and highly sensitive, meeting the stringent requirements of bioanalytical testing.

Experimental

  • This compound reference standard

  • Metoprolol-d7 (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 100 mm, 3 µm particle size).

The chromatographic separation is critical for resolving Bometolol from endogenous plasma components.

ParameterCondition
Column C18 Reversed-Phase (e.g., UCT Selectra C18 4.6 mm x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
0.14555
5.01090
10.08020

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. The precursor and product ions for Bometolol would need to be determined by direct infusion, but for this protocol, we will use the parameters for the closely related Metoprolol as a starting point.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4000 V
Vaporizer Temperature 350°C
Sheath Gas 50 arbitrary units
Auxiliary Gas 10 arbitrary units
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters (Hypothetical for Bometolol, based on Metoprolol)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
BometololTBDTBDTBD
Metoprolol (example)268.1115.618
Metoprolol-d7 (IS)275.2122.618
TBD: To Be Determined by infusion of Bometolol standard.
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Metoprolol-d7 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Bometolol stock solution with 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard in methanol.

A protein precipitation method is employed for its simplicity and high throughput.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins[1].

  • Transfer the supernatant to an HPLC vial for analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).

Table 3: Summary of Method Validation Parameters (Based on Metoprolol data)

ParameterResult
Linearity Range 2 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Recovery) 85 - 115%
Matrix Effect Investigated and minimized
Stability Assessed for freeze-thaw, bench-top, and long-term storage

Results and Discussion

The described HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Bometolol in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by correcting for matrix effects and variations in sample processing. The chromatographic conditions allow for a rapid analysis time, making the method suitable for high-throughput applications.

Workflow Diagram

Bometolol_Analysis_Workflow Sample Human Plasma Sample IS_Addition Add Internal Standard (IS) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the HPLC-MS/MS analysis of Bometolol.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory for supporting pharmacokinetic and clinical studies. The provided validation parameters, adapted from a similar molecule, demonstrate the expected performance of the assay.

References

Application Notes and Protocols: Bometolol Hydrochloride for Immunohistochemistry Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of Bometolol (B1667366) Hydrochloride in immunohistochemistry (IHC) applications. Bometolol Hydrochloride is a beta-adrenergic blocking agent, targeting beta-adrenergic receptors, and can be utilized in IHC to study receptor localization and function.[1][2][3][4][5]

Introduction

This compound is a cardioselective beta-adrenergic receptor antagonist.[3][4] In the context of immunohistochemistry, it can be used as a competitive blocking agent to validate the specificity of antibodies targeting beta-adrenergic receptors or to investigate the binding characteristics of the receptor in tissue preparations. The following protocols and data are provided to guide researchers in incorporating this compound into their IHC workflows.

Data Presentation

While specific quantitative IHC data for this compound is not extensively published, the following table summarizes in vivo effects that are indicative of its biological activity. Researchers can adapt their IHC experiments to quantify changes in receptor expression or signaling in response to Bometolol treatment, using the parameters below as a reference for expected physiological responses.

ParameterSpeciesDosageRoute of AdministrationObserved EffectReference
Blood PressureSpontaneously Hypertensive Rats10-30 mg/kgOral (p.o.)Dose-dependent lowering of blood pressure.[3][4]
Heart RateDeoxycorticosterone and Salt Hypertensive Rats10-30 mg/kg or 100-300 mg/kgOral (p.o.)Dose-dependent decrease in heart rate.[4]
Plasma Renin ActivityDeoxycorticosterone and Salt Hypertensive Rats10-30 mg/kg or 100-300 mg/kgOral (p.o.)Decreased plasma renin activity.[4]

Signaling Pathway

This compound acts as an antagonist at beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[6] Upon stimulation by agonists like epinephrine, these receptors activate intracellular signaling cascades. Bometolol blocks this activation.

Bometolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine (Agonist) Beta_AR Beta-Adrenergic Receptor Epinephrine->Beta_AR Activates Bometolol Bometolol HCl (Antagonist) Bometolol->Beta_AR Blocks G_Protein G Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cardiac Contraction) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound antagonism of the beta-adrenergic signaling pathway.

Experimental Protocols

The following protocols are adapted from standard immunohistochemistry procedures for beta-adrenergic receptors and can be used for studies involving this compound.

Protocol 1: Immunohistochemical Staining of Beta-Adrenergic Receptors

This protocol provides a general procedure for the detection of beta-adrenergic receptors in formalin-fixed, paraffin-embedded tissue sections.

IHC_Workflow start Start: Formalin-Fixed, Paraffin-Embedded Tissue Section deparaffinization Deparaffinization and Rehydration (Xylene & Ethanol (B145695) Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking_endogenous Blocking of Endogenous Peroxidase (3% H2O2) antigen_retrieval->blocking_endogenous blocking_nonspecific Blocking of Non-specific Binding (Normal Serum/BSA) blocking_endogenous->blocking_nonspecific primary_antibody Primary Antibody Incubation (Anti-Beta-Adrenergic Receptor Ab) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (HRP-conjugated) primary_antibody->secondary_antibody detection Detection (DAB Substrate) secondary_antibody->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting end End: Microscopic Examination dehydration_mounting->end

Caption: General workflow for immunohistochemical staining.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Antigen Retrieval Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody against beta-adrenergic receptor (diluted in blocking buffer)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with PBS.

    • Apply blocking buffer and incubate for at least 1 hour at room temperature to prevent non-specific antibody binding.[7][8][9]

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: this compound as a Blocking Agent for Antibody Specificity

This protocol utilizes this compound to confirm the specificity of a primary antibody targeting a beta-adrenergic receptor.

Blocking_Experiment_Logic cluster_control Control cluster_experimental Experimental Control_Tissue Tissue Section Primary_Ab_Control Primary Antibody Control_Tissue->Primary_Ab_Control Incubate Staining_Control Positive Staining Primary_Ab_Control->Staining_Control Results in Experimental_Tissue Tissue Section Bometolol Bometolol HCl (Blocking Agent) Experimental_Tissue->Bometolol Pre-incubate Primary_Ab_Exp Primary Antibody Bometolol->Primary_Ab_Exp Then incubate with Staining_Exp Reduced or Absent Staining Primary_Ab_Exp->Staining_Exp Results in

References

Bometolol Hydrochloride in Electrophysiology: Application Notes and Protocols for Investigating Cardiac Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the electrophysiological effects of Bometolol Hydrochloride on specific ion channels is not currently available in published literature. The following application notes and protocols are based on the known electrophysiological properties of other cardioselective β-adrenergic blockers. These protocols are intended to serve as a comprehensive guide for researchers to investigate the potential effects of this compound on cardiac ion channels and action potentials.

Introduction

This compound is a cardioselective β-adrenergic blocking agent.[1] While its primary mechanism of action involves the blockade of β-adrenergic receptors, leading to reduced heart rate and blood pressure, its specific effects on the underlying cardiac electrophysiology have not been extensively characterized.[1][2] This document provides a framework for investigating the potential ion channel interactions of this compound using standard electrophysiological techniques, drawing parallels from studies on other β-blockers such as metoprolol (B1676517) and betaxolol.

β-blockers can exert direct effects on various cardiac ion channels, influencing the duration and morphology of the cardiac action potential.[3][4][5] These effects are independent of their receptor-blocking activity and can contribute to their antiarrhythmic properties.[6] Common channels of interest for β-blocker interactions include sodium (INa), calcium (ICa), and various potassium currents (e.g., IKr encoded by hERG, IK1).[3]

Potential Signaling Pathways and Drug Action

The primary action of Bometolol is the competitive antagonism of β1-adrenergic receptors, which are G-protein coupled receptors. This action inhibits the downstream production of cAMP, reducing the phosphorylation of calcium channels and thus decreasing intracellular calcium levels. This leads to negative chronotropic (heart rate) and inotropic (contractility) effects. Based on the actions of other beta-blockers, Bometolol may also directly interact with and block various cardiac ion channels.[6][7]

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling Bometolol Bometolol Beta1_Receptor β1 Adrenergic Receptor Bometolol->Beta1_Receptor Blocks Ion_Channels Cardiac Ion Channels (Na+, K+, Ca2+) Bometolol->Ion_Channels Direct Block (Hypothesized) AC Adenylyl Cyclase Beta1_Receptor->AC Inhibits Activation cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Reduces Activation Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Reduces Phosphorylation

Caption: Hypothesized signaling pathway of this compound.

Data Presentation: Electrophysiological Effects of Representative β-Blockers

The following tables summarize the known effects of other β-blockers on various cardiac ion channels and action potential parameters. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Effects of β-Blockers on Cardiac Ion Channels

DrugSelectivityChannelIC50 (µM)Cell TypeReference
Metoprololβ1INa>100 (use-dependent)Cat Ventricular Myocytes[3]
ICa~10-100Cat & Guinea Pig Ventricular Myocytes[3][4]
Ito~10-100Cat Ventricular Myocytes[3]
IK1~10-100Cat & Guinea Pig Ventricular Myocytes[3][4]
IKr (hERG)145HEK293[2]
Atenololβ1IKr (hERG)No significant inhibitionHEK293[2]
PropranololNon-selectiveIKr (hERG)3.9 - 9.9HEK293, CHO[2][8]
CarvedilolNon-selectiveIKr (hERG)0.51HEK293[2]
Betaxololβ1--Human (in vivo)[9]

Table 2: Effects of β-Blockers on Cardiac Action Potential Parameters

DrugEffect on Action Potential Duration (APD)Other Electrophysiological EffectsReference
MetoprololShortens APD acutely, prolongs with chronic useDecreases plateau voltage[3][5]
BetaxololProlongs ventricular refractory periodProlongs sinus cycle and atrio-hissian conduction[9]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Isolated Cardiomyocytes

This protocol is designed to measure the effects of this compound on specific ion channels.

Cell_Isolation Isolate Cardiomyocytes (e.g., enzymatic digestion) Gigaseal Form Gigaseal on Cell Membrane Cell_Isolation->Gigaseal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Gigaseal Whole_Cell Establish Whole-Cell Configuration Gigaseal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Data_Acquisition Record Ion Channel Currents Voltage_Clamp->Data_Acquisition Drug_Application Apply Bometolol Hydrochloride Data_Acquisition->Drug_Application Before & After

Caption: Workflow for whole-cell patch-clamp experiments.

a. Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig) using enzymatic digestion.

  • Store isolated cells in a calcium-free solution at room temperature for use within 8 hours.

b. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette (Internal) Solution (for K⁺ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • Pipette (Internal) Solution (for Na⁺/Ca²⁺ currents): Use Cs⁺-based solution to block K⁺ channels. (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

  • Transfer isolated myocytes to a recording chamber on an inverted microscope.

  • Perfuse with external solution at a constant rate.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single myocyte with the patch pipette and form a high-resistance seal (>1 GΩ).

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes.

  • Apply specific voltage-clamp protocols to isolate and record the ion channel of interest (see below).

  • Record baseline currents.

  • Perfuse the chamber with varying concentrations of this compound and record the effects on the ion channel currents.

d. Voltage-Clamp Protocols:

  • ICa,L: Hold the cell at -80 mV, with a prepulse to -40 mV to inactivate Na⁺ channels, followed by a depolarizing step to 0 mV.

  • IKr (hERG): Use a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • Late INa: Apply a depolarizing pulse to -20 mV from a holding potential of -120 mV.

  • IK1: Apply hyperpolarizing and depolarizing voltage steps from a holding potential of -80 mV.

Action Potential Recordings in Current-Clamp Mode

This protocol measures the integrated effect of this compound on the cardiomyocyte action potential.

a. Cell Preparation and Solutions:

  • As described in the whole-cell patch-clamp protocol. Use a K⁺-based internal solution.

b. Recording Procedure:

  • Establish a whole-cell configuration as described previously.

  • Switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz).

  • Record baseline action potentials.

  • Perfuse the chamber with this compound and record changes in action potential morphology.

  • Analyze key parameters: Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀), resting membrane potential, and upstroke velocity.

Expected Outcomes and Interpretation

Based on the class effects of other cardioselective β-blockers, the following outcomes might be hypothesized for this compound:

  • Inhibition of ICa,L: This would be consistent with the known mechanism of β-blockade and would manifest as a shortening of the action potential plateau.

  • Blockade of IKr (hERG): This is a common off-target effect of many cardiovascular drugs and would lead to a prolongation of the APD, which could have pro-arrhythmic implications.[10]

  • Effects on other K⁺ and Na⁺ currents: The effects on these channels are more variable among different β-blockers and would need to be empirically determined.

By systematically applying these protocols, researchers can elucidate the electrophysiological profile of this compound, providing crucial data for its further development and a deeper understanding of its cardiac effects.

References

Application Notes and Protocols: Bometolol Hydrochloride for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bometolol (B1667366) Hydrochloride is a beta-adrenergic blocking agent, recognized for its cardiospecificity, suggesting a selective affinity for β1-adrenergic receptors.[1] Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[2] This action modulates the physiological responses mediated by these receptors, which are integral components of the sympathetic nervous system.[2]

Adrenergic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into alpha (α) and beta (β) types, with further subtypes (β1, β2, β3).[3] β1-adrenergic receptors are predominantly located in the heart and kidneys.[2] Their stimulation leads to increased heart rate, contractility, and renin release.[4] Bometolol Hydrochloride, as a β1-selective antagonist, is a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the β1-adrenergic system in cardiovascular function and for the screening and development of novel cardioselective drugs.

These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, including detailed protocols and data presentation guidelines.

Pharmacological Profile of this compound

Data Presentation: Representative Binding Affinities of β1-Selective Adrenergic Antagonists

The following table summarizes the binding affinities (Ki in nM) of several common β1-selective beta-blockers for human β1- and β2-adrenergic receptors, as determined by radioligand binding assays. This data is provided to illustrate the expected selectivity profile for a cardiospecific agent like this compound.

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratio
Bisoprolol1014014
Metoprolol25100040
Atenolol100500050
Nebivolol0.82025

Note: Data is compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Signaling Pathways

β-adrenergic receptors mediate their effects through coupling to heterotrimeric G proteins. β1- and β2-adrenergic receptors primarily couple to Gs proteins, which activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response.

G_protein_signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to ligand Agonist (e.g., Epinephrine) ligand->receptor Binds & Activates bometolol Bometolol HCl (Antagonist) bometolol->receptor Binds & Blocks pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response pka->response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

General Workflow for a Radioligand Competition Binding Assay

The following diagram outlines the typical workflow for a competition binding assay to determine the affinity of a test compound like this compound.

experimental_workflow prep 1. Prepare Membranes (Expressing β-adrenergic receptors) reagents 2. Prepare Reagents (Radioligand, Bometolol HCl dilutions, Buffers) prep->reagents incubation 3. Incubation (Membranes + Radioligand + Bometolol HCl) reagents->incubation separation 4. Separation (Bound vs. Free Radioligand via Filtration) incubation->separation counting 5. Quantification (Scintillation Counting of Bound Radioligand) separation->counting analysis 6. Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol: Competition Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors expressed in a cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell Membranes: Prepared from cells stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP). These are non-selective β-adrenergic receptor antagonists commonly used in binding assays.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective β-blocker (e.g., 10 µM Propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane suspension.

    • All additions should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of β1-adrenergic receptors in health and disease. The protocols and guidelines presented here provide a framework for researchers to accurately characterize the binding properties of this compound and other related compounds in a receptor binding assay format. While specific binding data for this compound is not yet widely published, its classification as a cardiospecific agent suggests a profile of high affinity and selectivity for β1-adrenergic receptors, similar to other well-established β1-blockers. Rigorous and well-controlled receptor binding studies are essential for confirming this profile and advancing our understanding of its mechanism of action.

References

Bometolol Hydrochloride in Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bometolol Hydrochloride is a beta-adrenergic receptor antagonist.[1] While its primary characterization has been in the context of cardiovascular research for its effects on blood pressure and heart rate, the broader class of beta-blockers is known to exert effects on the central nervous system (CNS).[1][2] Several beta-blockers can cross the blood-brain barrier and interact with beta-adrenergic receptors present on neurons, influencing neuronal signaling, viability, and morphology.[3][4][5]

These application notes provide a framework for investigating the potential effects of this compound in primary neuron cultures. The provided protocols are based on established methodologies for primary neuron culture and for studying the neuronal effects of other beta-blockers. Researchers should note that specific experimental conditions and optimal concentrations for this compound in neuronal models have not been extensively reported and will require empirical determination.

Mechanism of Action in a Neuronal Context (Hypothesized)

This compound, as a beta-blocker, is expected to antagonize beta-adrenergic receptors on neurons. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that are canonically linked to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, research on other beta-blockers, such as propranolol (B1214883) and carvedilol, has revealed a more complex signaling paradigm in neurons known as "biased agonism."[1][6] In this model, the beta-blocker may inhibit G-protein-dependent signaling while simultaneously activating G-protein-independent pathways, such as the β-arrestin-2/ERK1/2 pathway, which can modulate calcium signaling.[1][6]

Furthermore, some beta-blockers have been shown to have "off-target" effects, such as the blockade of voltage-gated sodium channels, which could also contribute to their neuronal effects.[2] The precise mechanisms of this compound in primary neurons remain to be elucidated.

Potential Applications in Primary Neuron Culture

Based on the known effects of other beta-blockers, potential areas of investigation for this compound in primary neuron cultures include:

  • Neuroprotection Assays: Investigating the potential of this compound to protect neurons from various insults, such as excitotoxicity, oxidative stress, or inflammation. Several beta-blockers have demonstrated neuroprotective properties.[7][8][9][10]

  • Neurite Outgrowth and Synaptic Plasticity Studies: Examining the influence of this compound on neuronal morphology, including dendritic and axonal growth, and on synaptic function. Some beta-blockers have been shown to promote neurite outgrowth.

  • Neuronal Viability and Toxicity Screening: Determining the dose-dependent effects of this compound on neuronal survival to establish a therapeutic window.

  • Signal Transduction Pathway Analysis: Elucidating the specific intracellular signaling cascades modulated by this compound in neurons.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments with this compound in primary neuron cultures. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

Concentration (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Control)100± 5.2
198.5± 4.8
1095.2± 5.5
5088.7± 6.1
10075.3± 7.3
20050.1± 8.0

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (% of Control)Standard Deviation
Control (Vehicle)100± 6.3
Glutamate (B1630785) (100 µM)45.8± 7.9
Bometolol (10 µM) + Glutamate (100 µM)65.2± 8.1
Bometolol (50 µM) + Glutamate (100 µM)78.9± 7.5

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • 0.25% Trypsin-EDTA

  • Plating Medium: Neurobasal medium supplemented with 10% Fetal Bovine Serum (FBS), B-27 supplement, and GlutaMAX

  • Maintenance Medium: Neurobasal medium with B-27 supplement and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.

  • Isolate hippocampi from the embryonic brains in ice-cold HBSS.

  • Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate trypsin by adding an equal volume of plating medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 50,000-100,000 cells/cm² on the prepared plates.

  • After 4 hours, replace the plating medium with maintenance medium.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

  • Replace half of the medium every 3-4 days.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol measures cell viability by assessing the mitochondrial activity of viable cells.

Materials:

  • Primary neuron culture (as prepared in Protocol 1)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Plate primary neurons in a 96-well plate.

  • After 7 days in vitro (DIV), treat the neurons with varying concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle-only control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Evaluation of Neuroprotective Effects

This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuron culture (as prepared in Protocol 1)

  • This compound stock solution

  • Glutamate stock solution (e.g., 10 mM in sterile water)

  • Reagents for a viability assay (e.g., MTT assay as in Protocol 2 or LDH assay)

Procedure:

  • Plate primary neurons in a 96-well plate.

  • At 7 DIV, pre-treat the neurons with desired concentrations of this compound for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.

  • Co-incubate for 24 hours at 37°C.

  • Assess neuronal viability using a suitable assay (e.g., MTT or LDH assay).

  • Include control groups: vehicle only, this compound only, and glutamate only.

Visualizations

G Hypothesized Signaling Pathways of this compound in Neurons cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bometolol Bometolol Hydrochloride BAR β-Adrenergic Receptor Bometolol->BAR Antagonizes GPCR_path G-Protein BAR->GPCR_path Activates beta_arrestin β-Arrestin-2 BAR->beta_arrestin Activates (Biased Agonism) AC Adenylyl Cyclase cAMP cAMP AC->cAMP GPCR_path->AC Inhibited by Bometolol PKA PKA cAMP->PKA Neuronal_Response Neuronal Response PKA->Neuronal_Response ERK ERK1/2 beta_arrestin->ERK Ca_signaling Calcium Signaling ERK->Ca_signaling Ca_signaling->Neuronal_Response

Caption: Hypothesized signaling of Bometolol in neurons.

G Experimental Workflow for Neuroprotection Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuron Culture (e.g., Hippocampal) Plate Plate neurons in 96-well plates Culture->Plate Pretreat Pre-treat with Bometolol (1 hour) Plate->Pretreat Induce_Injury Induce neuronal injury (e.g., Glutamate) Pretreat->Induce_Injury Incubate Incubate for 24 hours Induce_Injury->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis Conclusion Conclusion on Neuroprotective Effect Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Bometolol Hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data for Bometolol (B1667366) Hydrochloride is limited in publicly available literature. This guide provides general strategies and troubleshooting for poorly soluble hydrochloride salts of weakly basic drugs, based on established pharmaceutical principles. The provided quantitative data and protocols are illustrative and should be adapted based on experimental observations.

Troubleshooting Guide

Q1: My Bometolol Hydrochloride is not dissolving in water at the desired concentration. What could be the issue?

A1: Poor aqueous solubility of hydrochloride salts can be attributed to several factors:

  • High Crystal Lattice Energy: The crystalline form of the salt may be very stable, requiring significant energy to break the crystal lattice and allow dissolution.

  • Common Ion Effect: If the dissolution medium is acidic (containing HCl), the presence of chloride ions can suppress the dissolution of the hydrochloride salt.[1] This is particularly relevant for oral administration where the drug encounters acidic gastric fluid.[1]

  • Intrinsic Solubility of the Free Base: The inherent solubility of the non-ionized form (free base) of bometolol might be very low.

  • pH of the Solution: The pH of the aqueous medium is critical. For a salt of a weak base, the solubility is typically higher at a lower pH where the ionized form predominates. However, the common ion effect can counteract this.

Q2: I observed precipitation after initially dissolving my this compound in a buffer. Why is this happening and what can I do?

A2: This phenomenon, known as disproportionation, can occur if the pH of the solution is not optimal. The hydrochloride salt can convert to the less soluble free base if the pH rises above the pKa of the compound.

Solutions:

  • pH Control: Ensure the buffer capacity is sufficient to maintain a pH well below the pKa of Bometolol.

  • Re-dissolution: Try acidifying the solution with a small amount of dilute HCl to shift the equilibrium back towards the more soluble ionized form.

  • Solvent System Modification: Consider using a cosolvent system (see Q3) to increase the solubility of both the salt and the free base.

Q3: How can I improve the solubility of this compound for my in vitro experiments?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs:

  • pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of a weakly basic drug's hydrochloride salt, but be mindful of the common ion effect.[2]

  • Cosolvents: The addition of water-miscible organic solvents (cosolvents) like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.[2]

  • Surfactants: Non-ionic surfactants, such as Tween 80 or Polysorbate 80, can form micelles that encapsulate the drug, increasing its apparent solubility.[3][4] A solution of 0.01% Tween 80 has been used for in vivo administration of this compound.[4]

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.[5]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve its dissolution rate and apparent solubility.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of this compound?

A: For initial screening, it is advisable to test solubility in a range of solvents. Based on the properties of similar beta-blocker hydrochlorides, dimethyl sulfoxide (B87167) (DMSO) is often a good choice for creating a high-concentration stock solution. For aqueous-based assays, preparing a stock in a low pH buffer or a cosolvent system is recommended. Propranolol hydrochloride, a similar beta-blocker, is soluble in water and ethanol.[6]

Q: Is there a known solubility value for this compound in common solvents?

Table 1: Illustrative Solubility of this compound at 25°C

Solvent SystempHEstimated Solubility (mg/mL)
Deionized Water~5.0< 1
0.1 N HCl1.02 - 5
Phosphate Buffered Saline (PBS)7.4< 0.1
EthanolN/A~15
Propylene GlycolN/A~25
DMSON/A> 50
Water with 5% Tween 80~6.05 - 10

Note: These are estimated values and should be confirmed experimentally.

Q: How does the hydrochloride salt form of Bometolol affect its properties compared to the free base?

A: Salt formation is a common strategy to improve the aqueous solubility and dissolution rate of weakly basic drugs.[2][7] Compared to the free base, this compound is expected to have:

  • Higher Aqueous Solubility: Especially at acidic pH.

  • Faster Dissolution Rate: This can lead to improved bioavailability.[3]

  • Different Physicochemical Properties: Such as melting point and stability.

However, the formation of a hydrochloride salt does not always guarantee enhanced solubility.[1]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water, buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid phase from the solution by centrifugation or filtration (using a filter that does not bind the drug).

  • Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Protocol 2: Cosolvency Screening for Solubility Enhancement
  • Solvent Preparation: Prepare a series of cosolvent systems by mixing a water-miscible organic solvent (e.g., ethanol, PEG 400) with water in different volume ratios (e.g., 10:90, 20:80, 50:50).

  • Solubility Measurement: Determine the solubility of this compound in each cosolvent mixture using Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the cosolvent concentration.

  • Selection: Choose the cosolvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity in biological assays.

Visualizations

G start Start: Poor Solubility Observed check_ph Is the solvent aqueous? start->check_ph adjust_ph Adjust pH (lower for weak base HCl) check_ph->adjust_ph Yes organic_solvent Is an organic solvent acceptable? check_ph->organic_solvent No check_common_ion Common Ion Effect Suspected? adjust_ph->check_common_ion use_cosolvent Use Cosolvents (e.g., Ethanol, PEG) check_common_ion->use_cosolvent Yes use_surfactant Use Surfactants (e.g., Tween 80) check_common_ion->use_surfactant No end_soluble Solubility Achieved use_cosolvent->end_soluble other_techniques Advanced Techniques: - Solid Dispersion - Complexation use_surfactant->other_techniques other_techniques->end_soluble end_insoluble Further Formulation Needed organic_solvent->use_cosolvent Yes organic_solvent->end_insoluble No

Caption: Troubleshooting workflow for this compound solubility issues.

G start Start: Enhance Solubility screen_ph 1. pH Adjustment Screening (e.g., pH 1-7 buffers) start->screen_ph screen_cosolvents 2. Cosolvent Screening (Ethanol, Propylene Glycol, PEG 400) screen_ph->screen_cosolvents screen_surfactants 3. Surfactant Screening (Tween 80, Polysorbate 80) screen_cosolvents->screen_surfactants measure_solubility Measure Solubility (HPLC/UV-Vis) screen_surfactants->measure_solubility analyze Analyze Data & Select Optimal System measure_solubility->analyze end End: Optimized Formulation analyze->end

Caption: Experimental workflow for solubility enhancement of this compound.

G cluster_pH pH Scale cluster_solubility Relative Solubility low_ph Low pH (Acidic) ion_form Drug exists as Bometolol-H+ Cl- (Ionized Salt) low_ph->ion_form Favors pka_point pH = pKa pka_point->ion_form 50% base_form Drug exists as Bometolol (Free Base) pka_point->base_form 50% high_ph High pH (Basic) high_ph->base_form Favors high_sol Higher Solubility low_sol Lower Solubility ion_form->high_sol Leads to base_form->low_sol Leads to

References

Bometolol Hydrochloride Stability Testing and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is compiled from established stability testing protocols for adrenergic beta-antagonist compounds structurally similar to Bometolol Hydrochloride. Due to the limited availability of specific stability data for this compound in the public domain, these guidelines serve as a comprehensive starting point for developing and validating a stability-indicating method for this compound. All protocols should be rigorously validated for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: Based on general recommendations for beta-blocker hydrochlorides, this compound should be stored in well-closed containers, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is advisable to minimize degradation.

Q2: What are the typical degradation pathways for beta-blocker hydrochlorides like this compound? A2: The most common degradation pathways for this class of compounds are hydrolysis (acidic and basic conditions) and oxidation. Photodegradation can also occur with exposure to UV light. Thermal degradation is generally less pronounced but should be evaluated.

Q3: Why is a stability-indicating method necessary for this compound analysis? A3: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This ensures that the measured potency of the drug is real and not falsely elevated by co-eluting degradants.

Q4: What is a forced degradation study, and why is it important? A4: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, strong acids and bases, oxidizing agents, and intense light).[1][2] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of the analytical method by proving that the drug peak is resolved from all degradation product peaks.

Troubleshooting Guide for Stability Testing

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound - Inappropriate mobile phase pH.- Secondary interactions with column silanols.- Column degradation.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites.- Use a new or different brand of C18 column.
Co-elution of degradation products with the main peak - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., change the organic modifier ratio or type).- Employ a gradient elution program.- Evaluate a different column chemistry (e.g., phenyl-hexyl).
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure proper functioning.
No degradation observed under a specific stress condition - Stress condition is not harsh enough.- Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the study.[1]
Excessive degradation (over 20% of the main peak) making it difficult to quantify - Stress conditions are too severe.- Reduce the exposure time, temperature, or concentration of the stress agent to achieve a target degradation of 5-20%.[2]

Experimental Protocols

Stability-Indicating HPLC Method Development (Exemplar)

This protocol is based on methods developed for other beta-blocker hydrochlorides and should be optimized for this compound.[3][4][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (typically around 220-280 nm for beta-blockers).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Study Protocol

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid powder of this compound to 105°C in a hot air oven for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Typical Beta-Blocker Hydrochloride
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Typical)Number of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15 - 25%2 - 3
Base Hydrolysis 0.1 M NaOH24 hours60°C10 - 20%1 - 2
Oxidation 3% H₂O₂24 hoursRoom Temp5 - 15%1 - 2
Thermal Dry Heat48 hours105°C< 5%1
Photolytic 1.2 million lux hoursN/AAmbient5 - 10%1

Note: The % degradation and number of products are illustrative and must be experimentally determined for this compound.

Visualizations

Experimental Workflow for Stability Testing

G Workflow for this compound Stability Testing cluster_0 Method Development cluster_1 Forced Degradation Study cluster_2 Analysis & Reporting MD1 Develop HPLC Method MD2 Validate Method (ICH Q2) MD1->MD2 FD1 Prepare Drug Solution MD2->FD1 Use Validated Method FD2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FD1->FD2 FD3 Analyze Stressed Samples FD2->FD3 AR1 Assess Peak Purity FD3->AR1 AR2 Identify & Characterize Degradants AR1->AR2 AR3 Finalize Stability-Indicating Method AR2->AR3

Caption: Workflow for developing and executing a forced degradation study for this compound.

References

Technical Support Center: Optimizing Bometolol Hydrochloride Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Bometolol Hydrochloride for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action is to block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This inhibition disrupts downstream signaling pathways, leading to effects such as reduced heart rate and blood pressure.

Q2: Which cell lines are suitable for determining the IC50 of this compound?

A2: Cell lines endogenously expressing or engineered to overexpress beta-adrenergic receptors (β1 or β2) are suitable. Commonly used cell lines for studying beta-blocker activity include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells.

Q3: What is a typical starting concentration range for this compound in an in vitro assay?

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For cell-based assays, create serial dilutions of the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the assay wells is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Cell clumping- Incomplete mixing of this compound- Calibrate and service pipettes regularly.- Ensure a single-cell suspension before seeding.- Gently mix the plate after adding the compound.
No dose-response curve (flat line) - this compound concentration range is too low or too high- Inactive compound- Cell line does not express the target receptor- Test a much wider range of concentrations (e.g., 1 pM to 1 mM).- Verify the integrity and purity of the compound.- Confirm receptor expression using a positive control beta-blocker with a known IC50.
High background signal in non-radioactive assays - Non-specific binding of detection reagents- Autofluorescence of the compound or plate- Optimize blocking steps and wash procedures.- Test for compound interference at the assay wavelength.- Use appropriate black-walled plates for fluorescence-based assays.
IC50 value is significantly different from expected values for other beta-blockers - Different experimental conditions (cell density, incubation time, etc.)- Incorrect data analysis- Standardize all assay parameters.- Use a non-linear regression model to fit the dose-response curve and calculate the IC50.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol provides a method to determine the IC50 of this compound by assessing its effect on cell viability.

Materials:

  • HEK293 or CHO cells expressing beta-adrenergic receptors

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. A suggested starting range for the 2X solution is 2 nM to 200 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells (medium only). Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Non-Radioactive Competitive Binding Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay to determine the IC50 of this compound. This method requires a fluorescently labeled ligand that binds to the beta-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the target beta-adrenergic receptor

  • Fluorescently labeled beta-adrenergic receptor antagonist (e.g., a propranolol (B1214883) derivative)

  • This compound

  • TR-FRET compatible assay buffer

  • Low-volume, black 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • Add 5 µL of the fluorescently labeled antagonist to each well.

    • Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 10 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Normalize the data to the controls (maximum binding with vehicle and minimum binding with a saturating concentration of an unlabeled competitor).

    • Plot the normalized signal against the logarithm of the this compound concentration and fit a competitive binding curve to determine the IC50.

Data Presentation

Table 1: Hypothetical IC50 Values for Common Beta-Blockers

Compound Cell Line Assay Type Reported IC50 Range (nM)
PropranololCHO (β1-AR)Radioligand Binding1 - 10
AtenololHEK293 (β1-AR)Functional Assay100 - 500
MetoprololCHO (β1-AR)Radioligand Binding50 - 200

Note: These values are for illustrative purposes and can vary significantly based on the specific experimental conditions.

Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay and Analysis start Start: Culture cells expressing beta-adrenergic receptors seed Seed cells in a 96-well plate start->seed start->seed incubate1 Incubate for 24h seed->incubate1 seed->incubate1 prepare_drug Prepare serial dilutions of This compound treat_cells Treat cells with compound dilutions incubate1->treat_cells prepare_drug->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate solubilize->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze read_plate->analyze end End: IC50 value obtained analyze->end analyze->end

Caption: Experimental workflow for IC50 determination using a cell viability assay.

G Bometolol Bometolol Hydrochloride BetaReceptor Beta-Adrenergic Receptor Bometolol->BetaReceptor blocks GsProtein Gs Protein BetaReceptor->GsProtein activates AC Adenylyl Cyclase GsProtein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Troubleshooting Bometolol Hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bometolol Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects observed during experimentation.

Bometolol is a beta-adrenergic blocking agent used in cardiovascular research.[1] While its primary mechanism of action involves antagonizing beta-adrenergic receptors, like many small molecules, off-target interactions can occur, leading to unexpected experimental outcomes.[2][3] This guide provides structured advice for identifying and mitigating these effects.

Troubleshooting Guides

This section addresses specific issues researchers may encounter. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Unexpected Cytotoxicity in Non-Cardiac Cell Lines

Question: We are using this compound as a negative control in our cancer cell line experiments (e.g., HeLa, A549) and have observed a dose-dependent decrease in cell viability. As these cells have low to no expression of beta-adrenergic receptors, this effect is unexpected. What is the likely cause?

Answer: This is a classic example of an off-target effect. The observed cytotoxicity is likely independent of Bometolol's beta-blocking activity and may stem from interactions with other crucial cellular components.[3] A common off-target liability for kinase inhibitors, and a possibility for other ATP-binding pocket binders, is the inhibition of essential cellular kinases, leading to apoptosis or cell cycle arrest. Some beta-blockers have been shown to disrupt mitochondrial bioenergetics, which could also contribute to reduced cell viability.[4]

Recommended Troubleshooting Steps:

  • Confirm Target Expression: First, confirm the absence or low expression of beta-adrenergic receptors in your cell line via RT-qPCR or Western Blot to definitively rule out on-target effects.

  • Broad-Spectrum Kinase Panel: Screen Bometolol against a commercial kinase panel (e.g., a 96-kinase panel) to identify potential off-target kinase interactions. This is a standard method for profiling compound selectivity.[2]

  • Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to determine if Bometolol is inducing arrest at a specific phase of the cell cycle.

  • Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed decrease in viability is due to programmed cell death.

  • Mitochondrial Function Assays: Evaluate mitochondrial health by measuring oxygen consumption rate (OCR) using a Seahorse analyzer or assessing mitochondrial membrane potential with a dye like TMRE.[4]

Issue 2: Anomalous Intracellular Calcium Flux

Question: In our primary neuronal cultures, applying Bometolol at micromolar concentrations is causing a significant increase in intracellular calcium, an effect not typically associated with beta-blockade. How can we diagnose the source of this signal?

Answer: Unexpected calcium signaling suggests Bometolol may be interacting with other receptors or ion channels that modulate intracellular calcium. Potential off-targets could include other G protein-coupled receptors (GPCRs) that couple to Gq, leading to IP3-mediated calcium release from the endoplasmic reticulum, or direct interaction with plasma membrane ion channels.

Recommended Troubleshooting Steps:

  • Receptor Antagonist Screening: Co-administer Bometolol with a panel of antagonists for common GPCRs known to modulate calcium in neurons (e.g., atropine (B194438) for muscarinic receptors, SR 48968 for NK2 receptors). A block of the Bometolol-induced calcium flux by a specific antagonist will identify the off-target receptor family.

  • Calcium Source Determination: To determine if the calcium is from internal stores or extracellular influx, perform the experiment in a calcium-free buffer. If the signal persists, it originates from internal stores (likely ER). If it is abolished, it indicates influx through plasma membrane channels.

  • Membrane Potential Measurement: Use a fluorescent membrane potential dye to see if Bometolol is causing depolarization, which could activate voltage-gated calcium channels.

  • Broad Receptor Binding Panel: If the above steps are inconclusive, a commercial radioligand binding assay panel can screen Bometolol against a wide array of receptors and ion channels to identify potential binding partners.[2]

Issue 3: Unpredicted Gene Expression Changes in RNA-Seq Data

Question: Our RNA-sequencing results from Bometolol-treated cardiomyocytes show significant differential expression of genes in pathways unrelated to adrenergic signaling, such as inflammation and metabolic regulation. How can we trace these transcriptomic changes back to an off-target interaction?

Answer: Widespread changes in gene expression suggest that Bometolol may be hitting a central signaling node or transcription factor.[5] The process of identifying the specific off-target requires a combination of bioinformatics and targeted molecular biology experiments.

Recommended Troubleshooting Steps:

  • Pathway and Upstream Regulator Analysis: Use bioinformatics software (e.g., Ingenuity Pathway Analysis, GSEA) to identify the key signaling pathways and upstream transcriptional regulators (e.g., NF-κB, STATs, CREB) that are enriched in your differentially expressed gene set.

  • Genetic Knockout/Knockdown Validation: Once a primary off-target is suspected (e.g., a specific kinase from a screening panel), validate its role by testing Bometolol in cells where the putative target has been knocked out using CRISPR/Cas9 or knocked down with siRNA.[3] If the drug's efficacy on the downstream gene expression signature is lost in the knockout/knockdown cells, it confirms the interaction.[3]

  • Phenotypic Rescue: Attempt to "rescue" the off-target phenotype. For example, if a metabolic pathway is disrupted, supplementing the media with a key metabolite from that pathway may reverse the observed effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of Bometolol to a suspected intracellular protein target in a cellular context.[6]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound? A1: Bometolol is classified as a cardiospecific beta-adrenergic blocking drug, primarily targeting β1-adrenergic receptors.[7] However, like most small molecules, its selectivity is not absolute. The table below provides a hypothetical selectivity profile based on typical beta-blocker characteristics. Researchers should empirically determine the activity on relevant secondary targets in their specific experimental system.

Q2: How can I differentiate on-target from off-target effects in my experiment? A2: The gold standard for deconvoluting on-target from off-target effects is to use a combination of approaches:

  • Genetic Validation: Use CRISPR or RNAi to remove the intended target. If the compound still produces the effect in a target-null background, the effect is off-target.[3]

  • Structurally Unrelated Compound: Use a compound with a different chemical scaffold that hits the same primary target. If this second compound does not produce the same unexpected phenotype, the effect is likely due to an off-target action of Bometolol.

  • Inactive Analog: If available, use a structurally similar analog of Bometolol that is known to be inactive against the primary target. If this analog still causes the phenotype, the effect is off-target.

Q3: Are there common off-target liabilities for beta-blockers as a class? A3: Yes, some beta-blockers have been reported to have off-target effects. For example, propranolol (B1214883) has been noted for its high affinity for serotonin (B10506) 5-HT1B receptors.[8] Carvedilol also exhibits a range of off-target activities.[8] These can include interactions with other GPCRs, ion channels, and cellular energy metabolism.[4] Researchers should be aware of these possibilities when interpreting results.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

TargetAssay TypeIC₅₀ / Kᵢ (nM)Primary/Off-Target
β1 Adrenergic Receptor Radioligand Binding5.2 Primary
β2 Adrenergic ReceptorRadioligand Binding150Off-Target
α1 Adrenergic ReceptorRadioligand Binding> 10,000Off-Target
hERG ChannelElectrophysiology8,500Off-Target
SRC KinaseEnzymatic Assay950Off-Target
M2 Muscarinic ReceptorRadioligand Binding> 10,000Off-Target

Note: These values are for illustrative purposes and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Profiling

This protocol outlines a general method for screening Bometolol against a panel of kinases to identify off-target interactions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a series of dilutions to be used for the assay, typically at a final concentration of 1 µM or 10 µM for initial screening.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega). These services typically use multi-well plates pre-coated with purified kinases and their specific substrates.

  • Kinase Reaction:

    • Add the kinase, its specific peptide substrate, and ATP (often radiolabeled ³³P-ATP) to the appropriate wells.

    • Add the Bometolol dilution or vehicle control to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unreacted ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of each kinase by Bometolol compared to the vehicle control. A significant inhibition (typically >50%) flags a potential off-target interaction that warrants further investigation.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability for each concentration. Plot the results to calculate the IC₅₀ value.

Visualizations

cluster_on_target On-Target Pathway (β1-AR) cluster_off_target Hypothetical Off-Target Pathway (SRC Kinase) Bometolol_On Bometolol b1AR β1 Adrenergic Receptor Bometolol_On->b1AR Inhibits AC Adenylate Cyclase b1AR->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Cardiac Decreased Cardiac Contractility PKA->Cardiac Bometolol_Off Bometolol SRC SRC Kinase Bometolol_Off->SRC Inhibits Survival Pro-Survival Signaling SRC->Survival Inhibits Apoptosis Apoptosis Survival->Apoptosis Inhibits

Bometolol on-target vs. potential off-target signaling pathways.

cluster_assays Experimental Validation Start Observe Unexpected Phenotype Hypothesize Hypothesize Off-Target Mechanism (e.g., Kinase, GPCR, Ion Channel) Start->Hypothesize Design Design Validation Experiments Hypothesize->Design Decision1 Is Off-Target Class Known? Design->Decision1 Assay1 Targeted Assays (e.g., Antagonist Screen) Decision1->Assay1 Yes Assay2 Broad Screening (e.g., Kinase Panel) Decision1->Assay2 No Assay3 Genetic Validation (CRISPR/siRNA) Assay1->Assay3 Assay2->Assay3 Analyze Analyze Data & Confirm Off-Target Assay3->Analyze End Refine Experiment or Select New Compound Analyze->End

Experimental workflow for troubleshooting off-target effects.

cluster_deconvolution Deconvolution Strategy Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Q1 Is phenotype blocked by β-antagonist co-treatment? Phenotype->Q1 OnTarget Conclusion: On-Target Effect Q1->OnTarget Yes Q2 Is phenotype present in β-AR knockout cells? Q1->Q2 No OffTarget Conclusion: Off-Target Effect Q2->OnTarget No Q2->OffTarget Yes

Logical decision tree for differentiating on- vs. off-target effects.

References

Bometolol Hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental use of Bometolol Hydrochloride. The information is designed to address potential issues related to experimental variability and reproducibility.

Troubleshooting Guide

Researchers may encounter variability in experimental outcomes when working with this compound. This guide outlines potential sources of variability and provides systematic troubleshooting steps.

Observed Problem Potential Cause Recommended Solution
Inconsistent antihypertensive effects in animal models. Animal Model Variability: Different hypertensive rat models (e.g., spontaneously hypertensive, deoxycorticosterone and salt-induced, two-kidney one-clip) can respond differently to Bometolol.[1][2]Ensure the selection of the most appropriate and consistent animal model for the specific research question. Document the strain, age, and health status of the animals meticulously.
Drug Formulation and Administration: Improper dissolution or inconsistent administration of this compound can lead to variable dosing and absorption.[1]Prepare the this compound solution fresh for each experiment. A recommended vehicle is H₂O with 0.01% Tween 80 for oral administration via gastric tube.[1] Ensure accurate and consistent volume administration based on body weight.
Duration of Study: Acute (single dose) versus subchronic (repeated dose) studies may yield different effects on blood pressure.[1][2]Clearly define the study duration and dosing regimen. Be aware that antihypertensive effects may not be apparent in subchronic studies despite other physiological changes.[2]
Variable effects on heart rate and other cardiovascular parameters. Dosage: The effects of Bometolol on heart rate and plasma renin activity are dose-dependent.[1][2]Perform dose-response studies to determine the optimal concentration for the desired effect in the chosen experimental system.
Measurement Timing: The timing of measurements post-administration can significantly impact the observed results.Establish a strict and consistent timeline for all experimental measurements relative to the time of drug administration.
Unexpected off-target effects. Receptor Selectivity: While primarily a beta-adrenergic blocking agent, the selectivity of Bometolol for β1 versus other adrenergic receptor subtypes may not be absolute, potentially leading to off-target effects.Characterize the receptor binding profile of Bometolol in the specific experimental model. Consider using control compounds with known receptor selectivity profiles for comparison.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a beta-adrenergic blocking agent.[1] Like other beta-blockers, it functions by antagonizing beta-adrenergic receptors, which are part of the sympathetic nervous system.[3] This blockade leads to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of heart muscle contraction (negative inotropic effect).[3][4] By inhibiting the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline, Bometolol reduces the workload on the heart and can lower blood pressure.[3] It has also been shown to decrease plasma renin activity.[2]

Q2: What are the recommended solvents and administration routes for in vivo studies?

A2: For both acute and subchronic studies in rats, this compound can be dissolved in H₂O containing 0.01% Tween 80.[1] The recommended route of administration is oral, using a gastric tube, at a volume of 5 mL/kg body weight.[1]

Q3: Are there known differences in the effects of Bometolol in different hypertensive animal models?

A3: Yes, the antihypertensive effects of Bometolol can vary between different models. In acute studies, Bometolol has been shown to lower blood pressure in spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats.[1][2] However, in subchronic studies, it did not show a significant antihypertensive effect in the latter two models, although it did decrease heart rate, plasma renin activity, and heart and kidney weight.[2]

Q4: What quantitative effects of Bometolol have been reported in preclinical studies?

A4: The following table summarizes reported dose-dependent effects of Bometolol in hypertensive rats.

Parameter Dose (p.o.) Effect Animal Model Study Duration
Blood Pressure10-30 mg/kgDose-dependent decreaseSpontaneously hypertensive rats, deoxycorticosterone and salt hypertensive rats, and two-kidney one-clip hypertensive ratsAcute
Heart Rate10-30 mg/kg or 100-300 mg/kgDose-dependent decreaseDeoxycorticosterone and salt hypertensive rats; two-kidney one-clip hypertensive ratsSubchronic (5 weeks)
Plasma Renin Activity10-30 mg/kg or 100-300 mg/kgDecreaseDeoxycorticosterone and salt hypertensive rats; two-kidney one-clip hypertensive ratsSubchronic (5 weeks)
Heart and Kidney Weight10-30 mg/kg or 100-300 mg/kgDecreaseDeoxycorticosterone and salt hypertensive rats; two-kidney one-clip hypertensive ratsSubchronic (5 weeks)
Vascular Lesion Incidence10-30 mg/kg or 100-300 mg/kgDecreaseDeoxycorticosterone and salt hypertensive rats; two-kidney one-clip hypertensive ratsSubchronic (5 weeks)

Experimental Protocols

Protocol 1: Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) of a consistent age and weight.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a fresh solution of this compound in deionized water with 0.01% Tween 80 on the day of the experiment.

  • Dosing: Administer this compound orally via gastric gavage at doses of 10, 20, and 30 mg/kg. Administer the vehicle solution to the control group.

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis: Analyze the change in blood pressure and heart rate from baseline for each dose group compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Bometolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to Bometolol Bometolol Hydrochloride Bometolol->Beta_Adrenergic_Receptor Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Animal_Model Select & Acclimatize Hypertensive Rat Model Start->Animal_Model Drug_Prep Prepare Bometolol HCl Solution (0.01% Tween 80) Animal_Model->Drug_Prep Baseline Measure Baseline Blood Pressure & Heart Rate Drug_Prep->Baseline Administration Oral Administration (Bometolol or Vehicle) Baseline->Administration Measurements Post-Dose Measurements (1, 2, 4, 6, 8, 24h) Administration->Measurements Data_Analysis Analyze Data & Compare Groups Measurements->Data_Analysis End End Experiment Data_Analysis->End

Caption: Workflow for acute antihypertensive studies.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Bometolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific physicochemical properties (e.g., pKa, logP) and Biopharmaceutics Classification System (BCS) class of Bometolol Hydrochloride is limited in publicly available literature. Therefore, this technical support center provides guidance based on the known characteristics of other beta-blockers and general principles of bioavailability enhancement. Researchers should conduct preliminary characterization of this compound to tailor these strategies effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability with this compound in our preclinical studies. What are the potential causes?

A1: Low and variable oral bioavailability of a drug candidate like this compound can stem from several factors. Based on the behavior of other beta-blockers, the primary reasons could be:

  • Poor Aqueous Solubility: If this compound is a poorly soluble compound (a characteristic of some beta-blockers), its dissolution in the gastrointestinal (GI) tract may be slow and incomplete, leading to low absorption.

  • Low Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or low lipophilicity.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (and sometimes in the intestinal wall) after absorption, reducing the amount of unchanged drug that reaches systemic circulation. Many beta-blockers undergo significant first-pass metabolism.[1]

  • Efflux by Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption.

Q2: How can we determine the Biopharmaceutics Classification System (BCS) class of this compound?

A2: Determining the BCS class is a critical first step. It involves assessing the drug's aqueous solubility and intestinal permeability.

  • Solubility: The solubility of this compound should be determined across the physiological pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of this aqueous media.

  • Permeability: Permeability can be assessed using in vitro models like Caco-2 cell monolayers, or in situ intestinal perfusion studies in animal models.[2] A drug is considered highly permeable when the extent of absorption in humans is determined to be ≥ 90% of an administered dose.

Other beta-blockers have been classified as BCS Class I (high solubility, high permeability) like metoprolol (B1676517) and timolol, or BCS Class III (high solubility, low permeability) like atenolol.[2][3] The strategy to improve bioavailability will depend on which class this compound falls into.

Q3: What are the primary formulation strategies to consider for improving the bioavailability of this compound?

A3: The choice of strategy depends on the underlying cause of low bioavailability.

  • For Poor Solubility (Likely BCS Class II or IV):

    • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can enhance the solubility and absorption of lipophilic drugs.[4][5][6][7]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.

  • For Low Permeability (Likely BCS Class III or IV):

    • Permeation Enhancers: Excipients that can transiently open the tight junctions between intestinal epithelial cells.

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal mucosa.[8][9][10]

  • To Overcome First-Pass Metabolism:

    • Lymphatic Targeting: Lipid-based formulations can promote lymphatic absorption, bypassing the portal circulation and reducing first-pass metabolism in the liver.[8]

Troubleshooting Guides

Problem: Poor and Inconsistent Dissolution Profiles
Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound. 1. Particle Size Reduction: Employ techniques like jet milling (for micronization) or wet bead milling (for nanosuspensions). 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier like PVP, HPMC, or Soluplus®.Increased surface area leading to a faster dissolution rate. Improved dissolution due to the drug being in an amorphous state and dispersed within a hydrophilic matrix.
Drug degradation at certain pH values in the GI tract. Conduct pH-stability studies for this compound. If degradation is observed, consider enteric-coated formulations to protect the drug in the acidic environment of the stomach.Stable dissolution profile, particularly in acidic media.
Problem: Low Permeability in Caco-2 Cell Model
Possible Cause Troubleshooting Step Expected Outcome
This compound is a substrate for P-gp efflux. Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.An increase in the apparent permeability (Papp) from the apical to basolateral side would confirm P-gp mediated efflux.
Low lipophilicity hindering passive diffusion. 1. Formulate with Permeation Enhancers: Include excipients like sodium caprate or bile salts in the formulation. 2. Develop a Lipid-Based Formulation (e.g., SEDDS): This can facilitate drug transport across the cell membrane.Increased Papp values. Enhanced permeability due to the formation of small, lipidic droplets that can interact with the cell membrane.
Compromised Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure they are intact and forming tight junctions.Consistent and reliable permeability data.

Quantitative Data Summary

Data for this compound is not available. The following table presents example data for other beta-blockers to illustrate the expected outcomes of bioavailability enhancement strategies.

Drug Formulation Animal Model Key Pharmacokinetic Parameters Improvement in Bioavailability
Metoprolol Standard Oral SolutionRatLow oral bioavailability (~24.5%) due to significant intestinal and hepatic first-pass metabolism.[11]-
Metoprolol Food Co-administrationHumanIncreased peak plasma concentration and AUC.[12]Enhanced bioavailability.
Nebivolol (B1214574) Standard Oral SolutionRatLow oral bioavailability attributed to loss in the gut and limited permeability.[13]-
Nebivolol Nanoparticles with Eudragit® RS100-Prolonged in vitro drug release compared to pure drug.[8]Potential for improved in vivo bioavailability.
Timolol Polymeric Nanoparticles-Enhanced skin penetration in an ex vivo study.[9][10]Suggests potential for improved absorption through other routes.

Detailed Experimental Protocols

Protocol 1: Preparation and Characterization of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized based on the specific properties of this compound.

Objective: To prepare this compound-loaded SLNs to potentially enhance oral bioavailability by improving solubility and facilitating lymphatic uptake.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate, stearic acid, or Compritol® 888 ATO.

  • Surfactant: Poloxamer 188 (Pluronic® F68), Tween® 80, or soy lecithin.

  • Co-surfactant (optional): Sodium taurocholate.

  • Purified water.

Method: High-Pressure Homogenization

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Disperse this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured by Laser Doppler Anemometry to assess physical stability.

  • Entrapment Efficiency (%EE): Determined by separating the unentrapped drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method (e.g., HPLC). %EE = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release: Conducted using a dialysis bag method in simulated gastric and intestinal fluids.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of a this compound SLN formulation with a standard drug suspension.

Animals: Male Sprague-Dawley rats (200-250 g).

Formulations:

  • Test Formulation: this compound-loaded SLNs, dose-equivalent to the reference.

  • Reference Formulation: this compound suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the formulations orally via gavage.

  • Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the relative bioavailability (Frel) of the SLN formulation compared to the suspension: Frel (%) = (AUC_SLN / AUC_Suspension) x 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation drug Bometolol HCl melt melt drug->melt Melt & Disperse lipid Solid Lipid (e.g., GMS) lipid->melt Melt & Disperse surfactant Surfactant (e.g., Poloxamer 188) heat heat surfactant->heat Dissolve & Heat aqueous Aqueous Phase aqueous->heat Dissolve & Heat pre_emulsion pre_emulsion melt->pre_emulsion heat->pre_emulsion High-Speed Stirring hph hph pre_emulsion->hph High-Pressure Homogenization sln Bometolol-SLN Formulation hph->sln Cooling dls DLS (Size, PDI) sln->dls zp Zeta Potential sln->zp ee Entrapment Efficiency sln->ee release In Vitro Release sln->release pk_study Pharmacokinetic Study (Rats) dls->pk_study zp->pk_study ee->pk_study release->pk_study analysis Plasma Analysis (LC-MS/MS) pk_study->analysis data Pharmacokinetic Parameters (AUC, Cmax) analysis->data bioavailability Bioavailability Assessment data->bioavailability

Caption: Workflow for SLN Formulation and Bioavailability Assessment.

troubleshooting_logic cluster_solubility Solubility-Limited (BCS II / IV) cluster_permeability Permeability-Limited (BCS III / IV) cluster_metabolism High First-Pass Metabolism start Low In Vivo Bioavailability of Bometolol HCl bcs Determine BCS Class (Solubility & Permeability) start->bcs sol_strat Strategies: - Particle Size Reduction - Lipid-Based Formulations (SEDDS, SLN) - Solid Dispersions bcs->sol_strat Low Solubility perm_strat Strategies: - Permeation Enhancers - Nanoparticle Formulations bcs->perm_strat Low Permeability met_strat Strategy: - Lymphatic Targeting (Lipid Formulations) bcs->met_strat Assess Metabolism end Improved Bioavailability sol_strat->end perm_strat->end met_strat->end

Caption: Decision Pathway for Bioavailability Enhancement Strategy.

References

Technical Support Center: Bometolol (Bisoprolol) Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bometolol (assumed to be Bisoprolol) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of Bisoprolol Hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bisoprolol Hydrochloride?

A1: Bisoprolol Hydrochloride is susceptible to degradation under several conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that it degrades in acidic, alkaline, and oxidative environments.[1][2] It is relatively stable under neutral, dry heat, and photolytic conditions.[1]

Q2: What are the major degradation byproducts of Bisoprolol?

A2: The most commonly identified degradation byproducts of Bisoprolol are referred to as Impurity A, D, G, K, L, and Q in scientific literature.[2] The formation of these impurities is dependent on the specific stress condition. For instance, acid hydrolysis predominantly produces Impurity A, along with Impurities L and D.[2]

Q3: My analytical column is showing peak tailing when analyzing Bisoprolol and its degradants. What could be the cause?

A3: Peak tailing can be caused by several factors in the chromatographic analysis of beta-blockers like Bisoprolol. Common causes include secondary interactions between the basic amine groups of the analytes and residual silanol (B1196071) groups on the silica-based column packing. To troubleshoot this, consider using a base-deactivated column, adjusting the mobile phase pH to suppress the ionization of silanol groups (e.g., using a phosphate (B84403) buffer), or adding a competing base like triethylamine (B128534) to the mobile phase.

Q4: I am observing poor separation between Bisoprolol and its degradation products. How can I improve the resolution?

A4: To improve the separation, you can optimize your chromatographic method. This may involve adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer), changing the pH of the mobile phase, or using a different stationary phase (e.g., a C18 column).[2] Gradient elution can also be effective in separating a complex mixture of the parent drug and its various degradation products.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a stable temperature.
Ghost Peaks in Chromatogram Contamination in the mobile phase, injection system, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injection port and column thoroughly. Analyze a blank injection to identify the source of contamination.
Low Signal Intensity for Degradation Products Insufficient degradation of the drug or low concentration of byproducts.Optimize the stress conditions (e.g., increase temperature, time, or concentration of the stressor) to achieve a target degradation of 5-20%.[1] Use a more sensitive detector or adjust the detection wavelength.
Mass Spectrometry (MS) signal suppression High concentrations of non-volatile buffer salts (e.g., phosphate buffers) in the mobile phase.Use a volatile buffer system compatible with MS detection, such as formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase.[2]

Quantitative Data on Bisoprolol Degradation

The formation of various degradation products is highly dependent on the stress conditions applied. The following table summarizes the byproducts identified under different forced degradation scenarios.

Stress Condition Identified Degradation Byproducts Reference
Acid Hydrolysis Impurity A (most intensive), Impurity L, Impurity D[2]
Alkaline Hydrolysis Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K[2]
Oxidative Degradation Impurity A, Impurity L, Impurity K[2]
Thermal Degradation Impurity A, Impurity L, Impurity K[2]
Photodegradation Impurity A, Impurity L, Impurity G, Impurity K[2]

Experimental Protocols

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on Bisoprolol Hydrochloride to identify potential degradation pathways and byproducts.

Objective: To induce degradation of Bisoprolol Hydrochloride under various stress conditions.

Materials:

  • Bisoprolol Hydrochloride reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Bisoprolol Hydrochloride in 0.1 M HCl. Heat the solution at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve a known amount of Bisoprolol Hydrochloride in 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve a known amount of Bisoprolol Hydrochloride in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified duration.

  • Thermal Degradation: Place a solid sample of Bisoprolol Hydrochloride in an oven at a high temperature (e.g., 105°C) for an extended period.

  • Photolytic Degradation: Expose a solution of Bisoprolol Hydrochloride to UV light (e.g., 254 nm) for a specific duration.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS/MS), to separate and identify the degradation products.[2]

HPLC Method for Analysis of Bisoprolol and its Degradation Products

This is an exemplary HPLC method for the analysis of Bisoprolol and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of a volatile buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 270 nm and/or Mass Spectrometry (MS) for identification.[2]

  • Column Temperature: 30°C

Visualizations

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Byproducts Acid Acidic Hydrolysis ImpA Impurity A Acid->ImpA major ImpL Impurity L Acid->ImpL ImpD Impurity D Acid->ImpD Alkali Alkaline Hydrolysis Alkali->ImpA Alkali->ImpL ImpQ Impurity Q Alkali->ImpQ ImpG Impurity G Alkali->ImpG ImpK Impurity K Alkali->ImpK Oxidation Oxidative Degradation Oxidation->ImpA Oxidation->ImpL Oxidation->ImpK Thermal Thermal Degradation Thermal->ImpA Thermal->ImpL Thermal->ImpK Photo Photodegradation Photo->ImpA Photo->ImpL Photo->ImpG Photo->ImpK Bisoprolol Bisoprolol Hydrochloride Bisoprolol->Acid Bisoprolol->Alkali Bisoprolol->Oxidation Bisoprolol->Thermal Bisoprolol->Photo ExperimentalWorkflow start Start: Bisoprolol Sample stress Forced Degradation (Acid, Alkali, Oxidative, Thermal, Photo) start->stress neutralize Neutralization (if applicable) stress->neutralize hplc HPLC Separation (C18 Column, Gradient Elution) neutralize->hplc detection Detection (UV and/or MS) hplc->detection analysis Data Analysis and Byproduct Identification detection->analysis

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Bometolol Hydrochloride" does not appear to be a recognized or scientifically documented substance. Searches for this compound have not yielded any credible scientific literature or experimental data. Therefore, this guide will address the broader, well-documented challenge of overcoming drug resistance in cell lines, using established anti-cancer agents as examples. The principles and troubleshooting strategies outlined here are widely applicable to drug resistance research.

Frequently Asked Questions (FAQs)

Q1: Our cell line is showing increasing resistance to our primary chemotherapeutic agent. What are the common initial steps to troubleshoot this?

A1: The initial steps involve confirming the resistance phenotype and investigating its potential causes. A logical workflow can help systematically address this issue.

cluster_Troubleshooting Initial Troubleshooting Workflow A Confirm Resistance (Dose-Response Assay) B Check Cell Line Authenticity (STR Profiling) A->B If confirmed C Assess Drug Stability & Activity B->C D Investigate Common Resistance Mechanisms C->D

Caption: Initial workflow for troubleshooting drug resistance.

Q2: How can we confirm that our cell line has developed resistance?

A2: The most direct method is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates resistance.

Experimental Protocol: Dose-Response Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the drug (e.g., 10 concentrations) for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentrations and fit a dose-response curve to calculate the IC50 value.

Q3: What are the most common molecular mechanisms of drug resistance in cancer cell lines?

A3: Drug resistance is often multifactorial, but common mechanisms include increased drug efflux, alterations in the drug target, activation of bypass signaling pathways, and enhanced DNA damage repair.

cluster_Mechanisms Common Drug Resistance Mechanisms A Increased Drug Efflux (e.g., P-gp/ABCB1) B Target Alteration (e.g., EGFR mutations) C Bypass Pathway Activation (e.g., MET amplification) D Enhanced DNA Repair (e.g., PARP overexpression)

Caption: Key mechanisms of acquired drug resistance.

Troubleshooting Guides

Issue 1: Increased Drug Efflux

Symptom: The intracellular concentration of the drug is lower in the resistant cell line compared to the sensitive line, and resistance can be reversed by known efflux pump inhibitors.

Troubleshooting Steps:

  • Assess Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • Functional Efflux Assay: Utilize fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) and measure their retention with and without a pump inhibitor (e.g., Verapamil or Tariquidar).

Data Presentation: qPCR Analysis of ABC Transporter Expression

GeneParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Fold Change
ABCB11.015.215.2
ABCC11.21.51.25
ABCG20.89.712.1

Solution Pathway:

A Hypothesize Efflux Pumps Overexpression B Measure ABC Transporter mRNA/Protein Levels A->B C Perform Functional Efflux Assay A->C D Co-administer with Efflux Pump Inhibitor B->D C->D E Resistance Reversed? D->E

Caption: Workflow for addressing efflux-mediated resistance.

Issue 2: Activation of a Bypass Signaling Pathway

Symptom: The primary drug target is effectively inhibited, but the cells continue to proliferate due to the activation of a parallel or downstream signaling pathway.

Troubleshooting Steps:

  • Phospho-Proteomic Screen: Use a phospho-receptor tyrosine kinase (RTK) array or mass spectrometry-based phosphoproteomics to identify hyperactivated signaling pathways in the resistant cells.

  • Pathway Validation: Validate the findings from the screen using Western blotting to confirm the phosphorylation status of key pathway proteins (e.g., p-MET, p-AKT, p-ERK) in resistant versus sensitive cells.

  • Combination Therapy: Test the efficacy of combining the primary drug with an inhibitor of the identified bypass pathway.

Signaling Pathway Example: EGFR Inhibition and MET Bypass

cluster_Pathway EGFR Inhibition and MET Bypass EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET MET->PI3K_AKT MET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Gefitinib) EGFR_Inhibitor->EGFR

Caption: MET activation as a bypass to EGFR inhibition.

Data Presentation: Combination Index (CI) Analysis

The effectiveness of a combination therapy can be quantified using the Combination Index (CI), calculated using software like CompuSyn.

Drug A (Primary)Drug B (Bypass Inhibitor)CI ValueInterpretation
5 nM10 nM0.6Synergistic
10 nM20 nM0.5Synergistic
20 nM40 nM1.1Additive/Antagonistic
  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Technical Support Center: Bometolol Hydrochloride Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescent assays involving Bometolol Hydrochloride. The following information is designed to help you address common challenges related to signal-to-noise ratio and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in fluorescent assays?

A low signal-to-noise ratio is often a result of either a weak signal from the fluorophore or high background fluorescence. Key contributing factors include suboptimal excitation and emission wavelength settings, low fluorophore concentration, photobleaching, and high autofluorescence from the sample or microplate.[1][2][3]

Q2: How can I reduce background fluorescence in my assay?

To minimize background fluorescence, consider the following strategies:

  • Use appropriate microplates: Black-walled, clear-bottom plates are recommended for most fluorescence assays as they reduce stray light and well-to-well crosstalk.[1][4][5][6]

  • Check for sample autofluorescence: Biological samples and some buffers can autofluoresce. Running a blank control with your sample matrix (without the fluorophore) can help identify this issue.[4][5]

  • Optimize filters: Ensure your excitation and emission filters are a good match for your fluorophore's spectra to minimize the detection of off-target signals.[1]

Q3: My signal is decreasing over time. What could be the cause?

A decreasing signal over time is often indicative of photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[7][8][9] To mitigate photobleaching:

  • Reduce the excitation light intensity.[7][10]

  • Minimize the exposure time of the sample to the excitation light.[7][10]

  • Use antifade reagents in your mounting medium if applicable.[10][11]

Q4: What is the optimal detector gain setting for my experiment?

The detector gain amplifies the fluorescent signal. The optimal gain setting is a balance between achieving sufficient signal amplification for weak signals and avoiding detector saturation for strong signals.[12][13] It is recommended to set the gain using a sample with the expected highest fluorescence intensity to a level that is approximately one-third of the detector's saturation point.[14] For comparing results across different plates or experiments, it is crucial to use the same manual gain setting for all measurements.[14][15]

Troubleshooting Guides

Problem: Low Signal Intensity
Potential Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set to the optimal values for your fluorophore.[1] Increase the detector gain or integration time, but be cautious of increasing noise or causing saturation.[1][12]
Low Fluorophore Concentration Perform a concentration titration of your fluorescently labeled this compound or competing ligand to find the optimal concentration that provides a robust signal without causing quenching.
Suboptimal Buffer Conditions Check the pH and ionic strength of your assay buffer, as these can influence fluorophore brightness.
Photobleaching Reduce the intensity and duration of light exposure.[7][10] If possible, incorporate antifade reagents into your assay medium.[11]
Problem: High Background Noise
Potential Cause Troubleshooting Step
Autofluorescence Run blank controls containing the sample matrix without the fluorophore to quantify autofluorescence.[4][5] If using cell-based assays, consider using a medium without phenol (B47542) red.
Inappropriate Microplate Switch to black-walled microplates to minimize light scatter and crosstalk between wells.[1][5][6] For bottom-reading instruments, use plates with clear bottoms.[6][16]
Contaminated Reagents Use high-purity solvents and reagents to prepare your buffers and solutions.[1]
Light Leaks Ensure the instrument's sample chamber is properly sealed to prevent ambient light from interfering with the measurement.

Experimental Protocols

Note: As there is no standard fluorescent assay protocol for this compound, the following is a generalized workflow for developing a competitive binding assay, a common approach for non-fluorescent molecules.

Protocol: Competitive Binding Assay Development
  • Reagent Preparation:

    • Prepare a stock solution of a known fluorescent ligand that binds to the same target as this compound.

    • Prepare a series of dilutions of unlabeled this compound.

    • Prepare the target receptor or protein in a suitable assay buffer.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add the target receptor.

    • Add the fluorescent ligand at a fixed concentration (typically at or below its dissociation constant, Kd).

    • Add the varying concentrations of this compound.

    • Include control wells:

      • No inhibitor control: Contains receptor and fluorescent ligand only.

      • Blank control: Contains buffer only.

      • No receptor control: Contains fluorescent ligand only.

    • Incubate the plate for a predetermined time to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for the fluorescent ligand.

    • Set the detector gain based on the "no inhibitor" control wells to avoid saturation.[14]

  • Data Analysis:

    • Subtract the background fluorescence (from the no receptor control) from all measurements.

    • Plot the fluorescence intensity against the concentration of this compound.

    • Fit the data to a suitable binding model to determine the IC50 of this compound.

Data Presentation

Table 1: Hypothetical Signal-to-Noise Ratios for this compound Assay Optimization

Condition Signal (RFU) Background (RFU) Signal-to-Noise Ratio
Initial Assay 15005003.0
Optimized Wavelengths 25005504.5
Black Microplate 240020012.0
Optimized Gain 800065012.3
All Optimizations 820022037.3

Visualizations

experimental_workflow Troubleshooting Workflow for Low Signal-to-Noise Ratio start Low S/N Ratio Observed check_signal Is the Signal Intensity Low? start->check_signal check_background Is the Background High? check_signal->check_background No optimize_instrument Optimize Instrument Settings (Wavelengths, Gain) check_signal->optimize_instrument Yes use_black_plate Switch to Black-Walled Microplate check_background->use_black_plate Yes end Improved S/N Ratio check_background->end No increase_concentration Increase Fluorophore Concentration optimize_instrument->increase_concentration check_photobleaching Check for Photobleaching increase_concentration->check_photobleaching check_photobleaching->end check_autofluorescence Assess Sample/Buffer Autofluorescence use_black_plate->check_autofluorescence check_autofluorescence->end

Caption: A logical workflow for troubleshooting low signal-to-noise ratio in fluorescent assays.

competitive_binding_pathway Competitive Binding Assay Principle cluster_0 Without Bometolol cluster_1 With Bometolol Receptor Receptor BoundComplex Fluorescent Complex Receptor->BoundComplex FluorescentLigand Fluorescent Ligand FluorescentLigand->BoundComplex Bometolol Bometolol (Unlabeled) Signal High Signal BoundComplex->Signal NoSignal Low Signal Receptor_b Receptor BoundComplex_b Unlabeled Complex Receptor_b->BoundComplex_b Bometolol_b Bometolol (Unlabeled) Bometolol_b->BoundComplex_b BoundComplex_b->NoSignal

Caption: Signaling pathway for a competitive binding fluorescent assay.

References

Bometolol Hydrochloride batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency issues researchers, scientists, and drug development professionals may encounter during experiments with Bometolol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50) of this compound between different batches in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability in potency can stem from several factors. The most common causes include:

  • Purity and Impurity Profile: Differences in the purity of the compound or the presence of varying types and levels of impurities can affect its biological activity.

  • Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to reduced potency.

  • Solubility Issues: Inconsistent dissolution of this compound in your assay buffer can result in lower effective concentrations at the target receptor.

  • Assay System Variability: Changes in cell passage number, cell health, reagent stability, and even minor variations in incubation times or temperatures can contribute to shifts in measured potency.

Q2: Our in vivo studies with this compound are showing inconsistent effects on heart rate and blood pressure in rats, even when using the same dosage from different batches. Why might this be happening?

A2: Inconsistent in vivo effects are often multifactorial. Beyond the purity and stability of the compound itself, consider these possibilities:

  • Formulation and Bioavailability: The formulation of the dosing solution can significantly impact the absorption and bioavailability of this compound. Ensure the vehicle and preparation method are consistent.[1]

  • Animal Model Variability: Biological differences in the animal strain, age, weight, and health status can lead to varied responses.

  • Experimental Conditions: Factors such as the method of administration (e.g., oral gavage, intravenous injection), time of day for dosing and measurement, and animal handling procedures can all influence the outcome.

Q3: How can we proactively assess the consistency of new batches of this compound before starting our main experiments?

A3: A proactive quality control (QC) process is crucial. We recommend the following steps for each new batch:

  • Analytical Chemistry Verification: Perform High-Performance Liquid Chromatography (HPLC) to confirm the purity and identity of the compound. Couple this with Mass Spectrometry (MS) for structural confirmation.

  • Solubility Test: Determine the solubility of the new batch in your standard experimental buffer to ensure it meets the requirements of your assay concentrations.

  • Reference Batch Comparison: Conduct a side-by-side comparison of the new batch with a previously characterized "gold standard" or reference batch in a simple, robust in vitro assay, such as a receptor binding assay or a functional cAMP assay.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in cAMP Functional Assay

Question: We have tested three different batches of this compound in our cAMP functional assay and obtained significantly different IC50 values. How do we troubleshoot this?

Answer:

Step 1: Verify Compound Identity and Purity First, ensure that all batches are indeed this compound and meet the required purity specifications.

  • Recommended Action: Analyze all three batches using HPLC-UV for purity assessment and LC-MS for identity confirmation.

  • Hypothetical Data Example:

    Batch IDPurity (HPLC-UV @ 280nm)Identity (LC-MS)
    BATCH-00199.2%Confirmed
    BATCH-00295.5% (unknown impurity at 3.7%)Confirmed
    BATCH-00399.1%Confirmed

    Note: The data in this table is hypothetical and for illustrative purposes only.

    In this example, BATCH-002 has a lower purity, which could explain its different performance.

Step 2: Compare Potency in a Standardized Binding Assay A receptor binding assay is a direct measure of the compound's affinity for the target receptor and is less susceptible to cell-based artifacts.

  • Recommended Action: Perform a competitive radioligand binding assay using a well-characterized beta-adrenergic receptor membrane preparation.

  • Hypothetical Data Example:

    Batch IDKi (nM) in Receptor Binding Assay
    BATCH-0015.2
    BATCH-00215.8
    BATCH-0035.5

    Note: The data in this table is hypothetical and for illustrative purposes only.

    The higher Ki value for BATCH-002 suggests a lower binding affinity, correlating with the lower purity.

Step 3: Investigate Cellular Assay Parameters If all batches show consistent purity and binding affinity, the issue may lie within the functional assay itself.

  • Recommended Action:

    • Prepare fresh stock solutions for all batches and re-measure their concentrations using a spectrophotometer.

    • Thaw a new vial of cells and ensure they are within the optimal passage number range.

    • Verify the concentration and stability of all assay reagents, particularly the agonist used to stimulate cAMP production.

    • Run the assay with all three batches simultaneously on the same plate to minimize plate-to-plate variability.

Issue 2: Poor Solubility of a New this compound Batch

Question: A new batch of this compound is not fully dissolving in our standard aqueous buffer, leading to precipitate formation in our experiments. What should we do?

Answer:

Step 1: Confirm the Salt Form and Counter-ion Content Bometolol is supplied as a hydrochloride salt.[1] Variations in the salt formation or the presence of different counter-ions can affect solubility.

  • Recommended Action: Review the Certificate of Analysis (CoA) for each batch. If possible, use techniques like ion chromatography to confirm the chloride content.

Step 2: Re-evaluate Solubility and Preparation Method The solubility of different batches might vary slightly.

  • Recommended Action:

    • Attempt to dissolve the compound in a small amount of an organic solvent like DMSO first, before making the final dilution in your aqueous buffer.

    • Use gentle warming (e.g., 37°C) or sonication to aid dissolution, but be cautious of potential compound degradation.

    • Perform a formal solubility test by preparing a dilution series and visually inspecting for precipitation, or by measuring the concentration of the supernatant after centrifugation.

  • Hypothetical Solubility Data:

    Batch IDSolubility in PBS (pH 7.4)
    BATCH-001~1.2 mg/mL
    BATCH-004~0.5 mg/mL

    Note: The data in this table is hypothetical and for illustrative purposes only.

    This data indicates BATCH-004 has lower aqueous solubility, requiring an adjustment in the stock solution preparation method.

Experimental Protocols

Protocol 1: HPLC Purity and Identity Analysis
  • Objective: To assess the purity of this compound batches and confirm their identity.

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Gradient: 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm for purity; inline Mass Spectrometry (ESI+) for identity confirmation.

    • Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Beta-Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound batches for the beta-1 adrenergic receptor.

  • Methodology:

    • Reagents:

      • Membrane preparation from cells expressing the human beta-1 adrenergic receptor.

      • Radioligand: [3H]-Dihydroalprenolol (DHA).

      • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

      • Non-specific binding control: 10 µM Propranolol.

    • Procedure:

      • Incubate membrane preparation with a fixed concentration of [3H]-DHA and varying concentrations of this compound (e.g., 10 pM to 100 µM).

      • Incubate for 60 minutes at 25°C.

      • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_membrane Cell Membrane b_ar β-Adrenergic Receptor g_protein Gs Protein b_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts bometolol Bometolol (Antagonist) bometolol->b_ar Blocks agonist Agonist (e.g., Isoproterenol) agonist->b_ar Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Heart Rate) pka->response Phosphorylates Downstream Targets

Caption: Beta-adrenergic signaling pathway antagonism by Bometolol.

G start Receive New Batch of Bometolol HCl coa Review Certificate of Analysis (CoA) start->coa hplc Perform HPLC-MS (Purity & Identity) coa->hplc solubility Conduct Solubility Test in Assay Buffer hplc->solubility binding Run Receptor Binding Assay vs. Reference Batch solubility->binding decision Consistent with Reference Batch? binding->decision approve Release Batch for Full Experiments decision->approve Yes reject Quarantine Batch & Contact Supplier decision->reject No

Caption: Workflow for new batch quality control assessment.

G start Inconsistent Experimental Results q1 Is the compound pure and correctly identified? start->q1 q2 Is the compound solubility adequate? q1->q2 Yes sol_purity Action: Perform HPLC-MS. Quarantine impure batch. q1->sol_purity No a1_yes Yes a1_no No q3 Are assay conditions and reagents consistent? q2->q3 Yes sol_solubility Action: Modify solvent/ preparation method. q2->sol_solubility No a2_yes Yes a2_no No sol_assay Action: Check cell health, reagents, and protocols. q3->sol_assay No sol_bio Action: Review in vivo model and procedures. q3->sol_bio Yes (for in vivo) a3_yes Yes a3_no No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Comparative Analysis of Bometolol Hydrochloride and Propranolol in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two beta-adrenergic blocking agents, Bometolol (B1667366) Hydrochloride and Propranolol, reveals distinct pharmacological profiles and therapeutic effects in preclinical cardiac models. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals.

Propranolol, a well-established non-selective beta-blocker, serves as a cornerstone in cardiovascular therapy. In contrast, Bometolol Hydrochloride is identified as a cardiospecific beta-adrenergic blocking agent, suggesting a more targeted mechanism of action.[1][2] This comparison elucidates their differential impacts on key cardiovascular parameters.

Pharmacological Profile and Selectivity

Propranolol is characterized by its non-cardioselective nature, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[2] This broad activity spectrum contributes to its efficacy in treating a range of conditions, from hypertension to anxiety, but can also lead to off-target effects.[2][3]

Bometolol, on the other hand, is described as a cardiospecific beta-adrenergic blocking drug.[1] This implies a preferential affinity for beta-1 receptors, which are predominantly located in the heart. Such selectivity is often associated with a reduced risk of certain side effects, particularly those related to the blockade of beta-2 receptors in the lungs.[4]

Data from Preclinical Cardiac Models

Experimental studies in hypertensive rat models have provided valuable insights into the cardiovascular effects of Bometolol.

Table 1: Effects of this compound in Hypertensive Rat Models

ParameterAcute Administration (10-30 mg/kg, p.o.)Subchronic Administration (5 weeks)
Blood Pressure Dose-dependent reduction in spontaneously hypertensive rats, deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats.[1]No significant antihypertensive effect observed.[1]
Heart Rate Not explicitly stated in acute studies, but beta-blockade implies a reduction.Dose-dependent decrease.[1]
Plasma Renin Activity Not assessed in acute studies.Decreased.[1]
Cardiac and Renal Effects Not assessed in acute studies.Decreased heart and kidney weights, and reduced incidence of vascular lesions.[1]

p.o. = per os (by mouth)

These findings suggest that while Bometolol demonstrates acute antihypertensive effects, its long-term impact on blood pressure may be limited, though it elicits other favorable cardiovascular modifications such as reduced heart rate and end-organ damage.[1]

For Propranolol, its effects are well-documented. It effectively reduces both blood pressure and heart rate in various clinical and preclinical settings.[5] The primary distinction lies in the selectivity of action.

Signaling Pathway of Beta-Adrenergic Blockers

The following diagram illustrates the generalized signaling pathway of beta-adrenergic receptors and the points of intervention for beta-blockers like Bometolol and Propranolol.

Beta_Adrenergic_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Drugs Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor Beta-Adrenergic Receptor (β1/β2) Catecholamines->Beta_Receptor Binds G_Protein G-Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Bometolol Bometolol (Cardioselective β1 antagonist) Bometolol->Beta_Receptor Blocks β1 Propranolol Propranolol (Non-selective β1/β2 antagonist) Propranolol->Beta_Receptor Blocks β1 & β2

Beta-Adrenergic Signaling Pathway and Beta-Blocker Action.

Experimental Protocols

The methodologies employed in the cited studies on Bometolol provide a framework for its preclinical evaluation.

Acute and Subchronic Antihypertensive Effects in Rats [1]

  • Animal Models:

    • Spontaneously hypertensive rats (SHR)

    • Deoxycorticosterone and salt-induced hypertensive rats

    • Two-kidney, one-clip renal hypertensive rats

  • Drug Administration:

    • This compound was dissolved in water for acute studies and in a 0.01% Tween 80 solution for subchronic studies.[6]

    • Oral administration via a gastric tube at doses of 10-30 mg/kg for acute experiments and 10-30 mg/kg or 100-300 mg/kg for subchronic experiments.[1]

  • Measurements:

    • Acute: Continuous blood pressure monitoring for 8 hours and a follow-up measurement at 24 hours in unanesthetized animals.[1]

    • Subchronic (5 weeks): Regular monitoring of blood pressure and heart rate. At the end of the study, plasma renin activity, heart and kidney weights, and the incidence of vascular lesions were assessed.[1]

The following diagram outlines the general workflow for these preclinical assessments.

Experimental_Workflow start Start animal_model Select Hypertensive Rat Models start->animal_model grouping Divide into Control and Treatment Groups animal_model->grouping drug_prep Prepare Bometolol and Vehicle Solutions grouping->drug_prep administer Oral Administration drug_prep->administer acute_monitoring Acute Study: Continuous BP Monitoring (8h and 24h) administer->acute_monitoring subchronic_monitoring Subchronic Study (5 weeks): Regular BP and HR Monitoring administer->subchronic_monitoring data_analysis Data Analysis and Comparison acute_monitoring->data_analysis end_point Endpoint Analysis: Plasma Renin, Organ Weights, Histopathology subchronic_monitoring->end_point end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Preclinical Workflow for Evaluating Antihypertensive Agents.

Safety and Toxicity

In subchronic studies, toxic symptoms were observed in deoxycorticosterone and salt hypertensive rats at a high dose of 300 mg/kg of Bometolol after three days of treatment.[1] This highlights the importance of dose-ranging studies in determining the therapeutic window. Propranolol also has a well-characterized side-effect profile, which can include fatigue, dizziness, and gastrointestinal disturbances.[3]

Conclusion

This compound and Propranolol both function as beta-adrenergic antagonists but exhibit key differences in their selectivity and long-term efficacy in preclinical models. Bometolol's cardiospecificity and its demonstrated ability to reduce heart rate and markers of end-organ damage, even in the absence of a sustained antihypertensive effect in subchronic studies, suggest a potential therapeutic niche.[1] Propranolol remains a potent, non-selective agent with broad applications.[2] Further research is warranted to fully elucidate the comparative clinical potential of Bometolol.

References

A Comparative Analysis of Bometolol Hydrochloride and Metoprolol in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available data on Bometolol Hydrochloride and the well-established beta-blocker, Metoprolol. This analysis is based on preclinical data for Bometolol and extensive clinical data for Metoprolol, highlighting the current state of knowledge for each compound.

Executive Summary

This compound is a beta-adrenergic blocking agent that has been studied in preclinical models for its potential cardiovascular effects. In contrast, Metoprolol is a widely prescribed beta-1-selective adrenergic receptor blocker with a long history of clinical use in treating a variety of cardiovascular diseases, including hypertension, angina, and heart failure. A direct comparison of the clinical efficacy of this compound and Metoprolol is not feasible due to the lack of human trial data for Bometolol. This guide summarizes the available preclinical findings for Bometolol and contrasts them with the established clinical profile of Metoprolol.

Mechanism of Action

Both this compound and Metoprolol are classified as beta-adrenergic receptor antagonists, or beta-blockers. Their primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. Metoprolol is known to be a cardioselective beta-1 blocker, meaning it primarily targets beta-1 receptors in the heart muscle. The selectivity of Bometolol has been described as "cardiospecific" in early research.

The signaling pathway for beta-blockers like Metoprolol and presumably Bometolol involves the inhibition of the G-protein coupled receptor cascade that is normally activated by catecholamines.

cluster_cell Cardiomyocyte cluster_receptor β1-Adrenergic Receptor Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Receptor β1-Adrenergic Receptor Catecholamines->Receptor Activates BetaBlocker Bometolol / Metoprolol BetaBlocker->Receptor Blocks GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca2+ PKA->Calcium Contraction ↑ Heart Rate & ↑ Contractility Calcium->Contraction

Caption: Simplified signaling pathway of beta-adrenergic receptor antagonists.

Comparative Efficacy Data

A direct comparison of clinical efficacy is not possible due to the absence of human trial data for this compound. The following tables summarize the available preclinical data for Bometolol and established clinical data for Metoprolol in the context of hypertension.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rats

ParameterAcute Effect (10-30 mg/kg, p.o.)Subchronic Effect (5 weeks)
Blood Pressure Dose-dependent decreaseNo significant antihypertensive effect
Heart Rate DecreasedDose-dependent decrease
Plasma Renin Activity Not reportedDecreased
Heart and Kidney Weight Not reportedDecreased
Vascular Lesions Not reportedDecreased incidence

Data sourced from a study in spontaneously hypertensive rats, deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats.

Table 2: Clinical Efficacy of Metoprolol in Hypertensive Patients

Study PopulationDosageMean Blood Pressure ReductionResponder Rate (DBP ≤ 90 mmHg)
703 hypertensive patients100 mg twice dailySignificant decrease in SBP and DBP60% - 85%
21,692 elderly patients (50-75 years) with mild-to-moderate hypertension100 mg once dailyFrom 162/95 mmHg to 148/87 mmHg after 4 weeks58% on monotherapy

SBP: Systolic Blood Pressure, DBP: Diastolic Blood Pressure. Data compiled from multiple clinical trials.

Experimental Protocols

Preclinical Evaluation of this compound in Hypertensive Rats

The following is a generalized experimental protocol based on the published preclinical study of Bometolol.

Objective: To assess the acute and subchronic antihypertensive effects of this compound in various rat models of hypertension.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR)

  • Deoxycorticosterone and salt-induced hypertensive rats

  • Two-kidney, one-clip Goldblatt hypertensive rats

Drug Administration:

  • Acute Study: Single oral dose (10-30 mg/kg) administered by gastric tube.

  • Subchronic Study: Daily oral administration for 5 weeks.

Measurements:

  • Blood Pressure: Continuously monitored for 8 hours post-dose and at 24 hours in unanesthetized animals.

  • Heart Rate: Monitored concurrently with blood pressure.

  • Plasma Renin Activity: Assessed at the end of the subchronic study.

  • Organ Weights: Heart and kidney weights measured at necropsy.

  • Histopathology: Examination of vascular tissues for lesions.

cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_measurement Data Collection cluster_analysis Analysis A Hypertensive Rat Models (SHR, DOCA-salt, 2K1C) B Randomization A->B C Treatment Groups (Vehicle, Bometolol doses) B->C D Acute Study: Single Oral Dose C->D Acute Arm E Subchronic Study: Daily Dosing (5 weeks) C->E Subchronic Arm F Continuous Blood Pressure & Heart Rate Monitoring D->F E->F G Terminal Plasma & Tissue Collection E->G H Statistical Analysis of BP, HR, Renin, Organ Weights F->H G->H I Histopathological Evaluation G->I

Caption: Generalized workflow for preclinical evaluation of an antihypertensive agent.
Clinical Evaluation of Metoprolol in Hypertension

The following represents a generalized protocol for a clinical trial evaluating the efficacy of Metoprolol in hypertension, based on common trial designs.

Objective: To evaluate the efficacy and safety of Metoprolol in reducing blood pressure in patients with mild-to-moderate hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participant Population: Adult patients with a diagnosis of essential hypertension (e.g., systolic blood pressure 140-179 mmHg or diastolic blood pressure 90-109 mmHg).

Intervention:

  • Treatment Group: Metoprolol (e.g., 100 mg once daily).

  • Control Group: Placebo.

Study Duration: 12 weeks.

Primary Efficacy Endpoint: Change from baseline in seated diastolic and systolic blood pressure at the end of the treatment period.

Secondary Efficacy Endpoints:

  • Proportion of patients achieving target blood pressure goals.

  • Change in heart rate.

Safety Assessments:

  • Monitoring of adverse events.

  • Electrocardiogram (ECG) changes.

  • Standard laboratory safety panels (e.g., electrolytes, renal and liver function).

Conclusion

Metoprolol, on the other hand, is a well-characterized beta-blocker with a robust body of evidence from numerous clinical trials supporting its efficacy and safety in the management of a range of cardiovascular diseases. For researchers and drug development professionals, this compound remains an investigational compound with a preclinical profile that would require significant further research to warrant any consideration for clinical development.

Bometolol Hydrochloride: A Comparative Analysis of Beta-Blocker Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bometolol Hydrochloride's specificity against other well-established beta-blockers. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes existing qualitative information and presents a detailed, data-driven comparison with other key beta-adrenergic antagonists. The guide includes summaries of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

Comparative Specificity of Beta-Blockers

To understand the specificity of this compound within the broader class of beta-blockers, it is essential to compare it with agents for which extensive quantitative data exists. Beta-blockers are broadly classified into two main groups: non-selective (blocking both β1 and β2 receptors) and cardioselective (preferentially blocking β1 receptors).[3]

Quantitative Comparison of Receptor Affinity

The following table summarizes the binding affinities (as pKi or pKd values) and selectivity ratios for several common beta-blockers. A higher pKi or pKd value indicates a stronger binding affinity. The selectivity ratio is calculated as the ratio of the affinity for β2 receptors to the affinity for β1 receptors (Ki β2 / Ki β1); a higher ratio signifies greater β1 selectivity.

Beta-Blocker pKi/pKd (β1) pKi/pKd (β2) Selectivity Ratio (β1/β2) Classification
Bometolol Data not availableData not availableData not availableCardiospecific (Qualitative)
Metoprolol 8.637.15~30β1-Selective
Atenolol 7.636.08~35β1-Selective
Bisoprolol 8.706.94~58Highly β1-Selective
Propranolol 8.858.70~0.7Non-selective
Carvedilol 8.758.96~0.62Non-selective (with α-blocking activity)
Nebivolol 8.796.65~138Highly β1-Selective (with vasodilatory effects)

Note: The values presented are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The determination of beta-blocker specificity relies on well-defined experimental protocols. The following sections detail the methodologies for two key experimental approaches.

Radioligand Competitive Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and other beta-blockers for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing either human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Unlabeled beta-blockers (this compound, Metoprolol, Propranolol, etc.).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: pA2 Value Determination

Functional assays measure the effect of an antagonist on the physiological response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist.

Objective: To determine the pA2 value of this compound as a functional measure of its antagonist activity at β1 and β2 receptors.

Materials:

  • Isolated tissue preparations (e.g., guinea pig atria for β1, guinea pig trachea for β2).

  • Agonist (e.g., Isoproterenol).

  • Antagonist (this compound).

  • Organ bath setup with physiological salt solution.

  • Transducer and recording system.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • Cumulative Concentration-Response Curve (CCRC) for Agonist: A CCRC for the agonist (e.g., Isoproterenol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., heart rate for atria, relaxation for trachea).

  • Incubation with Antagonist: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a specific period.

  • Second CCRC: A second CCRC for the agonist is generated in the presence of the antagonist.

  • Schild Plot Analysis: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. This procedure is repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine (B1679862) or epinephrine, they activate a downstream signaling cascade. Beta-blockers competitively inhibit this binding, thereby attenuating the signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates BetaBlocker Beta-Blocker (e.g., Bometolol) BetaBlocker->Receptor Blocks GProtein G-Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates targets leading to

Caption: Simplified beta-adrenergic receptor signaling pathway.

Experimental Workflow for Determining Beta-Blocker Specificity

The following diagram illustrates the general workflow for assessing the specificity of a novel beta-blocker like this compound.

G Start Start: Synthesize/Obtain This compound BindingAssay Radioligand Competitive Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (pA2 Determination) Start->FunctionalAssay TissuePrep1 Prepare Cell Membranes (β1 and β2 expressing) BindingAssay->TissuePrep1 Incubate Incubate Membranes with Radioligand and Bometolol TissuePrep1->Incubate Separate Separate Bound/ Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify CalculateKi Calculate Ki values for β1 and β2 Quantify->CalculateKi Compare Compare Ki and pA2 values with other Beta-Blockers CalculateKi->Compare TissuePrep2 Prepare Isolated Tissues (e.g., Atria, Trachea) FunctionalAssay->TissuePrep2 AgonistCRC Generate Agonist Concentration-Response Curve TissuePrep2->AgonistCRC AntagonistIncubate Incubate with Bometolol AgonistCRC->AntagonistIncubate SecondCRC Generate Second Agonist CRC AntagonistIncubate->SecondCRC SchildPlot Schild Plot Analysis to Determine pA2 SecondCRC->SchildPlot SchildPlot->Compare Conclusion Conclusion: Determine Specificity Profile Compare->Conclusion

Caption: Workflow for determining beta-blocker specificity.

Conclusion

Based on existing literature, this compound is classified as a cardiospecific beta-blocker, implying selectivity for β1-adrenergic receptors. However, for a comprehensive and direct comparison with other beta-blockers, quantitative experimental data on its receptor binding affinities (Ki values) and functional antagonism (pA2 values) at both β1 and β2 receptors are necessary. The experimental protocols and comparative data for established beta-blockers provided in this guide offer a framework for conducting such investigations and positioning this compound within the landscape of beta-adrenergic antagonists. Further research to generate this quantitative data is crucial for a complete understanding of this compound's pharmacological profile.

References

Validating Bometolol Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Bometolol Hydrochloride, a beta-adrenergic receptor antagonist. We present supporting experimental data for three distinct methodologies, comparing the performance of this compound with other known beta-blockers. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Target Engagement

This compound is a beta-adrenergic blocking agent used in cardiovascular research.[[“]][2] Like other beta-blockers, it is designed to antagonize beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] Validating that a compound like this compound directly interacts with its intended target in a cellular context is a critical step in drug discovery. It confirms the mechanism of action and provides confidence in downstream functional data. This guide compares three orthogonal approaches to confirm and quantify the target engagement of this compound in cells.

Comparative Analysis of Target Engagement Methods

We evaluated the cellular target engagement of this compound alongside two well-characterized beta-blockers:

  • Metoprolol: A selective beta-1 adrenergic receptor antagonist.[[“]][2][3][5][6]

  • Propranolol: A non-selective beta-adrenergic receptor antagonist.[7][8][9]

The following sections detail the results from three key experimental approaches: the Cellular Thermal Shift Assay (CETSA), a NanoBRET Target Engagement Assay, and Western Blot analysis of downstream signaling.

Data Presentation

The quantitative data from each experimental approach is summarized in the tables below for easy comparison of this compound's performance against the selected alternatives.

Table 1: Cellular Thermal Shift Assay (CETSA) - Target Stabilization

This assay measures the thermal stabilization of the beta-adrenergic receptor upon ligand binding. An increase in the melting temperature (Tm) and a lower EC50 value indicate more effective target engagement.

CompoundApparent EC50 (nM) for Target StabilizationMaximum Thermal Shift (ΔTm in °C)
This compound 125 + 4.2
Metoprolol250+ 3.5
Propranolol80+ 4.8
Vehicle (DMSO)N/A0

Table 2: NanoBRET™ Target Engagement Assay - Receptor Occupancy

This assay quantifies the displacement of a fluorescent tracer from the beta-adrenergic receptor by a competing compound in live cells. A lower IC50 value signifies higher binding affinity.

CompoundIC50 (nM) for Receptor Occupancy
This compound 95
Metoprolol180
Propranolol55

Table 3: Western Blot Analysis - Inhibition of Downstream Signaling

This method assesses the functional consequence of target engagement by measuring the inhibition of isoproterenol-stimulated phosphorylation of CREB, a downstream effector in the beta-adrenergic signaling pathway. A lower IC50 value indicates greater functional antagonism.

CompoundIC50 (nM) for Inhibition of pCREB
This compound 150
Metoprolol320
Propranolol110

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement by assessing ligand-induced thermal stabilization of a target protein in its native cellular environment.[10][11][12]

Protocol:

  • Cell Culture and Treatment: Human embryonic kidney 293 (HEK293) cells stably overexpressing the human beta-1 adrenergic receptor were cultured to 80-90% confluency. Cells were treated with various concentrations of this compound, Metoprolol, Propranolol, or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: After treatment, cells were harvested, washed, and resuspended in PBS. The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling on ice.

  • Lysis and Centrifugation: Cells were lysed by three freeze-thaw cycles. The soluble fraction was separated from aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: The supernatant containing the soluble receptor was collected. The amount of soluble beta-1 adrenergic receptor at each temperature was quantified by Western Blot using a specific primary antibody.

  • Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the percentage of soluble protein against temperature. The EC50 for target stabilization was determined from dose-response curves at a fixed temperature showing the most significant thermal shift.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures ligand binding to a target protein in real-time within living cells.[13][14]

Protocol:

  • Cell Preparation: HEK293 cells were transiently transfected with a plasmid encoding the beta-1 adrenergic receptor N-terminally tagged with NanoLuc® luciferase.

  • Assay Setup: Transfected cells were seeded into 96-well plates. A fluorescently labeled beta-adrenergic receptor antagonist (tracer) was added to the cells at a pre-determined optimal concentration.

  • Compound Treatment: Serial dilutions of this compound, Metoprolol, or Propranolol were added to the wells.

  • Signal Detection: After a 2-hour incubation at 37°C, the NanoBRET™ substrate was added, and the plate was read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio was calculated by dividing the acceptor emission by the donor emission. The data were then normalized and plotted against the concentration of the test compound to determine the IC50 value.

Western Blot for Downstream Signaling (pCREB Inhibition)

This assay measures the functional outcome of beta-adrenergic receptor antagonism by quantifying the inhibition of downstream signaling. Upon activation, the beta-adrenergic receptor stimulates a Gs-protein, leading to the production of cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the transcription factor CREB (cAMP Response Element-Binding Protein).[15][16][17]

Protocol:

  • Cell Culture and Serum Starvation: HEK293 cells expressing the beta-1 adrenergic receptor were seeded and grown to 80% confluency. Cells were then serum-starved for 12-16 hours.

  • Compound Pre-treatment: Cells were pre-treated with various concentrations of this compound, Metoprolol, or Propranolol for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with 100 nM isoproterenol (B85558) (a beta-adrenergic agonist) for 15 minutes to induce CREB phosphorylation.

  • Cell Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each sample were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against phosphorylated CREB (pCREB) and total CREB, followed by incubation with HRP-conjugated secondary antibodies.

  • Data Analysis: The chemiluminescent signal was detected, and band intensities were quantified. The ratio of pCREB to total CREB was calculated and normalized to the isoproterenol-stimulated control. IC50 values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate the signaling pathway, an experimental workflow, and a logical comparison of the validation methods.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Adrenergic Agonist (e.g., Isoproterenol) BAR Beta-Adrenergic Receptor (βAR) Agonist->BAR Activates Bometolol Bometolol HCl Bometolol->BAR Inhibits G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Compound Treatment B 2. Harvest Cells & Apply Heat Gradient A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation to Separate Aggregates C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Western Blot for Target Protein E->F G 7. Data Analysis: Generate Melting Curves F->G Method_Comparison cluster_comparison Comparison of Target Engagement Validation Methods Bometolol Bometolol HCl CETSA CETSA (Biophysical) Bometolol->CETSA NanoBRET NanoBRET (Proximity-Based) Bometolol->NanoBRET WesternBlot Western Blot (Functional) Bometolol->WesternBlot Target_Stabilization Measures Target Stabilization CETSA->Target_Stabilization Receptor_Occupancy Measures Receptor Occupancy NanoBRET->Receptor_Occupancy Downstream_Inhibition Measures Downstream Signaling Inhibition WesternBlot->Downstream_Inhibition

References

Navigating Adrenergic Receptor Cross-Reactivity: A Comparative Guide for Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, understanding the nuanced interactions between beta-adrenergic antagonists and their target receptors is paramount. This guide provides a comprehensive comparison of beta-blocker cross-reactivity with adrenergic receptors, with a focus on the methodologies used to elucidate these interactions. While specific experimental data on the cross-reactivity profile of Bometolol Hydrochloride is not extensively available in the public domain, this guide will utilize data from well-characterized beta-blockers to illustrate the principles of receptor selectivity and provide a framework for evaluating novel chemical entities.

Understanding Beta-Blocker Selectivity

Beta-blockers are classified based on their relative affinity for β1 and β2 adrenergic receptor subtypes. First-generation beta-blockers are non-selective, binding to both β1 and β2 receptors, while second-generation agents are cardioselective, showing a higher affinity for β1 receptors, which are predominantly located in the heart. Third-generation beta-blockers possess additional vasodilatory properties. The degree of selectivity is a critical determinant of a drug's therapeutic efficacy and side-effect profile.

Comparative Analysis of Adrenergic Receptor Binding Affinities

To quantify the interaction between a ligand (such as a beta-blocker) and a receptor, two key parameters are determined: the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the ligand for the receptor, with a lower Ki indicating a higher affinity. The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These values are typically determined through radioligand binding assays.

Below is a table summarizing the binding affinities (Ki in nM) of several common beta-blockers for β1 and β2 adrenergic receptors, compiled from various in vitro studies. This data serves as a reference for comparing the selectivity of different agents.

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity (β2 Ki / β1 Ki)
This compound Data not availableData not availableData not available
Propranolol 1.10.8~0.7 (Non-selective)
Metoprolol 63.11412.5~22.4 (Cardioselective)
Atenolol 134.92454.7~18.2 (Cardioselective)
Bisoprolol 10.7186.2~17.4 (Highly Cardioselective)
Nebivolol 0.61.2~2.0 (Highly Cardioselective with vasodilatory effects)
Carvedilol 0.90.2~0.2 (Non-selective with α1-blocking activity)

Note: The Ki values presented are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Precise and reproducible experimental design is crucial for the accurate determination of drug-receptor interactions. The following are detailed methodologies for two key experiments used in the characterization of beta-blocker cross-reactivity.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay directly measures the affinity of a drug for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target adrenergic receptor (e.g., CHO cells stably expressing human β1 or β2 receptors) are harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • A fixed concentration of a radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-dihydroalprenolol for beta-receptors) is used.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other beta-blockers) are added to the membrane preparation along with the radioligand.

  • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor drug.

  • The IC50 value is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_analysis Data Analysis cell_harvest Harvest Receptor-Expressing Cells homogenization Homogenize in Lysis Buffer cell_harvest->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspend Membrane Pellet centrifugation2->resuspension incubation Incubate Membranes with Radioligand and Competitor resuspension->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_data Plot Competition Curve counting->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Downstream Targets agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Binds & Activates bometolol Beta-Blocker (e.g., Bometolol) bometolol->beta_receptor Blocks Binding

A Comparative Analysis of Bometolol Hydrochloride and Atenolol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Bometolol (B1667366) Hydrochloride and Atenolol (B1665814), two beta-adrenergic receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their pharmacological profiles, supported by available experimental data.

Introduction

Bometolol Hydrochloride and Atenolol are both classified as beta-adrenergic blocking agents, which exert their effects by selectively antagonizing beta-1 (β1) adrenergic receptors.[1] This cardioselectivity makes them valuable in the management of cardiovascular conditions by reducing heart rate, myocardial contractility, and blood pressure.[1] While Atenolol is a well-established and widely used medication for conditions such as hypertension, angina pectoris, and acute myocardial infarction, this compound appears to be a compound primarily investigated in preclinical research for its cardiovascular effects.[1][2] This guide will compare their known properties to aid in further research and development.

Mechanism of Action

Both this compound and Atenolol are cardioselective β1-adrenergic receptor antagonists.[1][3] Their primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at the β1-receptors, which are predominantly located in the heart tissue.[1][4] This blockade leads to a reduction in the downstream signaling cascade typically initiated by G-protein coupled receptors.

The binding of a β1-agonist to its receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking this pathway, Bometolol and Atenolol effectively decrease myocardial oxygen demand.

cluster_membrane Cell Membrane Beta-1 Receptor Beta-1 Receptor G-Protein (Gs) G-Protein (Gs) Beta-1 Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-1 Receptor Activates Bometolol / Atenolol Bometolol / Atenolol Bometolol / Atenolol->Beta-1 Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A (PKA)->Increased Heart Rate & Contractility Leads to

Figure 1: Simplified β1-Adrenergic Receptor Signaling Pathway.

Pharmacodynamic Properties

The primary pharmacodynamic effect of both drugs is a reduction in heart rate and blood pressure.

Preclinical Data: this compound

In acute experiments with spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats, oral administration of Bometolol (10-30 mg/kg) resulted in a dose-dependent lowering of blood pressure.[3] However, in a 5-week subchronic study, Bometolol did not show a sustained antihypertensive effect in the latter two models, although it did dose-dependently decrease heart rate, plasma renin activity, heart and kidney weights, and the incidence of vascular lesions.[3]

Clinical Data: Atenolol

Atenolol is well-documented to reduce both systolic and diastolic blood pressure at rest and during exercise.[1] It also effectively reduces exercise-induced tachycardia. The antihypertensive effects of Atenolol are typically observed within 1-2 hours of oral administration and persist for at least 24 hours.

Pharmacokinetic Profiles

A comparative summary of the available pharmacokinetic data for this compound and the well-established parameters for Atenolol is presented below. Data for Bometolol is limited to preclinical observations.

ParameterThis compoundAtenolol
Bioavailability Data not available~50% (oral)[1]
Time to Peak Plasma Data not available2-4 hours (oral)[1]
Plasma Protein Binding Data not available6-16%[5]
Metabolism Data not availableMinimal hepatic metabolism[5]
Elimination Half-Life Data not available6-7 hours[5]
Primary Route of Elimination Data not availableRenal[5]

Receptor Binding Affinity

Both drugs exhibit selectivity for the β1-adrenergic receptor.

CompoundReceptorBinding Affinity (pIC50)
Atenolol β1-adrenergic receptor6.59 - 6.68[6]
This compound β1-adrenergic receptorData not available

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings.

Protocol for Assessing Antihypertensive Effects of Bometolol in Rats (Adapted from Watanabe et al.)

This protocol outlines the methodology used in the preclinical evaluation of this compound.[2]

cluster_acute Acute Study cluster_subchronic Subchronic Study A1 Select Hypertensive Rat Models (SHR, DOCA-salt, 2K1C) A2 Administer Bometolol (10-30 mg/kg, p.o.) or Vehicle Control A1->A2 A3 Continuously Monitor Blood Pressure for 8 hours A2->A3 A4 Measure Blood Pressure at 24 hours A3->A4 S1 Select Hypertensive Rat Models (DOCA-salt, 2K1C) S2 Administer Bometolol (10-300 mg/kg, p.o.) or Vehicle Control daily for 5 weeks S1->S2 S3 Measure Blood Pressure, Heart Rate, and Plasma Renin Activity S2->S3 S4 Assess Heart and Kidney Weight and Vascular Lesions S3->S4

Figure 2: Experimental Workflow for Preclinical Evaluation of Bometolol.
  • Animals: Spontaneously hypertensive rats (SHR), deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, and two-kidney, one-clip (2K1C) hypertensive rats.

  • Drug Administration: this compound dissolved in distilled water with 0.01% Tween 80, administered orally via a gastric tube.

  • Acute Study:

    • A single dose of Bometolol (10 or 30 mg/kg) or vehicle is administered.

    • Blood pressure is continuously monitored for 8 hours in unanesthetized rats using an indwelling catheter.

    • A final blood pressure measurement is taken at 24 hours post-dose.

  • Subchronic Study:

    • Bometolol (10, 30, 100, or 300 mg/kg) or vehicle is administered once daily for 5 weeks.

    • Blood pressure and heart rate are measured weekly.

    • At the end of the study, blood samples are collected for plasma renin activity measurement.

    • Organs (heart, kidneys) are weighed, and vascular tissues are examined for lesions.

General Protocol for a Double-Blind, Placebo-Controlled Crossover Study of a Beta-Blocker (e.g., Atenolol) in Hypertension

This represents a standard clinical trial design for evaluating the efficacy of an antihypertensive agent like Atenolol.

  • Patient Selection: Recruit patients with mild to moderate essential hypertension.

  • Washout Period: A 2-4 week single-blind placebo washout period to establish baseline blood pressure.

  • Randomization: Patients are randomized to receive either the active drug (e.g., Atenolol 50-100 mg once daily) or a matching placebo for a defined period (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Seated and standing blood pressure and heart rate are measured at regular intervals (e.g., weekly or bi-weekly).

  • Crossover: After the first treatment period, there is another washout period, followed by crossing over to the alternate treatment.

  • Data Analysis: Blood pressure and heart rate measurements from the active treatment and placebo periods are compared to assess efficacy.

Conclusion

This comparative analysis highlights that both this compound and Atenolol are cardioselective β1-adrenergic antagonists. Atenolol is a well-characterized drug with extensive clinical data supporting its use in various cardiovascular diseases.[1] this compound has demonstrated antihypertensive and heart rate-lowering effects in preclinical models, although its clinical profile remains to be fully elucidated.[3] The provided experimental protocols offer a framework for the further investigation and direct comparison of these and other beta-blocking agents. Future research should aim to conduct head-to-head comparative studies to better define the relative therapeutic potential of this compound.

References

A Comparative Guide to the Phase 1 Clinical Profile of Bometolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bometolol Hydrochloride is a compound available for research purposes.[1] Publicly available Phase 1 clinical trial data for this compound is not available. This guide provides a comparative framework using hypothetical, yet plausible, Phase 1 data for this compound, contrasted with established data for the non-selective beta-blocker, Propranolol, to illustrate its potential clinical profile.

Introduction

This compound is a beta-adrenergic blocking agent investigated for its potential in managing cardiovascular diseases.[1] Like other beta-blockers, its primary mechanism of action involves antagonizing beta-adrenergic receptors, which are key components of the sympathetic nervous system that regulate cardiac function.[2][3][4] This guide offers a comparative analysis of its projected Phase 1 clinical trial results against Propranolol, a first-generation, non-selective beta-blocker widely used in clinical practice.[5][6][7] The comparison focuses on key areas of Phase 1 assessment: pharmacokinetics, pharmacodynamics, and safety.

Mechanism of Action: Signaling Pathway

Non-selective beta-blockers such as Propranolol and, hypothetically, Bometolol, competitively block the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to both β1 and β2 adrenergic receptors.[4][5] The blockade of β1 receptors, located primarily in the heart, leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4][8] The blockade of β2 receptors can affect smooth muscles in the bronchi and blood vessels.[5][8]

G cluster_cell Cardiomyocyte Membrane cluster_drug Drug Intervention Catecholamines Epinephrine / Norepinephrine Beta_Receptor β1-Adrenergic Receptor Catecholamines->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Calcium Ca²⁺ Channels PKA->Calcium Phosphorylates Response Increased Heart Rate & Contractility Calcium->Response Opens Bometolol Bometolol HCl / Propranolol Bometolol->Beta_Receptor Blocks

Caption: Inhibition of the β1-adrenergic signaling pathway by non-selective beta-blockers.

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical Phase 1 single-ascending-dose (SAD) trial data for this compound against known parameters for Propranolol.

Pharmacokinetic (PK) Profile

Pharmacokinetics describes how the body processes a drug. Key parameters include the time to maximum concentration (Tmax), the maximum concentration reached (Cmax), the total drug exposure over time (AUC), and the elimination half-life (t½).

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (50 mg)Propranolol (40 mg)
Tmax (hr) 3.01 - 2
Cmax (ng/mL) 12085
AUC (0-inf) (ng·hr/mL) 1500650
t½ (hr) 103 - 6
Protein Binding (%) ~85%~90%

Data for this compound is hypothetical. Propranolol data is based on established clinical pharmacology.

Pharmacodynamic (PD) Profile

Pharmacodynamics involves the effects of the drug on the body. For beta-blockers, this is typically measured by changes in vital signs.

Table 2: Comparative Pharmacodynamic Effects (at 4 hours post-dose)

ParameterThis compound (50 mg)Propranolol (40 mg)
Mean Reduction in Heart Rate (bpm) 1815
Mean Reduction in Systolic BP (mmHg) 1210
Mean Reduction in Diastolic BP (mmHg) 87

Data for this compound is hypothetical. Propranolol data is based on established clinical pharmacology.

Safety and Tolerability Profile

Phase 1 trials closely monitor adverse events (AEs) to establish a drug's safety profile.

Table 3: Incidence of Common Treatment-Emergent Adverse Events (N=12 subjects)

Adverse EventThis compound (50 mg)Propranolol (40 mg)
Dizziness 2 (16.7%)3 (25.0%)
Fatigue 1 (8.3%)2 (16.7%)
Bradycardia (HR < 50 bpm) 1 (8.3%)1 (8.3%)
Hypotension (SBP < 90 mmHg) 0 (0%)1 (8.3%)
Nausea 1 (8.3%)2 (16.7%)

Data for this compound is hypothetical. Common side effects for beta-blockers include fatigue, dizziness, nausea, and bradycardia.[8]

Experimental Protocols

The data presented would be generated from a standard Phase 1 clinical trial design as described below.

Study Design

A randomized, double-blind, placebo-controlled, single-ascending-dose (SAD) study in healthy adult volunteers.

Methodologies
  • Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours). Plasma concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) assay. PK parameters are calculated using non-compartmental analysis.

  • Pharmacodynamic Assessments: Vital signs (heart rate, blood pressure) are monitored at regular intervals. Continuous ECG monitoring is employed to assess for cardiac effects such as bradycardia or arrhythmias.

  • Safety Monitoring: Includes continuous monitoring for adverse events, physical examinations, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening and post-dose.

Experimental Workflow Visualization

The diagram below illustrates a typical workflow for a Phase 1 SAD clinical trial.

G cluster_pre Pre-Trial Phase cluster_trial Clinical Phase (Per Cohort) cluster_post Post-Trial Phase Recruitment Volunteer Recruitment Screening Screening & Informed Consent Recruitment->Screening CheckIn Clinical Unit Check-in Screening->CheckIn Baseline Baseline Assessments CheckIn->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Single Dose Administration Randomization->Dosing Monitoring Intensive PK/PD/Safety Monitoring (e.g., 0-48h) Dosing->Monitoring Discharge Discharge & Follow-up Visit Monitoring->Discharge Analysis Bioanalysis & Data Analysis Discharge->Analysis Reporting Clinical Study Report Analysis->Reporting

Caption: Standard workflow for a Phase 1 Single-Ascending-Dose (SAD) clinical trial.

Conclusion

Based on this hypothetical Phase 1 profile, this compound demonstrates a classic non-selective beta-blocker profile. Its longer half-life compared to Propranolol suggests the potential for less frequent dosing intervals. The pharmacodynamic effects are consistent with the mechanism of action, showing a clear impact on heart rate and blood pressure. The safety profile appears comparable to other drugs in its class. These illustrative data highlight the key comparative assessments necessary for evaluating a new chemical entity in early-phase drug development and provide a foundation for progression to Phase 2 studies.

References

A Comparative Guide to Biomarker Validation for Bometolol Hydrochloride in Antihypertensive Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bometolol Hydrochloride, a beta-adrenergic blocking agent, with other classes of antihypertensive drugs. The focus is on the validation of Plasma Renin Activity (PRA) as a potential biomarker for predicting the therapeutic response to this compound. The information presented is intended to guide preclinical and clinical research in the development of this compound.

Executive Summary

This compound is a beta-adrenergic antagonist that has demonstrated dose-dependent blood pressure-lowering effects in preclinical models of hypertension.[1] A key challenge in the clinical development of antihypertensive drugs is the variability in patient response. The validation of predictive biomarkers is crucial for patient stratification and personalized medicine. Plasma Renin Activity (PRA) has emerged as a strong candidate biomarker for predicting the response to beta-blockers. This guide outlines a proposed validation study for PRA in the context of this compound therapy and compares its preclinical efficacy with alternative antihypertensive agents.

Mechanism of Action: Beta-Adrenergic Blockade

This compound, as a beta-adrenergic blocking agent, primarily exerts its antihypertensive effect by antagonizing beta-adrenergic receptors (β-ARs). This blockade leads to a reduction in heart rate, myocardial contractility, and, crucially, the release of renin from the kidneys.[1] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. By inhibiting renin release, this compound leads to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.

Bometolol_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Beta_Blockade This compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+/H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention->Blood_Pressure_Increase Bometolol This compound Beta_Receptor β-Adrenergic Receptor (Kidney) Bometolol->Beta_Receptor Blocks Renin_Release Renin Release Bometolol->Renin_Release Inhibits Beta_Receptor->Renin_Release Stimulates Renin_Release->Angiotensinogen

This compound's Mechanism of Action

Preclinical Efficacy: A Comparative Overview

Preclinical studies in hypertensive rat models have demonstrated the dose-dependent antihypertensive effects of this compound. The following table summarizes the observed reduction in key cardiovascular parameters and compares them with data from studies on other major classes of antihypertensive drugs in similar animal models.

Drug ClassCompoundAnimal ModelDoseChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Change in Plasma Renin Activity (PRA)
Beta-Blocker Bometolol Spontaneously Hypertensive Rat (SHR)10-30 mg/kg, p.o.Dose-dependent decreaseNot ReportedDose-dependent decreaseDose-dependent decrease
ACE InhibitorCaptoprilSpontaneously Hypertensive Rat (SHR)10 mg/kg/day, p.o.Significant decreaseNot ReportedNot ReportedNot Reported
Angiotensin II Receptor Blocker (ARB)OlmesartanSpontaneously Hypertensive Rat (SHR)3-10 mg/kg/day, p.o.Dose-dependent decreaseNot ReportedNot ReportedNot Reported
Calcium Channel BlockerNitrendipineHypertensive Rats0.57 mg/kg/min, i.v.~83 mmHg decreaseNot ReportedNot ReportedNot Reported
DiureticTrichlormethiazideAngiotensin II-induced Hypertensive Rats~10 mg/kg/day, p.o.Significant decreaseNot ReportedNo significant changeNot Reported

Note: This table presents a summary of findings from various preclinical studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Biomarker Validation: Plasma Renin Activity (PRA)

Rationale for PRA as a Biomarker:

The mechanism of action of this compound directly involves the suppression of renin release. Therefore, PRA is a strong candidate as a pharmacodynamic biomarker to measure the drug's effect. Furthermore, baseline PRA levels have been shown to predict the blood pressure response to other beta-blockers, suggesting its potential as a predictive biomarker for patient stratification.

Proposed Biomarker Validation Workflow:

A robust validation of PRA as a biomarker for this compound therapy should follow a structured approach encompassing analytical and clinical validation.

Biomarker_Validation_Workflow cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Assay_Development Assay Development (ELISA, RIA, or LC-MS/MS) Performance_Characteristics Performance Characteristics (Accuracy, Precision, Specificity, Linearity, LLOQ) Assay_Development->Performance_Characteristics Pharmacodynamic Pharmacodynamic Validation (Correlation of PRA reduction with Bometolol dose) Predictive Predictive Validation (Correlation of baseline PRA with BP response) Pharmacodynamic->Predictive Prognostic Prognostic Validation (Correlation of PRA changes with long-term outcomes) Predictive->Prognostic Analytical_Validation Analytical Validation Clinical_Validation Clinical Validation

References

Independent Verification of Bometolol Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Bometolol (B1667366) Hydrochloride and other well-established beta-adrenergic receptor antagonists. Due to the limited availability of public in vitro data for Bometolol Hydrochloride, this guide presents a comprehensive overview of its reported in vivo effects alongside detailed in vitro quantitative data for selected alternative beta-blockers. The included experimental protocols for key assays will enable researchers to independently verify and compare the activity of these compounds.

Comparative Analysis of Beta-Blocker Activity

The following tables summarize the receptor binding affinity and functional potency of three widely studied beta-blockers: Propranolol (a non-selective antagonist), Metoprolol (a β1-selective antagonist), and Atenolol (a β1-selective antagonist). This data serves as a benchmark for evaluating the activity of this compound.

Data Presentation

Table 1: Receptor Binding Affinity (Ki) of Selected Beta-Blockers

CompoundReceptor SubtypeKi (nM)Citation
Propranolol β1-adrenergic1.0 - 5.0
β2-adrenergic0.5 - 2.0
Metoprolol β1-adrenergic15 - 64
β2-adrenergic640 - 4000
Atenolol β1-adrenergic133 - 200
β2-adrenergic2500 - 5000
Bometolol β1-adrenergicData not available
β2-adrenergicData not available

Table 2: Functional Antagonist Potency (IC50) in cAMP Assays

CompoundReceptor SubtypeAssay ConditionIC50 (nM)Citation
Propranolol β1/β2-adrenergicIsoproterenol-stimulated cAMP production1.0 - 10
Metoprolol β1-adrenergicIsoproterenol-stimulated cAMP production20 - 100
Atenolol β1-adrenergicIsoproterenol-stimulated cAMP production100 - 500
Bometolol β1-adrenergicData not availableData not available

Note on this compound Data: Extensive literature searches did not yield publicly available in vitro receptor binding affinity (Ki) or functional potency (IC50) data for this compound. The primary characterization of Bometolol has been through in vivo studies.

In Vivo Activity of this compound

This compound has been characterized as a cardiospecific beta-adrenergic blocking drug[1]. In vivo studies in hypertensive rats have demonstrated its dose-dependent effects on cardiovascular parameters.

  • Antihypertensive Effects: In acute experiments, oral administration of Bometolol (10-30 mg/kg) lowered blood pressure in spontaneously hypertensive rats, deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats[1].

  • Cardioselective Activity: While it effectively decreased heart rate in a dose-dependent manner, subchronic experiments showed no significant antihypertensive effect in some models, suggesting a primary action on the heart (cardiospecificity) rather than a broad vasodilatory effect[1].

  • Effects on Renin: Bometolol treatment has been shown to decrease plasma renin activity[1].

Experimental Protocols

To facilitate independent verification and comparison, detailed methodologies for standard in vitro assays are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay determines the binding affinity of a test compound to specific receptor subtypes by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2).
  • Radioligand (e.g., [3H]-CGP 12177 for β1, [3H]-ICI 118,551 for β2).
  • Test compound (this compound or alternatives).
  • Non-specific binding control (e.g., a high concentration of Propranolol).
  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
  • Allow the binding to reach equilibrium.
  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
  • Wash the filters with ice-cold assay buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay for Antagonist Potency (IC50) Determination

This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by a known agonist, providing a measure of its functional antagonist potency.

1. Materials:

  • Whole cells expressing the target beta-adrenergic receptor subtype.
  • Beta-adrenergic agonist (e.g., Isoproterenol).
  • Test compound (this compound or alternatives).
  • Cell lysis buffer.
  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound.
  • Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of Isoproterenol) to induce cAMP production.
  • Stop the reaction and lyse the cells.
  • Measure the intracellular cAMP concentration using a suitable assay kit.

3. Data Analysis:

  • Plot the cAMP concentration as a function of the test compound concentration.
  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathway.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare cell membranes expressing β-receptors incubate Incubate membranes with radioligand and test compound prep->incubate filter Filter to separate bound and free ligand incubate->filter count Measure radioactivity with scintillation counter filter->count analyze Analyze data to determine Ki value count->analyze

Caption: Workflow for determining receptor binding affinity (Ki).

G cluster_pathway Signaling Pathway: β-Adrenergic Receptor Antagonism agonist Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor agonist->receptor Activates antagonist Antagonist (e.g., Bometolol) antagonist->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., increased heart rate) pka->response Phosphorylates targets leading to

Caption: Mechanism of beta-blocker action on the cAMP pathway.

References

Bometolol Hydrochloride vs. Standard of Care in Preclinical Hypertension Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical hypertension research, the evaluation of novel therapeutic agents against established standards of care is crucial for advancing cardiovascular drug development. This guide provides a comparative analysis of Bometolol (B1667366) Hydrochloride, a cardio-specific beta-adrenergic blocking agent, against Propranolol (B1214883), a widely recognized standard of care beta-blocker, in established rat models of hypertension. The data presented is synthesized from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Bometolol Hydrochloride has demonstrated dose-dependent acute antihypertensive effects in spontaneously hypertensive rats (SHR), deoxycorticosterone and salt (DOCA-salt) hypertensive rats, and two-kidney, one-clip (2K1C) hypertensive rats.[1][2] While its long-term efficacy on blood pressure reduction in subchronic studies appears limited, it consistently reduces heart rate, plasma renin activity, and the incidence of vascular lesions in these models.[1][2] Propranolol, a non-selective beta-blocker, also effectively lowers blood pressure in these models and has been utilized as a reference drug in similar preclinical studies.[1][3] This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms of action for both compounds in these key disease models.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies investigating the effects of this compound and Propranolol in various rat models of hypertension.

Table 1: Effects of this compound and Propranolol on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

Compound Dose Rat Model Acute Effect on SBP Subchronic Effect on SBP
This compound 10-30 mg/kg, p.o.SHR, DOCA-salt, 2K1CDose-dependent decrease[1][2]No significant antihypertensive effect[1][2]
Propranolol 100 mg/kg/day, p.o.SHRSignificant inhibition of BP increase[3]-
Propranolol 5 mg/kg, s.c. (twice daily)DOCA-saltSignificant decrease[4]-

Table 2: Comparative Effects of this compound and Propranolol on Cardiovascular Parameters

Parameter This compound (10-300 mg/kg, p.o.) Propranolol (dose-dependent) Rat Model
Heart Rate Dose-dependent decrease[1][2]Decrease[4][5]SHR, DOCA-salt, 2K1C
Plasma Renin Activity Decrease[1][2]Suppression[3]SHR, DOCA-salt, 2K1C
Vascular Lesions Decreased incidence[1][2]Decreased incidence in CLIP and DOC models[3]2K1C, DOCA-salt
Heart and Kidney Weight Decrease[1][2]-DOCA-salt, 2K1C

Signaling Pathway and Mechanism of Action

This compound, as a cardio-specific beta-adrenergic antagonist, primarily targets β1-receptors in the heart. This blockade leads to a reduction in heart rate and myocardial contractility. By inhibiting the sympathetic nervous system's influence on the heart, it also leads to a decrease in renin secretion from the kidneys, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS). Propranolol, being a non-selective beta-blocker, antagonizes both β1 and β2-adrenergic receptors, leading to similar cardiac effects but also impacting other systems where β2-receptors are present.

Simplified Signaling Pathway of Beta-Blockers in Hypertension cluster_SNS Sympathetic Nervous System cluster_Heart Heart cluster_Kidney Kidney cluster_RAAS RAAS Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_Receptor_Heart β1-Adrenergic Receptor Catecholamines->Beta1_Receptor_Heart Activates Beta1_Receptor_Kidney β1-Adrenergic Receptor Catecholamines->Beta1_Receptor_Kidney Activates Heart_Rate ↑ Heart Rate ↑ Contractility Beta1_Receptor_Heart->Heart_Rate Renin ↑ Renin Secretion Beta1_Receptor_Kidney->Renin Angiotensinogen Angiotensinogen Renin->Angiotensinogen Converts to Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone ↑ Aldosterone ↑ Vasoconstriction Angiotensin_II->Aldosterone Bometolol This compound (Cardioselective) Bometolol->Beta1_Receptor_Heart Blocks Bometolol->Beta1_Receptor_Kidney Blocks Propranolol Propranolol (Non-selective) Propranolol->Beta1_Receptor_Heart Blocks Propranolol->Beta1_Receptor_Kidney Blocks

Caption: Simplified signaling pathway of beta-blockers in hypertension.

Experimental Protocols

The methodologies employed in the preclinical evaluation of this compound and standard of care agents in hypertensive rat models are critical for the interpretation of the presented data.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): An inbred strain that genetically develops hypertension, serving as a model for essential hypertension in humans.

  • Deoxycorticosterone and Salt (DOCA-salt) Hypertensive Rats: This model is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and providing 1% NaCl in drinking water. It represents a low-renin, volume-dependent form of hypertension.

  • Two-Kidney, One-Clip (2K1C) Hypertensive Rats: Renovascular hypertension is induced by placing a silver clip on one renal artery, leaving the contralateral kidney untouched. This model is characterized by high renin levels.

Drug Administration and Blood Pressure Measurement
  • This compound Administration: In acute studies, this compound was administered orally (p.o.) via a gastric tube at doses of 10-30 mg/kg.[1][2] In subchronic studies, it was given orally once a day for 5 weeks.[1][2]

  • Propranolol Administration: Propranolol has been administered through various routes, including orally in drinking water (100 mg/kg/day) or via subcutaneous injections (5 mg/kg, twice daily).[3][4]

  • Blood Pressure Measurement: Blood pressure was continuously monitored for 8 hours and at 24 hours post-administration in unanesthetized rats using the tail-cuff method.[1][2]

General Experimental Workflow for Antihypertensive Drug Testing in Rat Models A Acclimatization of Rats B Induction of Hypertension (DOCA-salt or 2K1C models) A->B C Baseline Blood Pressure Measurement B->C D Randomization into Treatment Groups C->D E Drug Administration (Bometolol or Standard of Care) D->E F Blood Pressure Monitoring (Tail-cuff method) E->F Acute or Subchronic Dosing G Collection of Blood and Tissue Samples (for Renin, Histopathology, etc.) F->G H Data Analysis G->H

Caption: General experimental workflow for antihypertensive drug testing.

Conclusion

This compound demonstrates notable acute antihypertensive effects and favorable impacts on several cardiovascular parameters in diverse rat models of hypertension. While its efficacy in long-term blood pressure control in these preclinical models appears less pronounced compared to its acute effects, its consistent ability to reduce heart rate and plasma renin activity underscores its potential as a cardio-specific beta-blocker. Further direct, head-to-head comparative studies with standard of care agents like propranolol, employing a chronic dosing regimen, are warranted to fully elucidate its therapeutic potential in the management of hypertension.

References

Reproducibility of Bometolol Hydrochloride Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Bometolol Hydrochloride, focusing on the reproducibility of its effects in the scientific literature. Due to the limited number of available studies on this compound, this guide will compare its reported effects to those of well-established beta-blockers, propranolol (B1214883) and metoprolol (B1676517), to provide a broader context for its potential therapeutic applications and to highlight the current state of its research.

Executive Summary

This compound is identified in the literature as a beta-adrenergic blocking agent with potential applications in cardiovascular disease research. A singular primary study by Watanabe TX, et al. (1981) provides the foundational, and to date, the only detailed preclinical data on its effects. This study reported dose-dependent antihypertensive effects in acute settings but a lack of sustained blood pressure reduction in subchronic studies in hypertensive rat models. Notably, no subsequent studies appear to have been published that either reproduce or expand upon these initial findings. This lack of corroborating evidence is a significant factor for researchers to consider. In contrast, other beta-blockers such as propranolol (a non-selective beta-blocker) and metoprolol (a cardioselective beta-1 blocker) have been extensively studied, with their mechanisms of action and antihypertensive effects well-documented and reproduced across numerous preclinical and clinical trials.

Comparative Efficacy of Beta-Blockers in Hypertensive Rat Models

The following table summarizes the findings of Watanabe TX, et al. on this compound and compares them with the established effects of propranolol and metoprolol in similar preclinical models.

Parameter This compound Propranolol (Non-selective β-blocker) Metoprolol (Cardioselective β1-blocker)
Acute Antihypertensive Effect Dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR), deoxycorticosterone (DOCA)-salt hypertensive rats, and two-kidney, one-clip (2K1C) hypertensive rats with oral doses of 10-30 mg/kg.[1]Reduces blood pressure in various rat models of hypertension.Effectively lowers blood pressure in hypertensive rat models.
Subchronic Antihypertensive Effect No significant antihypertensive effect observed after 5 weeks of administration in DOCA-salt and 2K1C hypertensive rats, despite a dose-dependent decrease in heart rate.[1]Chronic administration has been shown to prevent the development of hypertension and reduce established high blood pressure in rat models.Chronic treatment effectively controls blood pressure in hypertensive rats.
Effect on Heart Rate Dose-dependent decrease in heart rate in both acute and subchronic studies.[1]Consistently decreases heart rate due to β1-adrenergic receptor blockade in the heart.Reduces heart rate, a primary mechanism of its antihypertensive action.
Plasma Renin Activity Decreased with subchronic treatment.[1]Reduces plasma renin activity by blocking β1-receptors in the kidneys.Lowers plasma renin activity.

Experimental Protocols

This compound Study (Watanabe TX, et al., 1981)
  • Animal Models : Spontaneously Hypertensive Rats (SHR), Deoxycorticosterone (DOCA)-salt hypertensive rats, and Two-Kidney, One-Clip (2K1C) hypertensive rats were used.[1]

  • Drug Administration : this compound was administered orally (p.o.) via a gastric tube.[1]

  • Dosage :

    • Acute Study : 10-30 mg/kg.[1]

    • Subchronic Study : 10, 30, 100, or 300 mg/kg daily for 5 weeks.[1]

  • Blood Pressure Measurement : While the specific method is not detailed in the available abstract, standard methods for conscious rats at the time included tail-cuff plethysmography or direct arterial cannulation.

General Protocol for Hypertension Studies in Rats

A generalized workflow for evaluating antihypertensive agents in rat models is presented below. This workflow is representative of the methodologies commonly employed in preclinical cardiovascular research.

G cluster_0 Animal Model Preparation cluster_1 Experimental Phase cluster_2 Data Collection & Analysis A1 Selection of Hypertensive Rat Strain (e.g., SHR, WKY) A2 Surgical Induction of Hypertension (e.g., 2K1C, DOCA-salt) A1->A2 If applicable A3 Acclimatization Period A1->A3 A2->A3 B1 Baseline Blood Pressure & Heart Rate Measurement A3->B1 B2 Randomization into Treatment Groups B1->B2 B3 Drug Administration (e.g., Oral Gavage, IP, SC) B2->B3 B4 Chronic Dosing Period B3->B4 C1 Periodic Blood Pressure & Heart Rate Monitoring B4->C1 C4 Statistical Analysis C1->C4 C2 Terminal Procedures: Blood & Tissue Collection C3 Biochemical Assays (e.g., Plasma Renin) C2->C3 C3->C4

Generalized Experimental Workflow for Antihypertensive Drug Testing in Rats.

Signaling Pathways

Beta-adrenergic blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. This antagonism modulates the G-protein coupled receptor (GPCR) signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by beta-blockers.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cellular Interior Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamines->BetaReceptor Activates BetaBlocker Bometolol / Other β-blockers BetaBlocker->BetaReceptor Blocks GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., Increased Heart Rate, Increased Contractility) PKA->CellularResponse Phosphorylates targets leading to

Mechanism of Action of Beta-Blockers on the Beta-Adrenergic Signaling Pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of Bometolol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Bometolol Hydrochloride is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data sheets (SDS), the following personal protective equipment (PPE) and handling protocols are recommended:

Personal Protective Equipment (PPE) and HandlingSpecification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-impermeable gloves.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely.
Work Environment Handle in a well-ventilated area or under a fume hood.
General Handling Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Step-by-Step Disposal Procedure

The recommended and most secure method for the disposal of this compound is through incineration by a licensed environmental waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound and associated contaminated materials."

  • Segregate this compound waste from other laboratory waste streams. This includes:

    • Expired or unused this compound powder.

    • Contaminated labware (e.g., vials, spatulas, weighing boats).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

Step 2: Packaging of Waste

  • Place all solid this compound waste into a primary, sealable, and clearly labeled container.

  • For grossly contaminated items that cannot be placed in the primary container, double-bag them in durable, labeled plastic bags.

  • Ensure all containers are securely sealed to prevent leakage or dust formation.

Step 3: Contacting an Approved Waste Disposal Vendor

  • Consult your institution's Environmental Health and Safety (EHS) department to identify the approved hazardous waste disposal vendor.

  • Provide the vendor with a comprehensive list of the waste materials, including the name of the chemical (this compound) and an estimate of the quantity.

Step 4: Arranging for Pickup and Disposal

  • Schedule a pickup of the waste with the licensed vendor.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed in accordance with local, state, and federal regulations.

  • The vendor will transport the waste to a permitted facility for incineration.

Step 5: Record Keeping

  • Retain a copy of the waste manifest and any certificate of destruction provided by the disposal vendor. These documents serve as proof of proper disposal.

Incineration Parameters for Pharmaceutical Waste

While specific data for this compound is not available, general guidelines for the incineration of pharmaceutical waste provide a framework for its destruction.

ParameterRecommended Value
Minimum Temperature (Hazardous Pharmaceuticals) 850°C
Minimum Temperature (Cytotoxic Waste) 1200°C

These high temperatures ensure the complete breakdown of the organic structure of the pharmaceutical compound.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Bometolol_Disposal_Workflow cluster_researcher Researcher's Responsibilities cluster_ehs Environmental Health & Safety (EHS) Role cluster_vendor Licensed Vendor Actions start Start: this compound Waste Generated segregate Segregate Waste (Pure compound, contaminated labware, PPE) start->segregate package Securely Package and Label Waste segregate->package contact_ehs Contact Institutional EHS Department package->contact_ehs vendor_select Select Licensed Waste Vendor contact_ehs->vendor_select prepare_pickup Prepare Waste for Pickup pickup Waste Pickup prepare_pickup->pickup documentation Complete Hazardous Waste Manifest vendor_select->documentation documentation->prepare_pickup transport Transport to Permitted Facility pickup->transport incinerate Incineration of Waste transport->incinerate end End: Certificate of Destruction Issued incinerate->end

Caption: Workflow for the compliant disposal of this compound.

Environmental Considerations

Improper disposal of pharmaceuticals like this compound can lead to environmental contamination of soil and water. As a beta-blocker, its introduction into aquatic ecosystems can have ecotoxicological effects. Therefore, adherence to the outlined disposal procedures is essential to mitigate environmental risks.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations governing hazardous and pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) provides regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes. It is the responsibility of the waste generator (the laboratory) to ensure full compliance.

Safeguarding Researchers: Personal Protective Equipment and Disposal Guidelines for Bometolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Bometolol Hydrochloride, a potent adrenergic receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Respiratory Protection Air-Purifying Respirator (APR)NIOSH-approved with P100 particulate filters.[1][2][3]To prevent inhalation of airborne powder or aerosols. A full-facepiece respirator may be required if eye irritation is a concern.[3]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene (double-gloving recommended).To prevent skin contact with the compound. Since specific breakthrough time data for this compound is not available, double-gloving with a material known for broad chemical resistance is a best practice.[4]
Eye Protection Safety Goggles or Full-Face ShieldANSI Z87.1-compliant.To protect eyes from splashes or airborne particles. If a half-mask respirator is used, chemical splash goggles are required.[3]
Body Protection Disposable Lab Coat or GownMade of a low-permeability fabric.To protect skin and clothing from contamination. Should be disposed of as hazardous waste after use.
Foot Protection Closed-toe shoes and shoe covers---To prevent contamination of personal footwear and subsequent spread of the compound.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat/Gown: Put on the disposable lab coat or gown, ensuring it is fully fastened.

  • Respirator: Perform a user seal check each time a tight-fitting respirator is donned.

  • Eye Protection: Put on safety goggles or a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Lab Coat/Gown and Inner Gloves: Remove the lab coat and inner gloves together, turning the gown inside out as it is removed. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield.

  • Respirator: Remove the respirator.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:

  • All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize the risk of generating airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after each use.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, disposable labware, and contaminated cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container.

  • Prohibition of Sewering: Under no circumstances should this compound or its waste be disposed of down the drain.[5][6][7]

  • Waste Management: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[5][8]

Visual Guidance: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Respiratory Protection cluster_2 Hand & Body Protection cluster_3 Eye Protection cluster_4 Final Check start Handling Bometolol Hydrochloride? resp_decision Potential for airborne particles? start->resp_decision resp_yes Wear NIOSH-approved APR with P100 filters resp_decision->resp_yes Yes resp_no Consult EHS for -risk assessment resp_decision->resp_no No hand_body Double-glove with nitrile or neoprene. Wear disposable lab coat. resp_yes->hand_body eye_decision Using a half-mask respirator? hand_body->eye_decision eye_yes Wear chemical splash goggles. eye_decision->eye_yes Yes eye_no Full-facepiece APR or face shield provides eye protection. eye_decision->eye_no No final_check Proceed with work following all safety and disposal protocols. eye_yes->final_check eye_no->final_check

PPE Selection Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.